molecular formula C9H9FO3 B1319202 2-Fluoro-4-methoxyphenylacetic acid CAS No. 883531-28-0

2-Fluoro-4-methoxyphenylacetic acid

Cat. No.: B1319202
CAS No.: 883531-28-0
M. Wt: 184.16 g/mol
InChI Key: WGODSCYEKWDSAV-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGODSCYEKWDSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598372
Record name (2-Fluoro-4-methoxyphenyl)acetic acid
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883531-28-0
Record name (2-Fluoro-4-methoxyphenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoro-4-methoxyphenyl)acetic acid
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Foundational & Exploratory

2-Fluoro-4-methoxyphenylacetic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-4-methoxyphenylacetic Acid

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated building blocks highly sought after.[1] Among these, this compound (CAS No: 883531-28-0) emerges as a compound of significant interest.[2] Its structure, combining a phenylacetic acid moiety with a fluorine atom ortho to the acetic acid group and a methoxy group para to it, presents a unique scaffold for the synthesis of novel therapeutic agents.[3]

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis and biological screening.

Chemical and Physical Data

While experimental data for some properties of this compound are not widely published, a combination of data from commercial suppliers and predictive modeling provides a solid foundation for its characterization.[4][5]

PropertyValueSource
CAS Number 883531-28-0[2]
Molecular Formula C₉H₉FO₃[2]
Molecular Weight 184.17 g/mol [5]
Physical Form Solid[5]
Melting Point Not available
Boiling Point 290.6 ± 25.0 °C (Predicted)[4]
Density 1.269 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.16 ± 0.10 (Predicted)[4]
Solubility Soluble in organic solvents such as ethanol and methanol.[6][6]
Spectroscopic Profile (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methoxy protons. The coupling between the fluorine atom and the adjacent protons will be a key feature.

  • Aromatic Protons (3H): These will appear in the range of δ 6.5-7.5 ppm. The proton ortho to the fluorine will likely be a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons will also show splitting patterns consistent with their positions relative to the substituents.

  • Methylene Protons (-CH₂COOH, 2H): A singlet is expected around δ 3.6 ppm.[7]

  • Methoxy Protons (-OCH₃, 3H): A sharp singlet is anticipated around δ 3.8 ppm.[7]

  • Carboxylic Acid Proton (-COOH, 1H): A broad singlet will be present, typically downfield (> δ 10 ppm), and its position can be concentration-dependent.

The carbon NMR spectrum will be characterized by the influence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the chemical shifts of the aromatic carbons.

  • Carbonyl Carbon (-COOH): Expected around δ 175-180 ppm.

  • Aromatic Carbons (6C): These will appear in the δ 100-160 ppm region. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

  • Methylene Carbon (-CH₂COOH): Expected around δ 40-45 ppm.

  • Methoxy Carbon (-OCH₃): Expected around δ 55 ppm.[8]

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C-O Stretch (Carboxylic Acid and Ether): Bands in the 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.

  • C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of a methoxy group (-OCH₃, 31 Da).

Synthesis and Purification

A robust and scalable synthesis is crucial for the utilization of any chemical building block. For this compound, a two-step synthesis starting from commercially available 3-fluoroanisole is proposed, culminating in a Willgerodt-Kindler reaction.

Proposed Synthetic Pathway

Synthesis_of_2_Fluoro_4_methoxyphenylacetic_acid cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Willgerodt-Kindler Reaction start 3-Fluoroanisole product1 2-Fluoro-4-methoxyacetophenone start->product1 reagent1 Acetyl Chloride, AlCl₃ in Dichloroethane final_product This compound product1->final_product reagent2 Sulfur, Morpholine followed by hydrolysis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This procedure is adapted from a known method for the acylation of fluoroanisole.[9]

  • Reaction Setup: To a flask containing 200 mL of dichloroethane and 1.0 mol of 3-fluoroanisole, stir and cool the mixture to 0 °C.

  • Addition of Reagents: Add 1.02 mol of aluminum trichloride, followed by the dropwise addition of 1.02 mol of acetyl chloride, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir for 1 hour.

  • Workup: Pour the reaction mixture into 500 g of ice water. Separate the organic layer, wash with water, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from methanol to yield white crystals of 2-fluoro-4-methoxyacetophenone.

This protocol is a generalized procedure for the Willgerodt-Kindler reaction, which is known to be effective for converting aryl ketones to the corresponding carboxylic acids.[10][11]

  • Reaction Mixture: In a round-bottom flask, combine 1.0 equivalent of 2-fluoro-4-methoxyacetophenone, 3.0 equivalents of morpholine, and 2.0 equivalents of sulfur.

  • Heating: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide.

  • Formation of Thioamide: After cooling, the intermediate, 2-(2-fluoro-4-methoxyphenyl)thioacetomorpholide, may be isolated, or the reaction can proceed directly to hydrolysis.

  • Hydrolysis: Add a 20% aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux for 10-12 hours to hydrolyze the thioamide.

  • Workup: After cooling, dilute the mixture with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and neutral byproducts.

  • Acidification: Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.

  • Isolation: The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Role as a Synthetic Intermediate

Phenylacetic acid derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals.[12] The presence of the fluorine atom in the ortho position of this compound can be leveraged to modulate the electronic properties of the aromatic ring, influencing the reactivity and biological activity of the final molecule.[1]

Potential Therapeutic Areas

While specific drugs derived from this compound are not prominently documented, its structural motifs are found in various classes of therapeutic agents:

  • Anti-inflammatory Agents: Phenylacetic acid derivatives are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antidepressants: The phenylacetic acid scaffold is present in some selective serotonin reuptake inhibitors (SSRIs).

  • Antitubercular Agents: Derivatives of fluorinated phenoxy-N-phenylacetamides have shown promising antitubercular activity.

The exploration of this compound in the synthesis of new chemical entities for these and other therapeutic areas is a promising avenue for future research.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Sciencemadness.org. (2020). Willgerodt-Kindler featuring acetophenone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica, B 40, 534–544.
  • MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. Retrieved from [Link]

  • Molecules. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2248-2258.
  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of MFA form I and form II. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-4-methoxyphenacyl bromide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315.
  • The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2018). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Molbank, 2018(3), M996.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org, 2025010341.
  • ResearchGate. (n.d.). Comparison of Fourier-transform infrared (FTIR) spectra of pure sample.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Fluoro-4-methoxyphenylacetic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Phenylacetic Acids

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy for optimizing molecular properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. Within this context, 2-Fluoro-4-methoxyphenylacetic acid emerges as a valuable and versatile building block for the synthesis of complex bioactive molecules.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical structure and properties to its synthesis and spectroscopic characterization. We will delve into the rationale behind its synthetic route and provide a detailed analysis of its spectral data. Furthermore, we will examine its application in drug discovery, offering insights into why this specific substitution pattern is of significant interest to researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted phenylacetic acid derivative. The presence of the carboxylic acid moiety, a fluorine atom ortho to the acetic acid group, and a methoxy group para to it, provides a unique combination of electronic and steric properties that can be exploited in organic synthesis.

PropertyValueSource(s)
IUPAC Name (2-Fluoro-4-methoxyphenyl)acetic acid[1]
CAS Number 883531-28-0[2][3]
Molecular Formula C₉H₉FO₃[2]
Molecular Weight 184.16 g/mol [2]
Appearance Off-white to light yellow solid[4]
Predicted pKa 4.17 ± 0.10[3]
Storage Sealed in a dry, room temperature environment[3][4]

Chemical Structure:

The structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 4. The acetic acid group at position 1 is the primary functional group for derivatization. The fluorine atom at position 2 exerts a strong inductive electron-withdrawing effect, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring. The methoxy group at position 4 is an electron-donating group, which can direct further electrophilic aromatic substitution.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

While multiple synthetic routes to phenylacetic acids exist, a strategically sound approach to this compound begins with a commercially available precursor, 3-fluoroanisole. The proposed synthesis involves two key transformations: Friedel-Crafts acylation to introduce the acetyl group, followed by a Willgerodt-Kindler reaction to convert the methyl ketone into the desired phenylacetic acid derivative.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction & Hydrolysis 3-Fluoroanisole 3-Fluoroanisole 2-Fluoro-4-methoxyacetophenone 2-Fluoro-4-methoxyacetophenone 3-Fluoroanisole->2-Fluoro-4-methoxyacetophenone 1. Acetyl Chloride 2. AlCl₃ in Dichloroethane Thioamide Intermediate Thioamide Intermediate 2-Fluoro-4-methoxyacetophenone->Thioamide Intermediate Sulfur, Morpholine This compound This compound Thioamide Intermediate->this compound Acid or Base Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 3-Fluoroanisole

Protocol:

  • To a flask containing dichloroethane, add 3-fluoroanisole (1.0 eq).

  • Stir the mixture and cool to 0 °C.

  • Carefully add aluminum trichloride (AlCl₃, 1.0-1.03 eq).

  • Slowly add acetyl chloride (1.01-1.03 eq) dropwise, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir for 1 hour.

  • Pour the reaction mixture into ice water to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to yield pure 2-fluoro-4-methoxyacetophenone.[5]

Causality and Expertise:

  • Choice of Reactants: 3-Fluoroanisole is the logical starting material. The methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution. The fluorine atom is a deactivator but also an ortho-, para-director. The directing effects of the methoxy group are dominant, and the para position to the methoxy group is the most sterically accessible and electronically favorable for acylation. This regioselectivity is crucial for obtaining the desired 2-fluoro-4-methoxy substitution pattern on the resulting acetophenone.

  • Reaction Conditions: The use of a Lewis acid like aluminum trichloride is standard for Friedel-Crafts acylation, as it activates the acetyl chloride towards electrophilic attack. Dichloroethane is a common solvent for this reaction. Maintaining a low temperature (0-10 °C) is critical to control the reaction's exothermicity and prevent side reactions.[5]

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

Protocol:

  • In a reaction vessel, combine 2-fluoro-4-methoxyacetophenone (1.0 eq), elemental sulfur (2.5-3.0 eq), and morpholine (3.0-4.0 eq).

  • Heat the mixture to reflux (typically around 120-140 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the excess morpholine under reduced pressure.

  • To the resulting crude thioamide, add an aqueous solution of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Heat the mixture to reflux to hydrolyze the thioamide to the carboxylic acid.

  • After cooling, acidify the solution (if a basic hydrolysis was performed) to a pH of 1-2 to precipitate the carboxylic acid product.[6]

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Causality and Expertise:

  • The Willgerodt-Kindler Reaction: This reaction is a powerful method for converting aryl methyl ketones into the corresponding phenylacetic acid derivatives (via a thioamide intermediate).[4][7] The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of a terminal thioamide.[4] This is a highly reliable and field-proven method for this type of transformation.

  • Hydrolysis: The thioamide intermediate is stable but can be readily hydrolyzed to the carboxylic acid under either acidic or basic conditions. The choice between acid or base hydrolysis often depends on the stability of other functional groups in the molecule and the ease of product isolation.

Structural Elucidation via Spectroscopic Analysis

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expected Coupling
~10-12Singlet (broad)1H-COOHThe carboxylic acid proton is acidic and typically appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent-dependent.
~7.15Doublet of doublets (dd)1HH-6This proton is ortho to the acetic acid group and meta to the methoxy group. It will be coupled to H-5 (ortho coupling, J ≈ 8-9 Hz) and to the fluorine atom (meta coupling, J ≈ 4-5 Hz).
~6.70Doublet of doublets (dd)1HH-5This proton is meta to both the acetic acid and fluorine groups, and ortho to the methoxy group. It will be coupled to H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).
~6.65Doublet of doublets (dd)1HH-3This proton is ortho to the fluorine atom and the methoxy group. It will be coupled to the fluorine atom (ortho coupling, J ≈ 9-10 Hz) and to H-5 (meta coupling, J ≈ 2-3 Hz).
~3.80Singlet3H-OCH₃The three protons of the methoxy group are equivalent and will appear as a sharp singlet.
~3.65Singlet2H-CH₂-The two methylene protons are adjacent to the aromatic ring and the carbonyl group. They are expected to appear as a singlet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by the presence of nine distinct carbon signals. The carbon atoms coupled to fluorine will exhibit splitting.

Chemical Shift (δ, ppm)AssignmentRationale and Expected Coupling
~178C=OThe carboxylic acid carbonyl carbon is highly deshielded.
~160 (d, ¹JCF ≈ 245 Hz)C-2The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be shifted downfield due to the electronegativity of fluorine.
~158C-4The carbon attached to the methoxy group will be shifted downfield.
~125 (d, ³JCF ≈ 5 Hz)C-6This carbon will exhibit a smaller three-bond coupling to the fluorine atom.
~118 (d, ²JCF ≈ 20 Hz)C-1The ipso-carbon attached to the acetic acid group will show a two-bond coupling to fluorine.
~115 (d, ²JCF ≈ 20 Hz)C-5This carbon will show a two-bond coupling to the fluorine atom.
~102 (d, ²JCF ≈ 25 Hz)C-3This carbon, ortho to the fluorine, will show a significant two-bond coupling.
~55-OCH₃The methoxy carbon is characteristic in this region.
~40-CH₂-The methylene carbon of the acetic acid side chain.
Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.

Wavenumber (cm⁻¹)VibrationDescription
3300-2500O-H stretchA very broad band, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
~1710C=O stretchA strong, sharp absorption for the carboxylic acid carbonyl group.
~1610, ~1500C=C stretchAromatic ring stretching vibrations.
~1250C-O stretchAsymmetric stretch of the aryl ether and stretching of the carboxylic acid C-O.
~1150C-F stretchA strong band characteristic of the carbon-fluorine bond.
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

m/zFragmentInterpretation
184[M]⁺The molecular ion peak, corresponding to the molecular weight of C₉H₉FO₃.
139[M - COOH]⁺Loss of the carboxylic acid group (45 Da), a common fragmentation for carboxylic acids.
124[M - COOH - CH₃]⁺Subsequent loss of a methyl radical from the methoxy group.
111[C₇H₄FO]⁺A fragment resulting from the cleavage of the acetic acid side chain.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a strategically designed building block for the synthesis of complex pharmaceutical agents. The specific substitution pattern offers several advantages to the medicinal chemist.

Workflow: Role as a Synthetic Intermediate

G A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂, EDCI) A->B C Amide Coupling B->C D Esterification B->D G Bioactive Amide Derivative C->G H Bioactive Ester Derivative D->H E Amine Nucleophile E->C F Alcohol Nucleophile F->D

Caption: General workflow for derivatizing this compound.

Case Study Insight: mGlu3 Negative Allosteric Modulators

In this context, the 2-fluoro-4-substituted phenyl moiety serves as a core scaffold that can be elaborated through reactions like Sonogashira coupling. The this compound scaffold offers a similar framework, with the methoxy group providing different electronic and steric properties compared to an iodo group, which could be beneficial for fine-tuning the pharmacological profile of a lead compound. The acetic acid side chain provides a convenient handle for creating amide or ester linkages to other parts of a target molecule, a common strategy for exploring the structure-activity relationship (SAR) of a compound series.

Conclusion

This compound represents a valuable tool in the arsenal of the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an ideal starting point for the synthesis of novel and complex bioactive molecules. The synthetic route, while requiring careful control, is based on robust and well-understood organic reactions. The predicted spectroscopic data provides a clear roadmap for the characterization and quality control of this important intermediate. As the demand for more sophisticated and finely-tuned pharmaceutical agents continues to grow, the importance of versatile and strategically designed building blocks like this compound will only increase.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Jiang, M., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

  • Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Synthonix. (n.d.). This compound. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

  • 2a biotech. (n.d.). Products. [Link]

  • Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

  • Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

  • Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

  • Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

  • Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

  • Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

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  • MDPI. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

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An In-depth Technical Guide to (2-fluoro-4-methoxyphenyl)acetic acid (CAS 883531-28-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Profile and Physicochemical Properties

(2-fluoro-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic and steric properties that are highly sought after in modern drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 883531-28-0[1][2]
Molecular Formula C₉H₉FO₃[1][2]
Molecular Weight 184.16 g/mol [1][2]
Appearance Off-white to light yellow solid[2]
Predicted Boiling Point 290.6 ± 25.0 °C[2]
Predicted pKa 4.17 ± 0.10[2]
Predicted Density 1.269 ± 0.06 g/cm³[2]
Storage Sealed in dry, room temperature[2]

Synthesis Pathway and Experimental Protocol

Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Haloform Reaction A m-Fluoroanisole D 2-fluoro-4-methoxyacetophenone A->D Dichloroethane, 0-10°C B Acetyl Chloride B->D C Aluminum Trichloride (Lewis Acid) C->D E 2-fluoro-4-methoxyacetophenone G (2-fluoro-4-methoxyphenyl)acetic acid E->G Aqueous solution, heat F Sodium Hypobromite (or other hypohalite) F->G H Acidic Workup (e.g., HCl) H->G Biological_Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Models (if in vitro is promising) A (2-fluoro-4-methoxyphenyl)acetic acid B COX-1/COX-2 Inhibition Assay A->B C Anticancer Cell Line Cytotoxicity Assay (e.g., MTT Assay) A->C D Antitubercular Assay (e.g., MABA) A->D E GABA Uptake Inhibition Assay A->E F Carrageenan-induced Paw Edema (Anti-inflammatory) B->F G Xenograft Tumor Model (Anticancer) C->G H In vivo Tuberculosis Model D->H

Sources

An In-depth Technical Guide to 2-Fluoro-4-methoxyphenylacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Phenylacetic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The phenylacetic acid moiety itself is a privileged structure, present in a variety of bioactive compounds and serving as a critical synthon for more complex therapeutics. The introduction of a fluorine atom, as seen in 2-Fluoro-4-methoxyphenylacetic acid, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom at the C-2 position, ortho to the acetic acid side chain, along with the methoxy group at the C-4 position, creates a distinct electronic environment that modulates acidity, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of this compound, offering researchers and drug development professionals a comprehensive resource covering its chemical and physical properties, robust synthetic protocols, and its potential as a high-value intermediate in pharmaceutical research.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature, with its properties largely dictated by the interplay of the fluoro, methoxy, and carboxylic acid functional groups.

PropertyValueSource(s)
Molecular Weight 184.16 g/mol [1][2]
Molecular Formula C₉H₉FO₃[1][2]
CAS Number 883531-28-0[3][4]
Physical Form Solid
Melting Point Data not available; Estimated to be in the range of 90-120 °C based on isomers and analogues. The related 3-Fluoro-4-methoxyphenylacetic acid has a melting point of 111-113 °C.[5]
Solubility Expected to have good solubility in polar organic solvents such as DMSO, methanol, and ethanol. Aqueous solubility is likely low but increases significantly at basic pH due to deprotonation of the carboxylic acid. The non-fluorinated analogue, 4-methoxyphenylacetic acid, is soluble in DMSO at 100 mg/mL and has an aqueous solubility of 18 mg/mL.[5][6]
Purity Commercially available at ≥97% or >98% purity.[7][8]
Storage Store at ambient temperature in a well-sealed container.
Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methoxy protons.

  • Aromatic Region (approx. 6.7-7.2 ppm): Three protons will be present in this region. The proton at C-6 (ortho to the acetic acid group) will likely appear as a doublet. The protons at C-3 and C-5 will show complex splitting patterns due to both H-H and H-F coupling.

  • Methylene Protons (-CH₂COOH, approx. 3.6 ppm): A singlet integrating to two protons.

  • Methoxy Protons (-OCH₃, approx. 3.8 ppm): A sharp singlet integrating to three protons.

  • Carboxylic Acid Proton (-COOH, approx. 11-12 ppm): A broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR will display nine distinct signals. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups.

  • Carbonyl Carbon (-COOH): ~175-180 ppm.

  • Aromatic Carbons: In the range of 110-165 ppm. The carbon directly attached to fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).[9] Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

  • Methylene Carbon (-CH₂COOH): ~40 ppm.

  • Methoxy Carbon (-OCH₃): ~55 ppm.

FT-IR Spectroscopy: The infrared spectrum will be dominated by absorptions characteristic of the carboxylic acid and the substituted benzene ring.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[10]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[10]

  • C-O Stretch (Carboxylic Acid & Methoxy): Strong bands in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: A strong band typically found in the 1100-1250 cm⁻¹ region.[10]

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.[10]

Mass Spectrometry: Electron ionization (EI) mass spectrometry is expected to show a clear molecular ion peak (M⁺) at m/z = 184. Key fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 139, which corresponds to the fluoromethoxybenzyl cation.[11] Further fragmentation of the aromatic ring may also be observed.

Synthesis of this compound

A robust and scalable synthesis of this compound can be envisioned in a two-step sequence starting from commercially available m-fluoroanisole. This pathway involves an initial Friedel-Crafts acylation to form the key ketone intermediate, followed by a Willgerodt-Kindler reaction to furnish the desired phenylacetic acid.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction A m-Fluoroanisole B 2-Fluoro-4-methoxyacetophenone A->B Acetyl Chloride, AlCl₃ in Dichloroethane C 2-Fluoro-4-methoxyphenylthio- morpholide (Intermediate) B->C Sulfur, Morpholine (Heat) D This compound C->D Acid or Base Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of the Precursor, 2-Fluoro-4-methoxyacetophenone

This protocol is adapted from a patented procedure for the synthesis of the key acetophenone intermediate.[3]

Materials:

  • m-Fluoroanisole

  • Dichloroethane

  • Aluminum trichloride (AlCl₃)

  • Acetyl chloride

  • Ice water

  • Methanol

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, add dichloroethane and m-fluoroanisole.

  • Cool the mixture to 0 °C with stirring.

  • Carefully add aluminum trichloride in portions, maintaining the temperature.

  • Slowly add acetyl chloride dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C.

  • After the addition is complete, allow the reaction to stir for an additional hour at this temperature.

  • Pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic layer, wash it with water, and then concentrate it under reduced pressure to remove the dichloroethane.

  • Recrystallize the resulting crude product from methanol to obtain pure, white crystals of 2-fluoro-4-methoxyacetophenone.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

This protocol is a generalized procedure based on the well-established Willgerodt-Kindler reaction, adapted for the specific substrate.[12][13][14]

Materials:

  • 2-Fluoro-4-methoxyacetophenone

  • Elemental sulfur

  • Morpholine

  • Aqueous sodium hydroxide solution (e.g., 10%)

  • Aqueous hydrochloric acid (to acidify)

  • Suitable extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Thioamide Formation: In a reaction vessel, combine 2-fluoro-4-methoxyacetophenone, elemental sulfur, and morpholine. The molar ratio of ketone:sulfur:morpholine is typically optimized but often starts around 1:2.5:3.

  • Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within several hours.

  • Cool the reaction mixture and pour it into water. The crude thioamide product, 2-fluoro-4-methoxyphenylthiomorpholide, will often precipitate as a solid.

  • Filter the solid, wash with water, and dry.

  • Hydrolysis: Combine the crude thioamide with an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and distill off any remaining organic solvents if used.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2. The desired this compound will precipitate out of the solution.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of water and ethanol.

Role in Medicinal Chemistry and Drug Development

Phenylacetic acid derivatives are vital building blocks in the synthesis of numerous pharmaceuticals. The strategic placement of a fluorine atom can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, and it can also modulate the pKa of the carboxylic acid and influence binding interactions with target proteins.

G A 2-Fluoro-4-methoxy- phenylacetic acid B Amidation A->B C Esterification A->C D Reduction A->D E Phenylacetamide Derivatives (e.g., Anticancer Agents) B->E F Ester Prodrugs C->F G 2-(2-Fluoro-4-methoxy- phenyl)ethanol D->G

Caption: Key synthetic transformations and potential applications of the title compound.

While specific drugs derived directly from this compound are not prominently featured in publicly accessible literature, its analogues have significant applications. For instance, the non-fluorinated 4-methoxyphenylacetic acid is a known intermediate in the synthesis of the antidepressant Venlafaxine.[5] Furthermore, research has shown that derivatives of 2-(4-fluorophenyl)-N-phenylacetamide possess potential as anticancer agents.[15] This strongly suggests that this compound is a valuable scaffold for generating libraries of novel phenylacetamide derivatives for screening against various therapeutic targets, particularly in oncology.

The carboxylic acid handle allows for straightforward derivatization via standard coupling reactions to form amides and esters, or reduction to the corresponding alcohol, opening up a wide array of possibilities for creating novel chemical entities.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Signal Word: Warning

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

    • If swallowed, seek immediate medical attention.

Conclusion

This compound represents a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, provides a powerful tool for modulating the properties of lead compounds. The synthetic routes to this compound are well-precedented and scalable, relying on fundamental organic reactions. While its direct application in marketed drugs is not yet established, the proven utility of related phenylacetic acid derivatives in areas such as oncology and neuroscience underscores its significant potential. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile synthon into their drug development programs.

References

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A Technical Guide to 2-Fluoro-4-methoxyphenylacetic Acid and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Fluoro-4-methoxyphenylacetic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, synthesis protocols, and its strategic application in the design of novel therapeutics. We will delve into the nuances of its isomeric forms, emphasizing the importance of precise chemical characterization in achieving desired pharmacological outcomes.

Nomenclature and Isomeric Identification: The Importance of Precision

This compound belongs to a class of substituted phenylacetic acids, which are prevalent scaffolds in numerous biologically active molecules. The precise arrangement of the fluoro and methoxy substituents on the phenyl ring is critical, as it significantly influences the molecule's physicochemical properties and its interactions with biological targets.

Synonyms and Chemical Identifiers

Accurate identification of chemical compounds is paramount for reproducibility in research and development. This compound is known by several synonyms, largely dictated by different chemical naming conventions and supplier-specific nomenclature.

Table 1: Synonyms and Identifiers for this compound and Its Isomers

IsomerIUPAC NameSynonymsCAS NumberMolecular FormulaMolecular Weight
2-Fluoro-4-methoxy This compound2-(2-Fluoro-4-methoxyphenyl)acetic acid, 4-Methoxy-2-fluorophenylacetic acid883531-28-0C₉H₉FO₃184.16 g/mol [1]
3-Fluoro-4-methoxy 3-Fluoro-4-methoxyphenylacetic acidBenzeneacetic acid, 3-fluoro-4-methoxy-452-14-2C₉H₉FO₃184.16 g/mol
4-Fluoro-2-methoxy 4-Fluoro-2-methoxyphenylacetic acid2-(4-Fluoro-2-methoxyphenyl)acetic acid886498-61-9C₉H₉FO₃184.17 g/mol
2-Fluoro-6-methoxy 2-Fluoro-6-methoxyphenylacetic acid(2-Fluoro-6-methoxyphenyl)acetic acid, 2-(Carboxymethyl)-3-fluoroanisole500912-19-6C₉H₉FO₃184.17 g/mol [2]

It is imperative for researchers to use the correct CAS number to ensure the procurement of the desired isomer, as subtle changes in substituent positioning can lead to vastly different biological activities.

Physicochemical Properties and Spectroscopic Data

The introduction of a fluorine atom and a methoxy group imparts unique electronic and steric properties to the phenylacetic acid core. Fluorine's high electronegativity can alter the acidity (pKa) of the carboxylic acid, influence metabolic stability, and modulate binding affinity to target proteins.[3] The methoxy group, a hydrogen bond acceptor, can also participate in crucial interactions within a biological target's binding site.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Off-white to light yellow solid[4]
Boiling Point (Predicted) 290.6 ± 25.0 °C[4]
Density (Predicted) 1.269 ± 0.06 g/cm³[4]
pKa (Predicted) 4.17 ± 0.10[4]
Storage Sealed in dry, Room Temperature[4]

Synthesis Methodologies

The synthesis of fluorinated phenylacetic acid derivatives often involves multi-step processes. Below are two common strategies employed for the synthesis of compounds like this compound.

Suzuki Coupling Approach

A prevalent method for forming the carbon-carbon bond between the phenyl ring and the acetic acid moiety is the Palladium-catalyzed Suzuki coupling reaction. This approach offers a versatile route to ortho-substituted phenylacetic acids.[8]

Experimental Protocol: Suzuki Coupling for Phenylacetic Acid Derivatives

  • Preparation of the Boronic Ester: The appropriately substituted aniline is converted to the corresponding boronic ester. This can be achieved through methods such as the one described by M. Andrus, utilizing a catalysis method with an N-heterocyclic carbene–palladium complex.[8]

  • Suzuki Coupling Reaction: The synthesized boronic ester is then coupled with an alkyl halide (e.g., a bromoacetate derivative) in the presence of a palladium catalyst and a base (e.g., K₂CO₃). The choice of base can be critical for optimizing the reaction yield.[8]

  • Hydrolysis: The resulting ester is hydrolyzed to the final phenylacetic acid derivative using standard conditions (e.g., aqueous NaOH or LiOH followed by acidification).

Suzuki_Coupling_Workflow Aniline Substituted Aniline BoronicEster Aryl Boronic Ester Aniline->BoronicEster  Pd Catalyst (e.g., NHC-Pd complex) IntermediateEster Intermediate Ester BoronicEster->IntermediateEster  Suzuki Coupling (Pd Catalyst, Base) Bromoacetate Bromoacetate Derivative Bromoacetate->IntermediateEster FinalProduct This compound IntermediateEster->FinalProduct  Hydrolysis (e.g., NaOH, then H+)

Caption: Generalized workflow for the synthesis of this compound via a Suzuki coupling reaction.

Carbonylation of Benzyl Halides

Another synthetic route involves the carbonylation of benzyl halides. This method introduces the carboxylic acid functionality directly onto the benzyl group.

Experimental Protocol: Carbonylation of Benzyl Halides

  • Preparation of the Benzyl Halide: The starting fluorinated methoxy toluene is halogenated at the benzylic position, typically using N-bromosuccinimide (NBS) or a similar reagent, to form the benzyl halide.

  • Carbonylation: The benzyl halide is then subjected to a carbonylation reaction using carbon monoxide in the presence of a suitable catalyst (e.g., a palladium complex) and a base. This reaction can be performed under various conditions, and optimization is often required.

  • Work-up and Purification: Following the reaction, the product is isolated and purified using standard techniques such as extraction and crystallization.

Carbonylation_Workflow StartingMaterial 2-Fluoro-4-methoxy-toluene BenzylHalide 2-Fluoro-4-methoxy-benzyl halide StartingMaterial->BenzylHalide  Benzylic Halogenation (e.g., NBS) FinalProduct This compound BenzylHalide->FinalProduct  Carbonylation (CO, Catalyst, Base)

Caption: A schematic representation of the synthesis of this compound through the carbonylation of a benzyl halide intermediate.

Applications in Drug Discovery and Medicinal Chemistry

Substituted phenylacetic acids are crucial intermediates in the synthesis of a wide array of pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for creating molecules with tailored properties for specific biological targets.

Role as a Versatile Intermediate

The true value of this compound lies in its role as a versatile intermediate.[3] The carboxylic acid provides a reactive handle for various chemical transformations, such as amide bond formation, while the fluorinated aromatic ring imparts unique physicochemical properties to the final molecule.[3] These properties can enhance metabolic stability, improve binding affinity, and increase bioavailability.

Use in the Development of Enzyme Inhibitors

The phenylacetic acid scaffold is a common feature in many enzyme inhibitors. For example, derivatives of 3-methoxyphenylacetic acid have been used to synthesize potent and selective irreversible monoacylglycerol lipase (MAGL) inhibitors.[3] The phenylacetic acid moiety can act as a scaffold to correctly position a reactive group for covalent modification of the enzyme's active site.[3] It is plausible that derivatives of this compound could be developed as inhibitors for various enzymes, with the fluoro and methoxy groups fine-tuning the compound's reactivity and binding affinity.

Potential as a Biomarker

Interestingly, the related compound 2-(4-Methoxyphenyl)acetic acid has been identified as a plasma metabolite with high sensitivity and specificity as a biomarker for discriminating between non-small cell lung cancer (NSCLC) and healthy controls.[9] This suggests that phenylacetic acid derivatives may play a role in biological pathways relevant to disease, further highlighting the importance of studying this class of compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its isomers. Based on safety data for related compounds, it is likely an irritant.

  • Hazard Codes: Xi (Irritant)[4]

  • Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound and its isomers are valuable and versatile building blocks in the field of drug discovery. The strategic incorporation of fluorine and methoxy substituents provides a powerful tool for medicinal chemists to modulate the properties of lead compounds and develop novel therapeutics. A thorough understanding of their synthesis, properties, and correct isomeric identification is crucial for advancing research and development in this area.

References

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  • Google Patents. WO2014030106A2 - Process for the preparation of (2r,3s)-3-(4-methoxyphenyl)glycidic acid methyl ester.
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An In-Depth Technical Guide to the Biological Landscape of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Scaffold

Abstract

While specific biological activity data for 2-Fluoro-4-methoxyphenylacetic acid remains limited in publicly accessible scientific literature, the broader class of phenylacetic acid derivatives represents a cornerstone in medicinal chemistry and drug discovery. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by analogs of this compound, with a focus on their anti-inflammatory, antidiabetic, and antitubercular properties. We delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Phenylacetic Acid Scaffold - A Privileged Structure in Drug Discovery

Phenylacetic acid and its derivatives are a significant class of compounds that serve as fundamental building blocks for numerous pharmaceuticals.[1] Their structural simplicity, coupled with the ability to readily undergo chemical modifications, has made them a "privileged scaffold" in medicinal chemistry. This guide will explore the biological activities of key analogs, providing insights into their therapeutic potential and the experimental methodologies used to characterize them.

While our initial focus was on this compound, the scarcity of specific data has prompted a broader examination of its structural relatives. This approach allows us to present a more comprehensive and impactful technical guide that highlights the vast therapeutic landscape of the phenylacetic acid chemical class.

Anti-inflammatory and Analgesic Activity: Targeting Cyclooxygenase (COX) Enzymes

Many phenylacetic acid derivatives are potent nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3]

Mechanism of Action: Selective and Non-selective COX Inhibition

The primary mechanism of action for many NSAIDs within this class is the inhibition of COX-1 and COX-2.[3] The differential inhibition of these two isoforms is a critical factor in the therapeutic efficacy and side-effect profile of these drugs.

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation.

The ideal NSAID would selectively inhibit COX-2 to reduce inflammation and pain without affecting the protective functions of COX-1.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 PGH2 Prostaglandin H2 COX_1_2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Gastric_Protection_Renal_Function Gastric Protection & Renal Function Prostaglandins->Gastric_Protection_Renal_Function NSAIDs NSAIDs NSAIDs->COX_1_2 Inhibition

Caption: COX inhibition by NSAIDs in the arachidonic acid pathway.

Key Phenylacetic Acid-Based NSAIDs: Diclofenac and Ibuprofen

Diclofenac and Ibuprofen are two widely used NSAIDs derived from the phenylacetic acid scaffold. Their COX inhibitory profiles are summarized below:

CompoundTarget(s)IC50 (µM) - COX-1IC50 (µM) - COX-2COX-1/COX-2 RatioReference(s)
DiclofenacCOX-1, COX-20.0760.0262.9[4]
IbuprofenCOX-1, COX-212800.15[4]

Diclofenac exhibits a degree of selectivity for COX-2, which may contribute to its potent anti-inflammatory effects.[4] In contrast, Ibuprofen is a non-selective COX inhibitor, with a slightly higher affinity for COX-1.[4]

Experimental Protocols

This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX by monitoring the colorimetric oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • TMPD

  • Arachidonic acid

  • Test compounds and reference inhibitors (e.g., Diclofenac, Ibuprofen)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2) to each well.

  • Add the test compound or reference inhibitor to the appropriate wells. Include control wells with no inhibitor.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance at 590 nm over time using a plate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Workflow: In Vitro COX Inhibition Assay

Start Start Prepare_Reagents Prepare Reagents Start->Prepare_Reagents Plate_Setup Set up 96-well plate Prepare_Reagents->Plate_Setup Add_Enzyme Add COX Enzyme Plate_Setup->Add_Enzyme Add_Inhibitor Add Test Compound Add_Enzyme->Add_Inhibitor Initiate_Reaction Add Arachidonic Acid Add_Inhibitor->Initiate_Reaction Measure_Absorbance Measure Absorbance (590 nm) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro COX inhibition assay.

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.[5][6]

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[6]

Animals: Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Administer the test compound or reference drug to the animals (e.g., orally or intraperitoneally).

  • After a set period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group (vehicle-treated).

Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

  • Vc = Average increase in paw volume in the control group

  • Vt = Average increase in paw volume in the drug-treated group

Antidiabetic Activity: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a key role in regulating glucose and lipid metabolism.[8]

Mechanism of Action: Modulating Gene Expression

PPARs exist as three subtypes: PPARα, PPARγ, and PPARδ. Phenylacetic acid derivatives have been shown to act as dual PPARα/γ agonists.[9]

  • PPARα activation primarily leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

  • PPARγ activation enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.

By activating these receptors, phenylacetic acid derivatives can improve glycemic control and lipid profiles, making them promising candidates for the treatment of type 2 diabetes.

Signaling Pathway: PPAR Agonism

cluster_cytosol Cytosol cluster_nucleus Nucleus PAA_Derivative Phenylacetic Acid Derivative PPAR_RXR PPAR-RXR Heterodimer PAA_Derivative->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Metabolic_Effects Improved Glucose & Lipid Metabolism Target_Gene_Expression->Metabolic_Effects

Caption: Mechanism of PPAR agonism by phenylacetic acid derivatives.

Experimental Protocols

This cell-based assay is used to determine the ability of a compound to activate PPARs.

Principle: The assay utilizes a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). Activation of the PPAR by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmids for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain

  • Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds and reference agonists (e.g., Rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds or a reference agonist.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value for each compound.

This is a common animal model used to study type 1 and type 2 diabetes.[1]

Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing β-cells of the pancreas. Administration of STZ induces a state of hyperglycemia that mimics diabetes.[1]

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Test compound and reference drug (e.g., Glibenclamide)

  • Glucometer and test strips

  • Animal handling equipment

Procedure for Type 2 Diabetes Model:

  • Induce insulin resistance by feeding the animals a high-fat diet for several weeks.

  • Administer a single low dose of STZ (e.g., 35-40 mg/kg, i.p.) to induce partial β-cell dysfunction.[10]

  • Confirm the diabetic state by measuring blood glucose levels. Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Administer the test compound or reference drug to the diabetic animals for a specified period.

  • Monitor blood glucose levels, body weight, and other relevant parameters throughout the study.

  • At the end of the study, collect blood and tissues for further analysis (e.g., insulin levels, lipid profiles, histopathology of the pancreas).

Data Analysis: The effectiveness of the test compound is determined by its ability to lower blood glucose levels and improve other metabolic parameters compared to the diabetic control group.

Antitubercular Activity: A New Frontier for Phenylacetic Acid Derivatives

Recent studies have highlighted the potential of fluorinated phenylacetamide derivatives as novel antitubercular agents.[10]

Mechanism of Action

The exact mechanism of action of these compounds against Mycobacterium tuberculosis is still under investigation. However, it is hypothesized that they may inhibit essential enzymes involved in the synthesis of the mycobacterial cell wall or other critical metabolic pathways.[11]

Structure-Activity Relationship (SAR)

SAR studies on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have revealed that:

  • The presence of a nitro group at the 4-position of the phenoxy ring is crucial for activity.

  • Substitution on the N-phenyl ring can significantly influence the antitubercular potency. For instance, a nitro group at the 2-position of the N-phenyl ring resulted in the most potent compound in one study.[10]

Experimental Protocols

This is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[12]

Principle: Alamar Blue is a redox indicator that changes color in response to metabolic activity. Viable, metabolically active bacteria reduce the blue Alamar Blue to a pink-colored product. The MIC is the lowest concentration of a compound that prevents this color change.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Test compounds and reference drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • Incubator (37 °C)

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Visually assess the color change in each well. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow: Microplate Alamar Blue Assay (MABA)

Start Start Prepare_Dilutions Prepare Compound Dilutions Start->Prepare_Dilutions Inoculate_Bacteria Inoculate M. tuberculosis Prepare_Dilutions->Inoculate_Bacteria Incubate_1 Incubate (5-7 days) Inoculate_Bacteria->Incubate_1 Add_Alamar_Blue Add Alamar Blue Incubate_1->Add_Alamar_Blue Incubate_2 Incubate (24 hours) Add_Alamar_Blue->Incubate_2 Read_Results Visually Read MIC Incubate_2->Read_Results End End Read_Results->End

Caption: Workflow for determining MIC using the MABA assay.

Synthesis of this compound

While extensive biological data is not yet available for the title compound, its synthesis is of interest for future studies. A plausible synthetic route can be adapted from known procedures for related compounds.

Proposed Synthetic Pathway

A potential synthesis of this compound could start from 3-fluoroanisole.

  • Friedel-Crafts Acylation: 3-Fluoroanisole can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-fluoro-4-methoxyacetophenone.

  • Willgerodt-Kindler Reaction: The resulting acetophenone can then be converted to the corresponding thioamide, followed by hydrolysis to afford this compound.

Conclusion and Future Directions

The phenylacetic acid scaffold is a remarkably versatile platform for the development of new therapeutic agents. This guide has provided an in-depth overview of the diverse biological activities of its derivatives, with a focus on their anti-inflammatory, antidiabetic, and antitubercular potential. The detailed experimental protocols and structure-activity relationships presented herein serve as a valuable resource for researchers in the field.

While the biological profile of this compound itself remains to be fully elucidated, its structural similarity to known bioactive compounds suggests that it may possess interesting pharmacological properties. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.

References

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  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). National Institutes of Health. Retrieved from [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2015). PubMed. Retrieved from [Link]

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  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

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  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific c-hydroxybutyri. (2006). Ovid. Retrieved from [Link]

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  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). National Institutes of Health. Retrieved from [Link]

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  • Synthesis, antitubercular activity, and SAR study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides. (2011). PubMed. Retrieved from [Link]

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  • ELEVATED PHENYLACETIC ACID LEVELS DO NOT CORRELATE WITH ADVERSE EVENTS IN PATIENTS WITH UREA CYCLE DISORDERS OR HEPATIC ENCEPHALOPATHY AND CAN BE PREDICTED BASED ON THE PLASMA PAA TO PAGN RATIO. (2013). National Institutes of Health. Retrieved from [Link]

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Fluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 2-Fluoro-4-methoxyphenylacetic acid has not been extensively elucidated in publicly available scientific literature. This guide, therefore, serves a dual purpose: to transparently acknowledge this knowledge gap and to provide a rigorous, field-proven framework for its investigation. By treating this compound as a novel chemical entity, we will navigate the logical and experimental progression required to define its biological activity, from initial hypothesis to target validation and pathway mapping. This document is intended as a strategic and methodological blueprint for the scientific community.

Introduction: The Phenylacetic Acid Scaffold and a Fluorine-Driven Hypothesis

Phenylacetic acid and its derivatives are a well-established class of compounds with diverse pharmacological activities. Notably, many serve as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting cyclooxygenase (COX) enzymes. Others have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), key regulators of metabolism and inflammation.[1][2] The introduction of a fluorine atom, as in this compound, can significantly alter a molecule's electronic properties, membrane permeability, and metabolic stability, potentially leading to novel or enhanced biological effects.

Given this structural context, we can formulate an initial, testable hypothesis:

Hypothesis: this compound modulates inflammatory and metabolic pathways, potentially through direct interaction with enzymes such as COX or nuclear receptors like PPARs.

This guide will systematically outline the experimental journey to test this hypothesis and uncover the compound's true mechanism of action.

Part 1: Foundational Analysis - In Silico Target Prediction and Initial Profiling

Before embarking on wet-lab experiments, a robust in silico analysis can provide invaluable, data-driven hypotheses about the potential biological targets of this compound. This initial step is both cost-effective and can significantly narrow the scope of subsequent experimental work.

Computational Target Prediction

The objective here is to screen the structure of this compound against databases of known protein structures and ligand-binding sites to identify potential interacting partners.

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Obtain the 3D structure of this compound in a suitable format (e.g., SDF or MOL2).

  • Database Selection: Utilize a combination of ligand-based and structure-based target prediction platforms. Examples include:

    • Ligand-Based (Chemical Similarity): SEA (Similarity Ensemble Approach), SwissTargetPrediction. These tools compare the compound's structure to ligands with known targets.

    • Structure-Based (Molecular Docking): PharmMapper, Dock.io. These platforms perform virtual screening of the compound against a library of protein binding sites.

  • Execution of Virtual Screen: Submit the compound's structure to the selected platforms. Set parameters to screen against a comprehensive library of human proteins.

  • Data Analysis and Target Prioritization:

    • Aggregate the results from all platforms.

    • Prioritize potential targets based on a consensus score or repeated identification across different methods.

    • Filter the target list based on biological plausibility, focusing on enzymes, receptors, and transcription factors known to be involved in inflammation and metabolism, in line with our initial hypothesis.

Data Presentation: Predicted Target Classes for this compound

Target ClassPredicted Targets (Examples)Prediction Score/ConfidenceRationale for Investigation
OxidoreductasesCyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)HighCommon targets for anti-inflammatory phenylacetic acids.
Nuclear ReceptorsPeroxisome proliferator-activated receptor gamma (PPARγ)ModerateKnown targets for some phenylacetic acid derivatives with metabolic effects.
HydrolasesFatty Acid Amide Hydrolase (FAAH)LowPotential off-target with implications in pain and inflammation.

Logical Workflow for In Silico Target Prediction

in_silico_workflow compound 3D Structure of this compound ligand_based Ligand-Based Screening (e.g., SwissTargetPrediction) compound->ligand_based structure_based Structure-Based Screening (e.g., PharmMapper) compound->structure_based results Aggregate and Analyze Results ligand_based->results structure_based->results prioritize Prioritize Targets (Consensus Score, Biological Plausibility) results->prioritize hypothesis Generate Testable Hypotheses prioritize->hypothesis

Caption: Workflow for computational prediction of biological targets.

Part 2: Target Validation and Phenotypic Screening in Vitro

With a list of prioritized targets from our in silico analysis, the next phase is to experimentally validate these predictions and observe the compound's effects in a biological context.

Target-Based Enzymatic and Binding Assays

These assays will directly measure the interaction between this compound and its predicted protein targets.

Experimental Protocol: COX-2 Inhibition Assay

  • Assay Principle: A cell-free enzymatic assay to measure the inhibition of COX-2 activity. A common method is to monitor the oxidation of a chromogenic substrate.

  • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the COX-2 enzyme, the colorimetric probe, and the test compound or control.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the appropriate wavelength over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition against the compound concentration and determine the IC50 value.

Experimental Protocol: PPARγ Ligand Binding Assay

  • Assay Principle: A competitive binding assay to determine if the compound binds to the PPARγ ligand-binding domain (LBD). This is often performed using a fluorescently labeled known PPARγ ligand.

  • Reagents: Recombinant human PPARγ-LBD, a high-affinity fluorescent PPARγ ligand (e.g., a BODIPY-labeled rosiglitazone analog), and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a suitable assay plate, incubate the PPARγ-LBD with the fluorescent ligand and the test compound or control.

    • Excite the fluorescent ligand and measure the fluorescence polarization or FRET signal. Binding of the test compound will displace the fluorescent ligand, leading to a change in the signal.

  • Data Analysis: Plot the change in fluorescence signal against the compound concentration to determine the Ki or IC50 value.

Cell-Based Phenotypic Assays

These assays will assess the effect of the compound on cellular processes related to our hypothesis, such as inflammation and cell proliferation.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Line: A murine or human macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Procedure:

    • Culture the macrophage cells to an appropriate density.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate inflammation by adding LPS (a component of bacterial cell walls).

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Readouts:

    • Nitric Oxide (NO) Production: Measure the concentration of nitrite in the supernatant using the Griess reagent, as an indicator of iNOS activity.

    • Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

  • Data Analysis: Determine the dose-dependent effect of the compound on NO and cytokine production.

Data Presentation: Hypothetical In Vitro Activity of this compound

AssayMetricResultInterpretation
COX-2 Enzymatic AssayIC505.2 µMDirect, moderate inhibition of COX-2.
PPARγ Binding AssayKi> 100 µMNo significant binding to PPARγ.
LPS-Induced NO ProductionIC5015.8 µMInhibition of inflammatory response in macrophages.
TNF-α Secretion (LPS)IC5022.4 µMInhibition of pro-inflammatory cytokine release.

Part 3: Elucidation of Cellular Signaling Pathways

Based on the in vitro data suggesting an anti-inflammatory effect, likely mediated by COX-2 inhibition, the next logical step is to investigate the upstream and downstream signaling pathways affected by this compound within the cell.

Experimental Protocol: Western Blot Analysis of the NF-κB Pathway

  • Rationale: The NF-κB signaling pathway is a central regulator of the inflammatory response and is upstream of COX-2 expression.

  • Procedure:

    • Culture macrophage cells (e.g., RAW 264.7) and treat with this compound and/or LPS as in the phenotypic assay.

    • Lyse the cells at different time points to prepare whole-cell extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins:

      • Phospho-IκBα (an indicator of NF-κB activation)

      • Total IκBα

      • COX-2

      • β-actin (as a loading control)

    • Incubate with a secondary antibody and detect using chemiluminescence.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression levels.

Hypothetical Signaling Pathway Modulated by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB_active NF-κB (Active) IkBa_p->NFkB_active Releases IkBa->IkBa_p NFkB_inactive NF-κB (Inactive) NFkB_inactive->IkBa Bound to NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates Compound This compound COX2_protein COX-2 Protein Compound->COX2_protein Inhibits Prostaglandins Prostaglandins COX2_protein->Prostaglandins Synthesizes COX2_gene COX-2 Gene NFkB_nucleus->COX2_gene Induces Transcription COX2_gene->COX2_protein Translation

Caption: A hypothetical signaling pathway illustrating the anti-inflammatory action of this compound via COX-2 inhibition.

Part 4: Target Deconvolution and Confirmation

If the primary target of a compound is unknown or if it exhibits a complex phenotype not explained by a single target, target deconvolution methods are employed. These are powerful, unbiased approaches to identify the direct binding partners of a small molecule within the cellular proteome.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose beads). A control resin with no compound attached is also prepared.

  • Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the compound-immobilized beads and the control beads.

    • Wash the beads extensively to remove non-specific binding proteins.

    • Elute the specifically bound proteins from the beads.

  • Protein Identification by Mass Spectrometry:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the resulting spectra against a protein database.

  • Data Analysis: Compare the list of proteins identified from the compound beads to those from the control beads. Proteins that are significantly enriched on the compound beads are considered potential direct binding partners.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to defining the mechanism of action of a novel compound, using this compound as a case study. The proposed workflow, from in silico prediction to in-depth cellular analysis and target deconvolution, represents a gold standard in modern drug discovery. By following this logical progression, researchers can systematically unravel the biological activity of new chemical entities, paving the way for their potential development as therapeutic agents. The key to success lies in the integration of computational and experimental data, allowing for the formulation and iterative refinement of a central mechanistic hypothesis.

References

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PMC - NIH. [Link]

  • Phenylacetic Acid Derivatives Overview. Scribd. [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific c-hydroxybutyri. Ovid. [Link]

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An In-Depth Technical Guide to 2-Fluoro-4-methoxyphenylacetic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxyphenylacetic acid, a halogenated aromatic carboxylic acid, is a key building block in the synthesis of complex organic molecules. Its strategic functionalization, featuring a fluorine atom, a methoxy group, and a carboxylic acid moiety, makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The presence of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, including metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the synthesis, spectroscopic properties, chemical reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

PropertyValue
CAS Number 883531-28-0[3]
Molecular Formula C₉H₉FO₃[3]
Molecular Weight 184.16 g/mol [3]
Appearance Off-white to light yellow solid (predicted)
Boiling Point 290.6±25.0 °C (Predicted)[4]
pKa 4.17±0.10 (Predicted)[4]

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the readily available 3-fluoroanisole. The synthesis involves a two-step process: a Friedel-Crafts acylation to introduce the acetyl group, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis to form the phenylacetic acid.

Synthesis_of_2-Fluoro-4-methoxyphenylacetic_acid start 3-Fluoroanisole intermediate 2-Fluoro-4-methoxyacetophenone start->intermediate 1. Acetyl chloride, AlCl₃ 2. Dichloroethane, 0-10 °C product This compound intermediate->product 1. Sulfur, Morpholine (Willgerodt-Kindler) 2. Acid or Base Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Fluoro-4-methoxyacetophenone

This step involves the Friedel-Crafts acylation of 3-fluoroanisole with acetyl chloride using aluminum chloride as a Lewis acid catalyst. The reaction is typically carried out in a chlorinated solvent like dichloroethane.[3]

Experimental Protocol:

  • To a stirred and cooled (0 °C) solution of 3-fluoroanisole (1.0 eq) in dichloroethane, add aluminum trichloride (1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Slowly add acetyl chloride (1.0-1.1 eq) to the reaction mixture, keeping the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at this temperature.

  • Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol to yield 2-fluoro-4-methoxyacetophenone as a white crystalline solid.[3]

Step 2: Conversion to this compound via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding carboxylic acids (after hydrolysis of the intermediate thioamide).[5][6] This reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine, to form a thiomorpholide intermediate, which is then hydrolyzed.[7][8][9]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-methoxyacetophenone (1.0 eq), elemental sulfur (2.0-3.0 eq), and morpholine (3.0-5.0 eq).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the excess morpholine under reduced pressure.

  • To the resulting crude thiomorpholide, add a solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., water, ethanol).

  • Heat the mixture to reflux to effect hydrolysis of the thioamide to the carboxylic acid.

  • After cooling, acidify the reaction mixture (if basic hydrolysis was used) with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Technique Predicted Data
¹H NMR δ (ppm): ~10-12 (br s, 1H, -COOH), ~7.2-7.4 (m, 1H, Ar-H), ~6.7-6.9 (m, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~3.6 (s, 2H, -CH₂-). The aromatic protons will exhibit splitting due to both proton-proton and proton-fluorine coupling.
¹³C NMR δ (ppm): ~175-180 (-COOH), ~160-165 (d, ¹JCF, C-F), ~110-135 (aromatic carbons), ~55 (-OCH₃), ~40 (-CH₂-). The carbon directly attached to fluorine will show a large coupling constant.
IR (KBr) ν (cm⁻¹): ~2500-3300 (br, O-H stretch of carboxylic acid), ~1700 (s, C=O stretch), ~1600, ~1500 (C=C aromatic stretches), ~1250 (C-O stretch), ~1100 (C-F stretch).
Mass Spec (EI) m/z (%): 184 (M⁺), 139 ([M-COOH]⁺), 111, and other fragments corresponding to the loss of CO, OCH₃, and other neutral molecules.[4][10]

Chemical Reactivity and Derivatization

The carboxylic acid functionality of this compound is the primary site of its chemical reactivity, allowing for a variety of transformations to produce esters, amides, and other derivatives.

Esterification

The conversion of this compound to its corresponding esters can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[11][12][13][14]

Esterification start This compound product Ester Derivative start->product R-OH, H⁺ (cat.) Reflux

Caption: General scheme for the esterification of this compound.

Experimental Protocol (for Methyl Ester):

  • Dissolve this compound (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Amidation

Amide bond formation is a cornerstone of medicinal chemistry.[15][16] this compound can be coupled with primary or secondary amines using standard peptide coupling reagents or after conversion to a more reactive species like an acid chloride.[17]

Amidation acid This compound acid_chloride 2-Fluoro-4-methoxyphenylacetyl chloride acid->acid_chloride SOCl₂ or (COCl)₂ amide Amide Derivative acid_chloride->amide R₁R₂NH, Base

Caption: Two-step amidation of this compound via the acid chloride.

Experimental Protocol (via Acid Chloride):

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane or toluene, add thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.[18] Heat the mixture to reflux until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C. Add a solution of the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion. Work up by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to yield the amide, which can be purified by chromatography or recrystallization.

Applications in Drug Discovery and Agrochemicals

Fluorinated phenylacetic acids are highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals due to the beneficial effects of fluorine incorporation.[1][2][19]

Applications start This compound pharma Pharmaceuticals start->pharma agro Agrochemicals start->agro sub_pharma1 Kinase Inhibitors pharma->sub_pharma1 sub_pharma2 Anti-inflammatory Agents pharma->sub_pharma2 sub_pharma3 Anticancer Agents pharma->sub_pharma3 sub_agro1 Herbicides agro->sub_agro1 sub_agro2 Fungicides agro->sub_agro2

Caption: Potential applications of this compound.

  • Kinase Inhibitors: The 7-azaindole scaffold, often accessed through intermediates like fluorinated phenylacetic acids, is a privileged structure in the design of kinase inhibitors for cancer therapy.[20] The fluorine atom can enhance binding affinity to the kinase active site.

  • Anti-inflammatory Drugs: Phenylacetic acid derivatives are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs).[21] The fluorine substituent can improve the potency and pharmacokinetic profile of these agents.

  • Anticancer Agents: Phenylacetamide derivatives, synthesized from phenylacetic acids, have shown potential as anticancer agents.[22]

  • Agrochemicals: The incorporation of fluorine is a common strategy in the development of modern herbicides and fungicides to enhance their efficacy and selectivity.[23]

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its preparation from readily available starting materials via robust and scalable reactions like the Friedel-Crafts acylation and the Willgerodt-Kindler reaction makes it an accessible intermediate for research and industrial applications. The presence of the fluorine atom, methoxy group, and carboxylic acid functionality provides multiple avenues for derivatization and incorporation into complex molecular architectures, particularly in the pursuit of novel pharmaceuticals and agrochemicals with enhanced biological activity. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this compound in their synthetic endeavors.

References

Spectroscopic Profile of 2-Fluoro-4-methoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-methoxyphenylacetic acid, a substituted phenylacetic acid derivative, represents a key structural motif in the development of novel therapeutic agents and functional materials. Its unique combination of a fluorine atom and a methoxy group on the phenyl ring, along with the carboxylic acid functionality, imparts specific electronic and steric properties that are of significant interest to researchers in medicinal chemistry and materials science. An in-depth understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 883531-28-0; Molecular Formula: C₉H₉FO₃; Molecular Weight: 184.16 g/mol )[1][2][3]. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage established spectroscopic principles and data from closely related analogs to present a robust, predictive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to interpret and verify the spectral features of this important compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the carboxylic acid moiety creates a distinct electronic environment that influences the chemical shifts and coupling constants in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly[4][5].

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR dissolve->H1_NMR FT Fourier Transform H1_NMR->FT C13_NMR ¹³C NMR C13_NMR->FT F19_NMR ¹⁹F NMR F19_NMR->FT phasing Phase Correction FT->phasing referencing Referencing phasing->referencing interpretation Interpretation of Shifts & Couplings referencing->interpretation

Figure 2: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the fluorine and methoxy substituents.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)-
Aromatic (H6)~7.2Doublet of doubletsJ(H-H) ≈ 8.5, J(H-F) ≈ 9.0
Aromatic (H5)~6.8Doublet of doubletsJ(H-H) ≈ 8.5, J(H-F) ≈ 2.5
Aromatic (H3)~6.7Doublet of doubletsJ(H-H) ≈ 2.5, J(H-F) ≈ 12.0
Methoxy (-OCH₃)~3.8Singlet-
Methylene (-CH₂)~3.6Singlet-

Causality behind Predictions: The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent. The aromatic region will be complex due to both H-H and H-F couplings. The electron-withdrawing fluorine atom will deshield the ortho proton (H3), while the electron-donating methoxy group will shield the ortho (H3 and H5) and para (H6 relative to the CH₂COOH group) protons. The methylene protons are expected to be a singlet, similar to what is observed for 4-methoxyphenylacetic acid[6][7].

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine and methoxy substituents.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
Carboxylic Acid (-C=O)~175Singlet
Aromatic (C2, C-F)~160Doublet (¹JCF)
Aromatic (C4, C-OCH₃)~158Singlet
Aromatic (C1, C-CH₂COOH)~125Doublet (²JCF)
Aromatic (C6)~115Singlet
Aromatic (C5)~114Doublet (³JCF)
Aromatic (C3)~102Doublet (²JCF)
Methoxy (-OCH₃)~55Singlet
Methylene (-CH₂)~40Singlet

Causality behind Predictions: The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly deshielded. The other aromatic carbons will show smaller two- and three-bond C-F couplings. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring, with data from related fluorinated and methoxy-substituted compounds serving as a reference[8][9].

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom in this compound.

The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride, around -110 to -130 ppm relative to CFCl₃[10]. The signal will likely appear as a multiplet due to coupling with the aromatic protons, primarily the ortho proton (H3) and the meta proton (H6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using a KBr pellet (mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be characterized by the following key absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (carboxylic acid)1710 - 1680Strong
C=C stretch (aromatic)1600 - 1450Medium to Strong
C-O stretch (ether)1250 - 1200Strong
C-F stretch1250 - 1100Strong
O-H bend (carboxylic acid)1440 - 1395 and 950 - 910Medium, Broad

Causality behind Predictions: The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong C=O stretch confirms the presence of the carbonyl group. The aromatic C=C stretches and the strong C-O and C-F stretches are also expected to be prominent features in the spectrum. These predictions are based on the known IR absorption frequencies of carboxylic acids, aromatic ethers, and aryl fluorides, with data for 3-Fluoro-4-methoxyphenylacetic acid providing a useful comparison[11][12].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable technique for this compound, as it is a relatively polar molecule with a carboxylic acid group. Electron ionization (EI) could also be used, though it may lead to more extensive fragmentation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data and Interpretation
  • Molecular Ion: The molecular ion peak ([M]⁺ or [M-H]⁻ in ESI) is expected at an m/z corresponding to the molecular weight of the compound (184.16 g/mol ). High-resolution mass spectrometry should yield a value very close to the calculated exact mass.

  • Key Fragmentation Patterns: Under EI conditions, a common fragmentation pathway for phenylacetic acids is the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of a carboxyl radical (-•COOH, 45 Da) followed by the loss of CO (28 Da). The presence of the fluorine and methoxy groups will also influence the fragmentation. Key expected fragments include:

    • m/z 139: Loss of the carboxyl group ([M-COOH]⁺).

    • m/z 124: Loss of the entire acetic acid side chain.

    • Fragments corresponding to the substituted benzene ring.

MS_Fragmentation cluster_frag1 Loss of -COOH cluster_frag2 Loss of -CH₂COOH parent [C₉H₉FO₃]⁺˙ m/z = 184 frag1 [C₈H₈FO]⁺ m/z = 139 parent->frag1 - •COOH frag2 [C₇H₆FO]⁺ m/z = 125 parent->frag2 - •CH₂COOH

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has provided a detailed, predictive overview of the spectroscopic data for this compound. By leveraging the known spectral characteristics of related compounds and fundamental spectroscopic principles, this guide serves as a valuable resource for researchers working with this molecule. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data presented herein will aid in the confirmation of its synthesis, the assessment of its purity, and the elucidation of its structure in various applications. As with any predictive analysis, it is recommended that these data be confirmed with experimental results when the compound is synthesized and characterized.

References

  • Jiang, M. et al. (2008). Novel diazepinylbenzoic acid retinoid-X-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(1), 227-231.
  • Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemistry Journal, 89(6), 3-11.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0002072). Retrieved from [Link]

  • Lehr, S., & Pews, R. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. U.S. Patent No. 5,698,735. Washington, DC: U.S.
  • Caprara, C., et al. (2022). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 12(43), 28205-28210.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • SpectraBase. (n.d.). 2-Fluoro-4-methoxyphenacyl bromide. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]

  • University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • PubChem. (n.d.). 4-Fluoroanisole. Retrieved from [Link]

  • Vervoort, J., et al. (1992). ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2296–2303.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Lo, A. Y., & Fields, R. (1972). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 94(18), 6381–6386.
  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-DIFLUORO-2-METHOXY-1-(4-METHOXYPHENYL)-ETHAN-1-ONE. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 97%. Retrieved from [Link]

  • PubChem. (n.d.). Methoxyphenylacetic acid. Retrieved from [Link]

  • Jha, S. S. (1966). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 64(4), 236-244.
  • NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). 2-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]

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An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Fluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxyphenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. Its structural features, a substituted phenylacetic acid moiety, are common in a variety of pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound, grounded in fundamental principles and data from analogous structures. As a self-validating system, this document will not only present the predicted spectral data but also explain the causal relationships between the molecular structure and the observed NMR parameters.

Molecular Structure and Key Features

The structure of this compound (C₉H₉FO₃, Molar Mass: 184.16 g/mol ) is characterized by a benzene ring substituted with three different functional groups: a fluorine atom, a methoxy group, and an acetic acid moiety.[1][2][3] The relative positions of these substituents (fluoro at C2, methoxy at C4, and acetic acid at C1) create a specific electronic environment for each nucleus, which in turn dictates the chemical shifts and coupling patterns in its NMR spectra.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This self-validating methodology ensures reproducibility and accuracy.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR using an analytical balance.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the liquid column height is between 4.0 and 5.0 cm.

  • Capping and Cleaning: Cap the NMR tube securely and wipe the exterior with a lint-free tissue dampened with ethanol to remove any fingerprints or dust.

II. NMR Spectrometer Setup and Data Acquisition
  • Insertion: Place the NMR tube into a spinner and adjust its depth using a gauge. Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to maximize spectral resolution.

  • Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure efficient signal detection.

  • Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Pulse Angle 30-45°30-45°
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-5 s2-5 s
Number of Scans 8-16128-1024
Spectral Width 0-12 ppm0-200 ppm
  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert LockShim Lock & Shim Insert->LockShim Tune Tune Probe LockShim->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Analyze & Interpret Calibrate->Analyze

Caption: Experimental workflow for NMR analysis.

Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy protons, and the acidic proton of the carboxyl group.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
1~10-12Broad Singlet-1H-COOH
2~7.20Doublet of DoubletsJ(H,H) ≈ 8.5, J(H,F) ≈ 6.01HH6
3~6.75Doublet of DoubletsJ(H,F) ≈ 11.0, J(H,H) ≈ 2.51HH3
4~6.70Doublet of DoubletsJ(H,H) ≈ 8.5, J(H,H) ≈ 2.51HH5
5~3.80Singlet-3H-OCH₃
6~3.65Singlet-2H-CH₂-
Justification of Predicted ¹H Chemical Shifts and Multiplicities:
  • -COOH (Signal 1): The carboxylic acid proton is highly deshielded and its chemical shift can vary significantly depending on concentration and solvent. It typically appears as a broad singlet due to hydrogen bonding and exchange.

  • Aromatic Protons (Signals 2, 3, and 4):

    • The methoxy group at C4 is an electron-donating group, which shields the ortho (H3, H5) and para positions. The fluorine at C2 is an electron-withdrawing group, which deshields adjacent protons.

    • H6: This proton is ortho to the electron-withdrawing acetic acid group and meta to the electron-donating methoxy group. It is expected to be the most downfield of the aromatic protons. It will be split by H5 (ortho coupling, J ≈ 8.5 Hz) and by the fluorine at C2 (meta coupling, J ≈ 6.0 Hz), resulting in a doublet of doublets.

    • H3: This proton is ortho to the electron-donating methoxy group and ortho to the fluorine atom. The strong ortho H-F coupling (J ≈ 11.0 Hz) and meta coupling to H5 (J ≈ 2.5 Hz) will result in a doublet of doublets.

    • H5: This proton is meta to the fluorine and ortho to the methoxy group. It will be split by H6 (ortho coupling, J ≈ 8.5 Hz) and by H3 (meta coupling, J ≈ 2.5 Hz), also giving a doublet of doublets.

  • -OCH₃ (Signal 5): The protons of the methoxy group are shielded and typically appear as a sharp singlet around 3.80 ppm.

  • -CH₂- (Signal 6): The methylene protons are adjacent to the aromatic ring and the carbonyl group, leading to a chemical shift around 3.65 ppm. They are expected to appear as a singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, with the aromatic carbons exhibiting splitting due to coupling with the fluorine atom.

SignalPredicted Chemical Shift (δ, ppm)C-F CouplingAssignment
1~175--COOH
2~160¹J(C,F) ≈ 245 HzC2
3~158-C4
4~132³J(C,F) ≈ 6 HzC6
5~122²J(C,F) ≈ 15 HzC1
6~115²J(C,F) ≈ 22 HzC3
7~112⁴J(C,F) ≈ 2 HzC5
8~56--OCH₃
9~40--CH₂-
Justification of Predicted ¹³C Chemical Shifts and Couplings:
  • -COOH (Signal 1): The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.

  • C2 (Signal 2): The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹J(C,F)) and will be significantly deshielded.

  • C4 (Signal 3): The carbon attached to the electron-donating methoxy group will be deshielded.

  • C6 (Signal 4): This carbon will show a smaller three-bond coupling to fluorine (³J(C,F)).

  • C1 (Signal 5): The carbon bearing the acetic acid side chain will exhibit a two-bond coupling to fluorine (²J(C,F)).

  • C3 and C5 (Signals 6 and 7): These carbons will show two-bond and four-bond couplings to fluorine, respectively. The ortho and para directing effects of the methoxy group and the directing effects of the fluorine will influence their chemical shifts.

  • -OCH₃ (Signal 8): The methoxy carbon appears in the typical region for such groups.

  • -CH₂- (Signal 9): The methylene carbon is found in the aliphatic region of the spectrum.

Conclusion

This in-depth technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. By combining established experimental protocols with a detailed analysis based on fundamental NMR principles and data from analogous compounds, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The predicted spectral data and the underlying rationale serve as a robust, self-validating reference for future spectroscopic investigations involving this molecule and its derivatives.

References

  • Human Metabolome Database. Showing metabocard for Phenylacetic acid (HMDB0000209). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • PubChem. 2-Methoxyphenylacetic acid. [Link]

  • PubChem. 4-Methoxyphenylacetic Acid. [Link]

  • Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. [Link]

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Methodological & Application

Synthesis of 2-Fluoro-4-methoxyphenylacetic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Fluoro-4-methoxyphenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and well-established multi-step synthetic route, commencing from 3-fluoroanisole. The synthesis involves a Friedel-Crafts acylation, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction and Significance

This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenylacetic acid scaffold is a common feature in a variety of biologically active molecules. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity. A reliable and scalable synthesis of this intermediate is therefore of considerable importance.

This guide outlines a proven three-step synthesis that is both efficient and amenable to laboratory-scale production. The chosen pathway leverages well-understood, classic organic reactions, providing a high degree of predictability and success.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a three-step sequence starting from 3-fluoroanisole.

The overall transformation is as follows:

  • Step 1: Friedel-Crafts Acylation. 3-Fluoroanisole is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, to yield 2-fluoro-4-methoxyacetophenone.

  • Step 2: Willgerodt-Kindler Reaction. The resulting acetophenone is then subjected to the Willgerodt-Kindler reaction, using elemental sulfur and morpholine to produce 2-(2-fluoro-4-methoxyphenyl)-1-morpholinoethanethione.

  • Step 3: Hydrolysis. Finally, the thioamide intermediate is hydrolyzed under acidic or basic conditions to afford the target compound, this compound.

The logical flow of this synthetic route is depicted in the workflow diagram below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis A 3-Fluoroanisole C 2-Fluoro-4-methoxyacetophenone A->C Acylation B Acetyl Chloride, AlCl3 B->C E 2-(2-fluoro-4-methoxyphenyl)-1-morpholinoethanethione C->E Thioamidation D Sulfur, Morpholine D->E G This compound E->G Hydrolysis F Acid or Base F->G G cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation AcCl Acetyl Chloride Complex [CH3COCl-AlCl3] Complex AcCl->Complex AlCl3 AlCl3 AlCl3->Complex Acylium Acylium Ion [CH3CO]+ Complex->Acylium Cleavage Arenium Arenium Ion Intermediate Acylium->Arenium Anisole 3-Fluoroanisole Anisole->Arenium Product 2-Fluoro-4-methoxyacetophenone Arenium->Product Loss of H+ AlCl4 [AlCl4]- AlCl4->Product

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (200 mL) and 3-fluoroanisole (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum trichloride (1.00-1.03 eq) portion-wise, ensuring the temperature does not exceed 10 °C. [1]4. Once the addition is complete, add acetyl chloride (1.01-1.03 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-10 °C. [1]5. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. [1]6. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water (500 g). [1]7. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from methanol to yield pure 2-fluoro-4-methoxyacetophenone as a white crystalline solid. [1]

Step 2: Willgerodt-Kindler Reaction

Reaction: 2-Fluoro-4-methoxyacetophenone + Sulfur + Morpholine → 2-(2-fluoro-4-methoxyphenyl)-1-morpholinoethanethione

Mechanistic Insight: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-aryl-alkanoic acids or their derivatives. [2][3]The reaction with elemental sulfur and a secondary amine like morpholine leads to a thioamide. The mechanism is believed to involve the formation of an enamine from the ketone and morpholine. [3]This enamine then reacts with sulfur. A series of rearrangements and migrations of the carbonyl (as a thio-iminium) group along the alkyl chain ultimately leads to the terminal thioamide. [4] Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-methoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux with stirring for 8-12 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with dilute hydrochloric acid to remove excess morpholine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide, which can often be used in the next step without further purification.

Step 3: Hydrolysis of the Thioamide

Reaction: 2-(2-fluoro-4-methoxyphenyl)-1-morpholinoethanethione --(H₂SO₄, H₂O)--> this compound

Mechanistic Insight: The hydrolysis of the thioamide to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often effective and proceeds by protonation of the sulfur atom, followed by nucleophilic attack of water on the thiocarbonyl carbon. Subsequent elimination of morpholine and tautomerization leads to the final carboxylic acid. [5] Protocol:

  • To the crude thioamide from the previous step, add a mixture of 50% (by weight) sulfuric acid (approximately 10 volumes). [5]2. Heat the mixture to reflux with vigorous stirring for 10-15 hours. [5]3. Cool the reaction mixture to room temperature and then in an ice bath.

  • Extract the cooled mixture with diethyl ether (3 x volume). [5]5. Wash the combined organic extracts with water and brine.

  • To isolate the acidic product, extract the combined ether layers with a 10% sodium hydroxide solution.

  • Acidify the aqueous basic extract with concentrated hydrochloric acid until the pH is approximately 2-3, which will precipitate the product. [5]8. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Characterization Data

CompoundMolecular FormulaMolecular WeightAppearanceExpected ¹H NMR Data (CDCl₃, δ ppm)
This compoundC₉H₉FO₃184.16White to light yellow powder [6]7.1-7.3 (m, 2H), 6.6-6.8 (m, 1H), 3.8 (s, 3H), 3.6 (s, 2H)

Note: The expected NMR data is an approximation based on similar structures and should be confirmed by experimental analysis.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • An emergency eyewash station and safety shower should be readily accessible.

Specific Chemical Hazards:

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.

  • Acetyl Chloride: Corrosive, flammable, and reacts violently with water and alcohols.

  • Thionyl Chloride (if used as an alternative acylating agent): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases. [7][8][9]Handle with extreme caution. [10][11]* Sulfur: Flammable solid. Avoid creating dust.

  • Morpholine: Flammable and corrosive.

  • Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with care, and always add acid to water, never the reverse.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.

References

  • Willgerodt rearrangement - chemeurope.com. Available from: [Link]

  • Willgerodt rearrangement - Wikipedia. Available from: [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available from: [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. Available from: [Link]

  • Willgerodt-Kindler Reaction - SynArchive. Available from: [Link]

  • Lithium Thionyl Chloride Metal Batteries with Aluminum Electrolyte - Engineered Power. Available from: [Link]

  • ICSC 1409 - THIONYL CHLORIDE - ILO. Available from: [Link]

  • 4-Fluoro-2-Methoxy-phenylacetic-acid - Watsonnoke. Available from: [Link]

  • Phenylacetamide - Organic Syntheses Procedure. Available from: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available from: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. Available from: [Link]

  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Patsnap Eureka. Available from: [Link]

  • Phenylacetic acid - Sciencemadness Wiki. Available from: [Link]

  • Phenylacetic acid production(PAA-precursor) - aecenar. Available from: [Link]

  • phenylacetic acid - Organic Syntheses Procedure. Available from: [Link]

  • CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents.
  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]

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2-Fluoro-4-methoxyphenylacetic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Fluoro-4-methoxyphenylacetic acid

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis route begins with the Friedel-Crafts acylation of 3-fluoroanisole to produce the key intermediate, 2-fluoro-4-methoxyacetophenone. This intermediate is subsequently converted to the target carboxylic acid via the Willgerodt-Kindler reaction followed by alkaline hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and success.

Introduction and Significance

This compound (2F4MPAA) is an important substituted phenylacetic acid derivative. The presence of the fluoro and methoxy groups on the aromatic ring imparts unique electronic and lipophilic properties, making it a desirable synthon for the development of novel pharmaceutical agents and functional materials. Arylacetic acids are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.

The synthetic pathway detailed herein was chosen for its reliability and scalability, utilizing well-established and robust chemical transformations. It avoids the use of highly toxic cyanides or difficult-to-handle organometallic reagents like Grignards, which can be challenging with fluorinated aromatics.[1] The protocol is divided into two primary stages: the synthesis of the acetophenone intermediate and its subsequent conversion to the final product.

Properties of Key Compounds

A summary of the physical and chemical properties of the principal compounds involved in this synthesis is provided below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical Form
3-FluoroanisoleC₇H₇FO126.13456-49-5Liquid
2-Fluoro-4-methoxyacetophenoneC₉H₉FO₂168.17445-31-8Solid
This compoundC₉H₉FO₃184.16883531-28-0Solid[2][3][4]

Overall Synthesis Pathway

The synthesis proceeds in two distinct steps. First, a Friedel-Crafts acylation reaction introduces an acetyl group to the 3-fluoroanisole ring. Second, the resulting ketone undergoes a Willgerodt-Kindler reaction, which rearranges and oxidizes the acetyl group into a thioamide, followed by hydrolysis to yield the desired carboxylic acid.

Synthesis_Pathway cluster_caption Overall Reaction Scheme Start 3-Fluoroanisole p1 Start->p1 Intermediate 2-Fluoro-4-methoxyacetophenone p2 Intermediate->p2 Thioamide Thioamide Intermediate p3 Thioamide->p3 Product This compound p1->Intermediate 1. Acetyl Chloride, AlCl₃ 2. Dichloroethane p2->Thioamide Sulfur, Morpholine Heat p3->Product NaOH (aq), Heat then H₃O⁺ Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Willgerodt-Kindler & Hydrolysis S1_Setup Reaction Setup: 3-Fluoroanisole, AlCl₃, Dichloroethane S1_Reaction Add Acetyl Chloride (0-10°C) S1_Setup->S1_Reaction S1_Workup Quench with Ice-Water S1_Reaction->S1_Workup S1_Purify Extract, Wash, Concentrate & Recrystallize from Methanol S1_Workup->S1_Purify S1_Product Intermediate: 2-Fluoro-4-methoxyacetophenone S1_Purify->S1_Product S2_Setup Reaction Setup: Intermediate, Sulfur, Morpholine S1_Product->S2_Setup Use as starting material S2_Reaction Heat to Reflux S2_Setup->S2_Reaction S2_Hydrolysis Add NaOH (aq) & Reflux S2_Reaction->S2_Hydrolysis S2_Workup Extract & Acidify with HCl S2_Hydrolysis->S2_Workup S2_Purify Filter, Wash & Dry S2_Workup->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product Analysis Characterization (NMR, MP, MS) S2_Product->Analysis

Caption: Logical workflow for the synthesis and analysis of the target compound.

References

  • Pham, P. H., et al. (2020). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. RSC Advances, 10, 11024.
  • Wikipedia. (n.d.). Willgerodt rearrangement. Available at: [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]

  • Google Patents. (2011). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • MSU Chemistry. (2009). Willgerodt-Kindler Reaction. Available at: [Link] (Note: This is a general reference for the reaction mechanism, specific link may vary).

  • Harrowfield, J. M., et al. (2018). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules, 23(10), 2549. Available at: [Link]

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The Strategic Utility of 2-Fluoro-4-methoxyphenylacetic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical motifs is paramount to accessing novel biological targets and optimizing drug-like properties. 2-Fluoro-4-methoxyphenylacetic acid emerges as a valuable building block, offering a privileged scaffold for the synthesis of innovative therapeutic agents. The presence of a fluorine atom and a methoxy group on the phenylacetic acid core provides medicinal chemists with a powerful tool to modulate physicochemical and pharmacokinetic parameters. This guide delineates the applications of this compound in medicinal chemistry and provides detailed protocols for its utilization.

Physicochemical Characteristics and Strategic Advantages

This compound is a white crystalline solid at room temperature.[1] Its chemical structure, featuring a carboxylic acid, a fluorine atom, and a methoxy group, allows for a diverse range of chemical modifications.[2] The strategic placement of the fluoro and methoxy substituents can significantly influence a potential drug molecule's interaction with its biological target, potentially enhancing its efficacy and pharmacokinetic profile.[2]

PropertyValueSource
CAS Number883531-28-0[3][4]
Molecular FormulaC9H9FO3[4][5]
Molecular Weight184.16 g/mol [4][5]
PurityTypically >98%
Physical FormSolid
StorageAmbient Temperature

The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, target selectivity, and bioavailability of drug candidates.[6] The methoxy group can also be a key determinant in biological activity and metabolic pathways.[2]

Applications in Medicinal Chemistry: A Scaffold for Innovation

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[7] Its utility as a scaffold enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[2]

A notable application of derivatives of fluorinated phenylacetic acids is in the development of selective modulators of G-protein coupled receptors. For instance, a multidimensional, iterative parallel synthesis effort led to the discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), a selective and CNS penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[8] This highlights the potential of the 2-fluoro-phenylacetic acid core in designing novel therapeutics for neurological disorders.

The general workflow for leveraging a building block like this compound in a drug discovery program is depicted below:

G cluster_0 Scaffold-Based Drug Discovery Workflow Start This compound Scaffold Derivatization Chemical Derivatization (e.g., Amide Coupling, Esterification) Start->Derivatization Introduce Diversity Library Compound Library Generation Derivatization->Library HTS High-Throughput Screening Library->HTS Biological Assays Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR) Hit_ID->Lead_Op Iterative Synthesis & Biological Testing Candidate Preclinical Candidate Lead_Op->Candidate

Figure 1: Scaffold-Based Drug Discovery Workflow.

Synthetic Protocols for Derivatization

The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical transformations, most commonly amide bond formation and esterification.[2][9]

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative of this compound.

Materials:

  • This compound

  • Amine of choice (R-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM.

  • Slowly add the carbodiimide solution to the reaction mixture at 0 °C with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: Esterification via Fischer Esterification

This protocol outlines the synthesis of an ester derivative of this compound.

Materials:

  • This compound

  • Alcohol of choice (R-OH)

  • Sulfuric acid (catalytic amount)

  • Dean-Stark apparatus (optional, for removal of water)

  • Toluene or Benzene (as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Combine this compound (1.0 eq) and the desired alcohol (a large excess can be used as the solvent if it is a low-boiling alcohol) in a round-bottom flask.

  • If using a higher boiling alcohol, dissolve the reactants in a suitable solvent like toluene and set up a Dean-Stark apparatus.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and continue for 4-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If an excess of a low-boiling alcohol was used, remove it under reduced pressure. If a solvent like toluene was used, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or distillation.

The following diagram illustrates the general derivatization pathways for this compound:

G cluster_1 Derivatization of this compound Start This compound Amidation Amide Coupling (e.g., DCC/DMAP or EDC) Start->Amidation + R'R''NH Esterification Esterification (e.g., Fischer Esterification) Start->Esterification + R'OH, H+ Amide Amide Derivative (R-CO-NR'R'') Ester Ester Derivative (R-CO-OR') Amidation->Amide Esterification->Ester

Figure 2: Key Derivatization Pathways.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound and its derivatives is critical for reproducible biological results. Standard analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general reverse-phase HPLC method can be used to determine the purity of the compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure of this compound and its derivatives. The chemical shifts, coupling constants, and integration values provide detailed structural information.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight of the compound and confirm its identity.[10]

Conclusion

This compound is a strategically valuable building block in medicinal chemistry. Its unique substitution pattern offers a starting point for the synthesis of diverse compound libraries with the potential for novel biological activities. The protocols outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this versatile scaffold in their discovery programs. As with any synthetic procedure, optimization of reaction conditions may be necessary depending on the specific substrates and desired products.

References

  • Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. Accessed December 31, 2025.
  • PubMed. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). J Med Chem. 2013 Jun 27;56(12):5208-12. Accessed December 31, 2025. [Link]

  • Google Patents. US6465490B1 - Sulfuric acid mono-[3({1-[2-(4-fluoro-phenyl)-ethyl]. Accessed December 31, 2025. https://patents.google.
  • Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. Accessed December 31, 2025.
  • Eurofins. ANALYTICAL METHOD SUMMARIES. Accessed December 31, 2025. [Link]

  • Eurofins. Analytical Method Summaries. Accessed December 31, 2025. [Link]

  • FAQ. What are the applications and pharmaceutical uses of 4-Methoxyphenylacetic acid?. Accessed December 31, 2025. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank 2022, 2022(1), M1335. Accessed December 31, 2025. [Link]

  • PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111. Accessed December 31, 2025. [Link]

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Application Notes & Protocols: 2-Fluoro-4-methoxyphenylacetic Acid as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Fluoro-4-methoxyphenylacetic acid is a valuable substituted phenylacetic acid derivative that serves as a key starting material in the synthesis of diverse molecular architectures. The strategic placement of the fluoro and methoxy groups on the phenyl ring imparts unique electronic properties and metabolic stability, making it an attractive building block for drug discovery and materials science. This guide provides an in-depth analysis of its synthetic utility, focusing on its application in the construction of bioactive amide and ester libraries. We present detailed, field-proven protocols for key chemical transformations, discuss the causal science behind experimental choices, and showcase a representative application in the synthesis of compounds analogous to known antitubercular agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Advantage of the 2-Fluoro-4-methoxy Phenylacetic Acid Scaffold

In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a privileged structure. Its true power, however, is unlocked through precise aromatic substitution. This compound (CAS 883531-28-0) is a prime example of a building block designed for purpose.[1] The utility of this molecule stems from the synergistic effects of its three key components: the carboxylic acid handle, the fluorine substituent, and the methoxy group.

  • The Carboxylic Acid Handle: This functional group is the primary site for synthetic elaboration. It provides a reliable anchor point for forming stable amide and ester linkages, which are the most common bonds found in pharmaceutical agents.[2] This allows for the systematic exploration of a chemical space by coupling the acid with diverse libraries of amines and alcohols.

  • The Fluorine Atom: The introduction of fluorine into a drug candidate is a cornerstone of modern drug design. Its high electronegativity and small van der Waals radius can profoundly influence a molecule's properties.[3] Specifically, the C-F bond is exceptionally strong, which can block sites of metabolism and enhance the pharmacokinetic profile of a drug. Furthermore, fluorine can modulate the pKa of nearby functional groups and engage in favorable electrostatic or hydrogen bonding interactions with protein targets, often leading to enhanced binding affinity.[4]

  • The Methoxy Group: The methoxy group at the 4-position is an electron-donating group. It influences the electronic character of the aromatic ring and can participate in hydrogen bonding as an acceptor. This substituent can be crucial for orienting the molecule within a binding pocket and improving solubility and pharmacokinetic properties.[5]

The specific 2-fluoro, 4-methoxy substitution pattern thus offers a unique combination of electronic and steric properties, making this building block a compelling starting point for developing novel therapeutic agents.

Compound Property Value Reference
CAS Number 883531-28-0[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Physical Form Solid / Powder[1]

Core Synthetic Transformations: Building Diverse Chemical Libraries

The primary utility of this compound lies in its ability to be readily converted into libraries of amides and esters. These two transformations are fundamental in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies.

Amide Bond Formation: The Gateway to Bioactive Molecules

The amide bond is a robust and stable linkage present in a vast number of FDA-approved drugs. The conversion of this compound to its corresponding amides allows for the introduction of a wide array of chemical functionalities, enabling fine-tuning of a compound's biological activity and physicochemical properties.

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. This is typically achieved using a "coupling reagent." A plethora of such reagents exist, with common choices including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[6] More modern reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offer high efficiency and are particularly effective for coupling challenging or electron-deficient amines.[2]

G cluster_workflow General Synthetic Workflow BuildingBlock This compound Activation Carboxylic Acid Activation (e.g., HATU, EDC/HOBt) BuildingBlock->Activation EsterProduct Ester Library (Diverse R' substituents) BuildingBlock->EsterProduct  + Alcohol Library  (Acid Catalysis) AmideProduct Amide Library (Diverse R₂ substituents) Activation->AmideProduct + Amine Library Amine Amine Library (R₂-NH₂) Ester Alcohol Library (R'-OH) Screening Biological Screening (HTS, SAR Studies) AmideProduct->Screening EsterProduct->Screening

Caption: General workflow for library synthesis.

Esterification: Modulating Lipophilicity and Prodrug Strategies

Esterification is another key transformation that allows for the modification of the carboxylic acid. Fischer esterification, the reaction of a carboxylic acid with an alcohol under acidic catalysis (typically H₂SO₄), is a classic and reliable method for preparing simple alkyl esters.[7] The formation of esters can significantly increase a compound's lipophilicity, which can be crucial for enhancing cell membrane permeability. Additionally, esters are often used in prodrug strategies, where a biologically inactive ester is administered and then hydrolyzed in vivo by metabolic enzymes (esterases) to release the active carboxylic acid parent drug.

Representative Application: Synthesis of Bioactive Phenylacetamide Analogs

While specific examples utilizing this compound are not extensively documented in peer-reviewed literature, its synthetic potential can be effectively illustrated through the synthesis of structurally analogous compounds. A study by Wang et al. describes the synthesis of a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which were evaluated for their antitubercular activity.[8] This work provides an excellent template for the types of bioactive molecules that can be generated from fluorinated phenylacetic acid building blocks.

The general synthetic route involves the preparation of a phenoxyacetic acid intermediate, followed by amide coupling with a variety of substituted anilines. This two-step process highlights the modularity of using a phenylacetic acid core to build a library of potential drug candidates.

G cluster_synthesis Analogous Synthesis of Bioactive Amides start Fluorinated Phenol intermediate Ethyl 2-(fluorophenoxy)acetate start->intermediate Williamson Ether Synthesis reagent1 Ethyl Bromoacetate K₂CO₃, DMF acid_chloride 2-(fluorophenoxy)acetyl chloride intermediate->acid_chloride Hydrolysis & Activation reagent2 1. NaOH (Hydrolysis) 2. SOCl₂ (Activation) final_product Bioactive Amide Library acid_chloride->final_product Amide Coupling amines Substituted Anilines (Ar-NH₂) amines->final_product

References

Synthesis of 2-Fluoro-4-methoxyphenylacetic Acid and Its Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Fluoro-4-methoxyphenylacetic acid and its principal derivatives, namely esters and amides. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth technical insights and field-proven methodologies. We will explore two primary synthetic pathways to the target acid and subsequently detail the derivatization processes.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the fluoro and methoxy substituents on the phenyl ring allows for modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide will provide a thorough examination of reliable and reproducible synthetic strategies.

Part 1: Synthesis of this compound

Two robust and commonly employed synthetic routes for the preparation of this compound are the Willgerodt-Kindler reaction pathway and the Grignard reagent pathway. The choice between these routes may depend on the availability of starting materials, scalability, and laboratory capabilities.

Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives.[1][2] This pathway commences with the readily available 2-fluoro-4-methoxyacetophenone.

Workflow Overview:

Willgerodt_Kindler_Pathway A m-Fluoroanisole B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl3 C 2-Fluoro-4-methoxyacetophenone B->C D Willgerodt-Kindler Reaction C->D Sulfur, Morpholine E 2-Fluoro-4-methoxyphenylthioacetamide D->E F Hydrolysis E->F Acid or Base G This compound F->G

Figure 1. Willgerodt-Kindler reaction pathway for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation to 2-Fluoro-4-methoxyacetophenone

The synthesis begins with the Friedel-Crafts acylation of m-fluoroanisole. The directing effects of the methoxy and fluoro groups guide the acylation to the desired position.

Protocol 1: Synthesis of 2-Fluoro-4-methoxyacetophenone

ParameterValueRationale/Reference
Starting Materialm-FluoroanisoleCommercially available.
ReagentsAcetyl chloride, Aluminum trichlorideStandard Friedel-Crafts acylation reagents.
SolventDichloroethaneA common solvent for Friedel-Crafts reactions.
Temperature0-10 °CLow temperature helps to control the reaction's exothermicity and minimize side products.
Work-upQuenching with ice water, extractionStandard procedure to decompose the aluminum chloride complex and isolate the product.

Detailed Steps:

  • To a stirred solution of m-fluoroanisole (1.0 equiv) in anhydrous dichloroethane, add aluminum trichloride (1.1 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Slowly add acetyl chloride (1.05 equiv) to the mixture, maintaining the temperature between 0 and 10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Willgerodt-Kindler Reaction

The synthesized 2-fluoro-4-methoxyacetophenone is then subjected to the Willgerodt-Kindler reaction to form the corresponding thioamide.[2][3] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[2] Microwave-assisted protocols can significantly reduce reaction times.[1]

Protocol 2: Willgerodt-Kindler Reaction of 2-Fluoro-4-methoxyacetophenone

ParameterValueRationale/Reference
Substrate2-Fluoro-4-methoxyacetophenoneSynthesized in the previous step.
ReagentsSulfur, MorpholineClassic reagents for the Kindler modification of the Willgerodt reaction.[2]
Catalystp-Toluenesulfonic acid (optional)Can be used to accelerate the reaction.[4]
Temperature120-130 °C (reflux) or Microwave irradiationHigh temperature is required for the reaction to proceed. Microwave heating offers a faster alternative.[1][4]
Reaction Time4-8 hours (conventional heating) or 5-15 minutes (microwave)Microwave irradiation dramatically reduces the reaction time.[1]

Detailed Steps (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-methoxyacetophenone (1.0 equiv), sulfur (2.0 equiv), and morpholine (3.0 equiv).[4]

  • Heat the mixture to reflux (120-130 °C) with stirring for 4-8 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting thioamide can be purified by column chromatography or used directly in the next step.

Step 3: Hydrolysis of the Thioamide

The final step in this pathway is the hydrolysis of the 2-fluoro-4-methoxyphenylthioacetamide to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[1][5]

Protocol 3: Hydrolysis of 2-Fluoro-4-methoxyphenylthioacetamide

ParameterValueRationale/Reference
Substrate2-Fluoro-4-methoxyphenylthioacetamideFrom the Willgerodt-Kindler reaction.
ReagentsAqueous NaOH or H2SO4Strong base or acid is required for hydrolysis.[1][5]
TemperatureReflux or Microwave irradiationHeating accelerates the hydrolysis. Microwave heating can be very effective.[1]
Work-upAcidification and extractionTo protonate the carboxylate and isolate the carboxylic acid.[4]

Detailed Steps (Basic Hydrolysis):

  • To the crude thioamide from the previous step, add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-8 hours, or until the evolution of ammonia ceases.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The precipitated this compound is collected by filtration.

  • The crude product can be further purified by recrystallization.

Grignard Reagent Pathway

An alternative route to this compound involves the formation of a Grignard reagent from the corresponding benzyl halide, followed by carboxylation with carbon dioxide.[6][7]

Workflow Overview:

Grignard_Pathway A 2-Fluoro-4-methoxytoluene B Radical Bromination A->B NBS, Initiator C 2-Fluoro-4-methoxybenzyl bromide B->C D Grignard Formation C->D Mg, Ether E 2-Fluoro-4-methoxybenzylmagnesium bromide D->E F Carbonation E->F 1. CO2 (dry ice) 2. H3O+ G This compound F->G

Figure 2. Grignard reagent pathway for the synthesis of this compound.

Step 1: Synthesis of 2-Fluoro-4-methoxybenzyl Bromide

The starting material for this route is 2-fluoro-4-methoxytoluene, which can be brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator.[8]

Protocol 4: Synthesis of 2-Fluoro-4-methoxybenzyl Bromide

ParameterValueRationale/Reference
Starting Material2-Fluoro-4-methoxytolueneCan be synthesized or sourced commercially.
ReagentsN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl peroxideStandard reagents for benzylic bromination.[8]
SolventCarbon tetrachloride or BenzeneNon-polar solvents suitable for radical reactions.
ConditionsReflux with illuminationHeat and light initiate the radical chain reaction.

Detailed Steps:

  • In a round-bottom flask, dissolve 2-fluoro-4-methoxytoluene (1.0 equiv) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux, and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is complete when the solid succinimide floats on the surface of the solvent.

  • Cool the reaction mixture, filter off the succinimide, and wash the solid with carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-4-methoxybenzyl bromide, which can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Grignard Reaction and Carbonation

The benzyl bromide is then converted to a Grignard reagent, which is subsequently reacted with solid carbon dioxide (dry ice) to yield the carboxylic acid after an acidic workup.[6][9]

Protocol 5: Grignard Reaction and Carbonation

ParameterValueRationale/Reference
Substrate2-Fluoro-4-methoxybenzyl bromidePrepared in the previous step.
ReagentsMagnesium turnings, Dry ice (solid CO2)For Grignard reagent formation and carboxylation.[6][9]
SolventAnhydrous diethyl ether or THFEssential for the formation and stabilization of the Grignard reagent.
ConditionsAnhydrous, inert atmosphereGrignard reagents are highly sensitive to moisture and oxygen.
Work-upAcidic quench (e.g., aq. HCl or H2SO4)To protonate the carboxylate salt.[10]

Detailed Steps:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equiv) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 2-fluoro-4-methoxybenzyl bromide (1.0 equiv) in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the bromide solution to the magnesium. The reaction should start spontaneously (indicated by bubbling and a color change). If not, gentle warming may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to room temperature.

  • In a separate beaker, crush a sufficient amount of dry ice.

  • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, which will sublime the excess CO2.

  • Add dilute hydrochloric acid or sulfuric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude this compound, which can be purified by recrystallization.

Part 2: Synthesis of Derivatives of this compound

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of various derivatives, most notably esters and amides.

Ester Derivatives via Fischer Esterification

Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[11][12]

Workflow Overview:

Fischer_Esterification A This compound B Esterification A->B Alcohol (e.g., Methanol), H2SO4 (cat.) C Ester Derivative B->C

Figure 3. Fischer esterification for the synthesis of ester derivatives.

Protocol 6: Synthesis of Methyl 2-Fluoro-4-methoxyphenylacetate

ParameterValueRationale/Reference
SubstrateThis compoundThe synthesized carboxylic acid.
ReagentMethanolServes as both the reactant and the solvent. An excess drives the equilibrium towards the product.[13]
CatalystConcentrated Sulfuric Acid or p-Toluenesulfonic acidA strong acid catalyst is required.[13][14]
TemperatureRefluxThe reaction is typically heated to increase the rate.[13]
Work-upNeutralization, extraction, and purificationTo remove the acid catalyst and unreacted starting material.[14]

Detailed Steps:

  • Dissolve this compound (1.0 equiv) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude methyl 2-fluoro-4-methoxyphenylacetate.

  • Purify by distillation under reduced pressure or column chromatography if necessary.

Amide Derivatives via Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines.[15][16]

Workflow Overview:

Amide_Coupling A This compound B Amide Coupling A->B Amine, Coupling Reagent (e.g., EDC, HOBt) C Amide Derivative B->C

Figure 4. Amide coupling for the synthesis of amide derivatives.

Protocol 7: Synthesis of 2-Fluoro-4-methoxyphenylacetamide

ParameterValueRationale/Reference
SubstrateThis compoundThe synthesized carboxylic acid.
ReagentsAmine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)EDC is a water-soluble carbodiimide coupling agent, and HOBt is an additive that suppresses side reactions and racemization.[15][17]
BaseDiisopropylethylamine (DIPEA) or Triethylamine (TEA)A non-nucleophilic base to neutralize the HCl salt of EDC and the protonated amine.
SolventDichloromethane (DCM) or Dimethylformamide (DMF)Common aprotic solvents for coupling reactions.
Temperature0 °C to Room TemperatureThe reaction is typically started at a lower temperature and then allowed to warm.

Detailed Steps:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM or DMF.

  • Add HOBt (1.1 equiv) and the desired amine (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 equiv) and DIPEA (2.0 equiv).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Conclusion

This guide has provided a detailed overview of two reliable synthetic routes to this compound, a key intermediate in pharmaceutical research. Furthermore, robust protocols for the synthesis of its ester and amide derivatives have been presented. The choice of synthetic strategy will ultimately be guided by factors such as starting material availability, required scale, and laboratory infrastructure. The provided protocols are intended to serve as a strong foundation for researchers, enabling the efficient and reproducible synthesis of these valuable compounds.

References

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  • Subasinghe, N., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(33), 152915.
  • Adapa, S. R., & Prasad, C. S. (1998). Phenylacetic Acids via PTC Willgerodt-Kindler Reaction.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
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  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534-544.
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The Strategic Application of 2-Fluoro-4-methoxyphenylacetic Acid in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Strategic Scaffolding in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of molecular scaffolds that confer advantageous pharmacological properties is a cornerstone of successful therapeutic development. Among the vast arsenal of building blocks available to medicinal chemists, substituted phenylacetic acids have emerged as privileged structures, capable of being elaborated into a diverse range of bioactive molecules. This guide focuses on a particularly valuable, yet specific, example: 2-Fluoro-4-methoxyphenylacetic acid .

The strategic incorporation of fluorine into drug candidates is a widely utilized tactic to enhance critical pharmacological parameters. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. When combined with a methoxy substituent, as in the this compound scaffold, a unique electronic and steric environment is created, offering a powerful platform for the design of novel therapeutics. This document provides an in-depth exploration of the applications of this scaffold, with a focus on a case study of a selective neurological agent, and detailed protocols for its utilization.

Case Study: this compound in the Synthesis of ML337, a Selective mGlu3 Negative Allosteric Modulator

A prime exemplar of the utility of this compound is its role as a key intermediate in the synthesis of ML337 , a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] mGlu3 is a G-protein coupled receptor that has emerged as a promising target for the treatment of a range of central nervous system (CNS) disorders, including depression and anxiety.[3][4] The development of selective modulators for mGlu3 has been a significant challenge due to its high homology with the mGlu2 receptor.

The discovery of ML337 represented a significant breakthrough in the field, providing a valuable tool to probe the therapeutic potential of mGlu3 inhibition.[1][2][5] The this compound core was instrumental in achieving the desired pharmacological profile of ML337.

The Rationale Behind the Scaffold: A Structure-Activity Relationship (SAR) Perspective

The development of ML337 involved a multidimensional, iterative parallel synthesis effort that elucidated key structure-activity relationships.[1][2] The SAR studies revealed that the p-methoxyphenylacetylene moiety was crucial for mGlu3 activity. The introduction of a fluorine atom at the 2-position of the phenylacetic acid ring, derived from this compound, was a critical optimization step. This modification is thought to enhance metabolic stability and fine-tune the electronic properties of the molecule, contributing to its high selectivity for mGlu3 over mGlu2.[1][5]

The workflow for the discovery of ML337 can be visualized as follows:

G cluster_0 Scaffold Identification & Initial SAR cluster_1 Optimization using this compound cluster_2 Pharmacological Profiling Initial Hit Initial mGlu3 NAM Hit SAR_Exploration Exploration of Phenylacetylene Analogs Initial Hit->SAR_Exploration Key_Intermediate Identification of p-methoxyphenylacetylene as key pharmacophore SAR_Exploration->Key_Intermediate Fluoro_Intro Introduction of 2-Fluoro Substituent Key_Intermediate->Fluoro_Intro Scaffold Hopping & Optimization Amide_Library Amide Library Synthesis Fluoro_Intro->Amide_Library ML337_Discovery Discovery of ML337 Amide_Library->ML337_Discovery Potency Potency & Selectivity Assays ML337_Discovery->Potency DMPK DMPK Profiling Potency->DMPK In_Vivo In Vivo Efficacy DMPK->In_Vivo

Caption: Workflow for the discovery of ML337.

Biological Activity and Pharmacokinetic Profile of ML337

The rigorous pharmacological profiling of ML337 demonstrated its utility as a selective mGlu3 NAM. The key data are summarized in the table below.

ParameterValueReference
mGlu3 IC₅₀ 593 nM[1][2]
mGlu2 IC₅₀ >30 µM[1][2]
Selectivity (mGlu2/mGlu3) >50-fold
Mouse Brain:Plasma Ratio 0.92[1]
Rat Brain:Plasma Ratio 0.3[1]

These data highlight the sub-micromolar potency of ML337 at mGlu3 and its excellent selectivity over the closely related mGlu2 receptor. Furthermore, the compound exhibits good central nervous system penetration, a critical attribute for drugs targeting neurological disorders.

Experimental Protocols

The following protocols are based on the synthesis of ML337 and are intended to provide a detailed, step-by-step guide for researchers.

Protocol 1: Synthesis of 2-Fluoro-4-((4-methoxyphenyl)ethynyl)benzoic acid (Key Intermediate)

This protocol describes the Sonogashira coupling of 2-Fluoro-4-iodobenzoic acid with 1-ethynyl-4-methoxybenzene.

G Start 2-Fluoro-4-iodobenzoic acid + 1-ethynyl-4-methoxybenzene Reagents [Pd(PPh₃)₄, CuI, Et₂NH] DMF, 100°C, Microwave Start->Reagents Product 2-Fluoro-4-((4-methoxyphenyl)ethynyl)benzoic acid Reagents->Product G Start 2-Fluoro-4-((4-methoxyphenyl)ethynyl)benzoic acid + (R)-3-hydroxypiperidine Reagents [EDC, HOBt, DIPEA] DMF, rt Start->Reagents Product (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337) Reagents->Product

Sources

Application Notes and Protocols for the Reaction Conditions of 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Overview and Physicochemical Profile

2-Fluoro-4-methoxyphenylacetic acid is a valuable substituted phenylacetic acid derivative frequently employed as a key building block in medicinal chemistry and organic synthesis. Its structural features—a fluorine atom and a methoxy group on the phenyl ring—allow for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions of target molecules. This guide provides an in-depth exploration of the core reaction conditions, detailed experimental protocols, and the underlying chemical principles for the effective utilization of this reagent.

The strategic placement of the fluorine atom at the 2-position can influence the conformation of the molecule and introduce a polar C-F bond, while the methoxy group at the 4-position acts as a hydrogen bond acceptor and can impact solubility and electronic properties. Understanding its reactivity is paramount for its successful application in the synthesis of complex pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 883531-28-0[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Physical Form Solid
Purity Typically ≥98%
Storage Ambient temperature, dry conditions

Common Synthetic Pathway

While this document focuses on the reactions of this compound, a brief overview of its synthesis provides context for potential impurities and handling. A common laboratory-scale synthesis begins with the Friedel-Crafts acylation of 3-fluoroanisole. The resulting acetophenone intermediate can then be subjected to various transformations, such as the Willgerodt-Kindler reaction followed by hydrolysis, to yield the final phenylacetic acid product.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction & Hydrolysis A 3-Fluoroanisole B 2-Fluoro-4-methoxyacetophenone A->B  Acetyl Chloride (AcCl), AlCl₃  in Dichloroethane   C This compound B->C  1. Sulfur, Morpholine  2. H₂SO₄ / H₂O, Heat   Amide_Coupling_Mechanism Acid R-COOH This compound O_Acylisourea Reactive Intermediate O-Acylisourea Acid->O_Acylisourea + EDC EDC EDC Carbodiimide Activator EDC->O_Acylisourea Active_Ester Stable Intermediate HOBt Active Ester O_Acylisourea->Active_Ester + HOBt (Fast) HOBt HOBt Additive HOBt->Active_Ester Amide R-CO-NHR' Target Amide Active_Ester->Amide + Amine (Slow, Clean) Byproduct EDU Urea Byproduct Active_Ester->Byproduct Amine R'-NH₂ Amine Amine->Amide

Caption: Role of HOBt in EDC-mediated amide coupling.

Table 2: Common Conditions for Amide Coupling

Coupling ReagentAdditiveBaseSolventTemp (°C)Key Features & Reference
EDCHOBtDIPEA or Et₃NDMF, CH₂Cl₂0 to RTWater-soluble urea byproduct, easy workup. [2]
DCCHOBtDIPEACH₂Cl₂, THF0 to RTInsoluble DCU byproduct removed by filtration.
HATUNoneDIPEA, Et₃NDMF, CH₃CN0 to RTHighly efficient, rapid coupling, suitable for hindered substrates. [2]
PyBOPNoneDIPEADMFRTLow racemization, avoids carcinogenic HMPA byproduct.
Protocol 3.1.1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for coupling this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (aq) (Brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir the mixture for 5 minutes.

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add EDC (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Workup - Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x). This removes unreacted amine, residual acid, and DMF.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide.

Amide_Workflow Setup 1. Dissolve Acid in DMF Add_Reagents 2. Add Amine, HOBt, DIPEA Setup->Add_Reagents Activate 3. Cool to 0°C, Add EDC Add_Reagents->Activate React 4. Stir at RT for 8-16h Activate->React Quench 5. Quench with H₂O, Extract with EtOAc React->Quench Wash 6. Wash with HCl, NaHCO₃, Brine Quench->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify

Caption: Experimental workflow for EDC/HOBt amide coupling.

Fischer-Speier Esterification

Fischer esterification is a classic, acid-catalyzed method to convert carboxylic acids into esters. [3]The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used in large excess (acting as the solvent) or water is removed as it is formed. [3][4] Mechanistic Rationale: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. [3]

Protocol 3.2.1: Acid-Catalyzed Esterification with Methanol

This protocol details the synthesis of methyl 2-fluoro-4-methoxyphenylacetate.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH, serves as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-5 mol%)

  • Ethyl acetate (EtOAc)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (aq) (Brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops from a Pasteur pipette) to the solution.

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 65 °C for methanol) for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup - Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Workup - Extraction: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude ester.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography or distillation under reduced pressure.

Safety and Handling

Based on available safety data sheets, this compound and its parent compounds require careful handling.

  • Hazards: This class of compounds can cause serious eye irritation or damage. [5][6]They may also cause skin and respiratory irritation. Handle in accordance with good industrial hygiene and safety practices. [5]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat. [5][6]If dust is generated, respiratory protection may be required. * Handling: Avoid contact with skin and eyes and avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood.

  • Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. [5]

References

  • Watsonnoke. 886498-61-9 4-Fluoro-2-Methoxy-phenylacetic-acid. (2022-04-19). [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022-01-13). [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Organic Chemistry Portal. Decarboxylation. [Link]

  • ResearchGate. Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. (2025-08-06). [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008-06-23). [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]

  • Illinois State Academy of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]

  • YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016-01-07). [Link]

  • PubChem. Methoxyphenylacetic acid | C9H10O3 | CID 107202. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). [Link]

  • Cheméo. Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). [Link]

  • NP-MRD. Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214). (2006-05-22). [Link]

  • PubChem. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. [Link]

Sources

Application Notes and Protocols for 2-Fluoro-4-methoxyphenylacetic acid in the Synthesis of a Potent TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Fluoro-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative that has emerged as a valuable building block in medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it an attractive scaffold for the synthesis of complex molecular architectures. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This document provides a detailed experimental protocol for a key application of this compound: the synthesis of N-(4-(tert-butyl)benzyl)-2-(2-fluoro-4-methoxyphenyl)acetamide, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1).

TRPV1 is a non-selective cation channel that plays a crucial role in the mediation of pain and inflammation, making it a significant target for the development of novel analgesic drugs. The protocol described herein is adapted from established synthetic routes disclosed in the patent literature for the development of new pain therapeutics, demonstrating a real-world application of this compound in drug discovery.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations of a reagent is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 883531-28-0[1][2]
Molecular Formula C₉H₉FO₃[1][2]
Molecular Weight 184.17 g/mol [1]
Appearance Solid[2]
Purity ≥97%[3]
Storage Store long-term in a cool, dry place.[2][3]

Safety Summary:

This compound is classified as a warning-level hazard. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Application Protocol: Synthesis of N-(4-(tert-butyl)benzyl)-2-(2-fluoro-4-methoxyphenyl)acetamide

This protocol details the amide coupling of this compound with 4-(tert-butyl)benzylamine. The reaction proceeds via the formation of an acyl chloride intermediate, which is a common and effective strategy for activating the carboxylic acid for nucleophilic attack by the amine.

Scientific Rationale of the Experimental Design

The conversion of the carboxylic acid to an acyl chloride is a critical step to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the amide bond formation with the moderately nucleophilic 4-(tert-butyl)benzylamine. Oxalyl chloride is chosen as the chlorinating agent due to its high reactivity and the convenient removal of gaseous byproducts (CO, CO₂, and HCl), which simplifies the reaction workup. A catalytic amount of N,N-dimethylformamide (DMF) is employed to facilitate the formation of the Vilsmeier reagent, which is the active species in the conversion of the carboxylic acid to the acyl chloride. The subsequent reaction with the amine in the presence of a base, such as triethylamine, neutralizes the HCl generated during the reaction, preventing the protonation of the amine and driving the reaction to completion.

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Workup & Purification A This compound B Oxalyl Chloride + cat. DMF in Dichloromethane (DCM) A->B Reaction C (2-Fluoro-4-methoxyphenyl)acetyl chloride (in situ) B->C Formation D 4-(tert-butyl)benzylamine + Triethylamine in Dichloromethane (DCM) C->D Reaction E N-(4-(tert-butyl)benzyl)-2- (2-fluoro-4-methoxyphenyl)acetamide D->E Formation F Aqueous Workup E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of the target amide.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • 4-(tert-butyl)benzylamine

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

Part 1: Formation of the Acyl Chloride (in situ)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Caution: Gas evolution (CO, CO₂, HCl) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the gas evolution ceases and the reaction is complete (monitored by TLC by quenching a small aliquot with methanol to form the methyl ester).

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude (2-fluoro-4-methoxyphenyl)acetyl chloride is used immediately in the next step.

Part 2: Amide Bond Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve 4-(tert-butyl)benzylamine (1.0-1.1 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

Part 3: Workup and Purification

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(tert-butyl)benzyl)-2-(2-fluoro-4-methoxyphenyl)acetamide.

Conclusion

This application note provides a comprehensive guide for the utilization of this compound in the synthesis of a biologically relevant molecule, a potent TRPV1 antagonist. The detailed protocol, accompanied by a scientific rationale and workflow diagram, is intended to equip researchers in drug discovery and organic synthesis with the necessary information to confidently and safely employ this versatile building block in their research endeavors. The successful application of this protocol will yield a valuable compound for further investigation in the development of novel pain therapeutics.

References

  • CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • Synthonix. This compound - [F36927].
  • AKSci. 883531-28-0 this compound AKSci W9056.
  • Tetrahedron. 883531-28-0 | this compound.
  • Sigma-Aldrich. This compound | 883531-28-0.
  • BenchChem. 4-Fluoro-3-methoxyphenylacetic acid | 946713-86-6.
  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
  • PubMed Central (PMC). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • PubMed Central (PMC). 2-Fluoro-N-(4-methoxyphenyl)benzamide.
  • BenchChem. Application Notes and Protocols: Derivatization of 3-Fluoro-2-methoxyphenylacetic Acid for Biological Screening.

Sources

Application Notes & Protocols: Purification of 2-Fluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-methoxyphenylacetic acid is a key building block in medicinal chemistry and materials science. Its structural motifs are present in a variety of pharmacologically active molecules, making its purity a critical parameter for successful downstream applications. The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly impact reaction yields, biological activity, and overall product integrity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. It outlines three primary purification methodologies—Recrystallization, Flash Column Chromatography, and Acid-Base Extraction—explaining the rationale behind each technique and providing detailed, step-by-step protocols. Furthermore, it details common analytical methods for assessing the final purity of the compound.

Compound Profile & Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol [2]
Physical Form Solid[2]
Purity (Typical) 98%[2]
CAS Number 883531-28-0[1][2]

Strategic Approach to Purification

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. The following decision tree provides a logical workflow for selecting the most appropriate technique.

Purification_Strategy Start Crude this compound Purity_Check Initial Purity Assessment (TLC, ¹H NMR) Start->Purity_Check Is_Solid Is the crude material a solid? Purity_Check->Is_Solid <98% Pure Final_QC Final Purity Analysis (HPLC, NMR, MP) Purity_Check->Final_QC ≥98% Pure Impurity_Type What is the primary impurity type? Is_Solid->Impurity_Type No (Oily solid/Amorphous) Recrystallization Protocol 1: Recrystallization Is_Solid->Recrystallization Yes Chromatography Protocol 2: Flash Column Chromatography Impurity_Type->Chromatography Polar & Acidic / Structurally Similar Extraction Protocol 3: Acid-Base Extraction Impurity_Type->Extraction Neutral or Basic Recrystallization->Final_QC Chromatography->Final_QC Extraction->Final_QC

Caption: Decision workflow for selecting a purification method.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids.[3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, thus allowing the pure compound to crystallize upon cooling while impurities remain in the solvent (mother liquor).[4]

4.1.1 Rationale & Solvent Selection The key to successful recrystallization is selecting an appropriate solvent system. For an aromatic carboxylic acid like the target compound, solvents of intermediate polarity are often a good starting point. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

Potential Solvents for Screening:

  • Water (highly polar)

  • Ethanol/Water mixture

  • Ethyl Acetate/Hexanes mixture

  • Toluene

4.1.2 Step-by-Step Protocol

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the selected hot solvent (e.g., Toluene) portion-wise while heating on a hot plate with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove them.[4] This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique used to separate compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. It is particularly useful for separating compounds with similar polarities or when recrystallization is ineffective.

4.2.1 Rationale & System Selection For acidic compounds like this compound, peak tailing on silica gel can be a problem due to strong interactions between the carboxylic acid group and silanols on the silica surface. To mitigate this, a small amount of a weak acid (e.g., acetic acid or formic acid) is often added to the mobile phase.[5] This suppresses the ionization of the target compound, leading to sharper peaks and better separation.

System Parameters:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). A typical starting gradient might be 0% to 50% Ethyl Acetate in Hexanes, with the addition of 0.5-1% acetic acid throughout.[5] The optimal eluent composition should provide a TLC Rf value of 0.2-0.3 for the target compound.[5]

4.2.2 Step-by-Step Protocol

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[6]

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) or using a constant composition (isocratic elution).[6]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the mobile phase solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction

This classic technique leverages the acidic nature of the carboxylic acid functional group.[7] The compound can be converted into its water-soluble carboxylate salt by treatment with a weak aqueous base, allowing it to be separated from neutral or basic organic impurities.[8][9] Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be collected.[10]

4.3.1 Rationale This method is highly effective for removing non-acidic impurities. The process involves partitioning the compound between an organic solvent and an aqueous solution of a specific pH. By manipulating the pH, the solubility of the target acid is altered, enabling its separation.

Extraction_Workflow cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer Crude Crude Mixture (Target Acid + Neutral Impurity) Wash_Base + aq. NaHCO₃ (Separatory Funnel) Crude->Wash_Base Org_Final Neutral Impurity Salt Sodium 2-fluoro-4-methoxyphenylacetate (Water Soluble) Acidify + aq. HCl Salt->Acidify Precipitate Pure this compound (Precipitate) Wash_Base->Org_Final Separate Layers Wash_Base->Salt Separate Layers Acidify->Precipitate

Caption: Workflow for Acid-Base Extraction.

4.3.2 Step-by-Step Protocol

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate or diethyl ether in a separatory funnel.[9]

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃), a weak base, to the separatory funnel.[10] Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during the acid-base reaction.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will partition into the aqueous layer, while neutral impurities remain in the organic layer.[8]

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.

  • Regeneration: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 1M hydrochloric acid (HCl), with stirring until the solution becomes acidic (test with pH paper).[9] The purified this compound will precipitate out of the solution as a solid.

  • Collection: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Purity Assessment & Quality Control

After purification, the identity and purity of this compound must be confirmed using appropriate analytical techniques.

TechniquePurpose & Expected Results
High-Performance Liquid Chromatography (HPLC) Quantitative Purity Assessment. A reverse-phase HPLC method is ideal.[11] The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and injected. A pure sample will show a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks. A typical mobile phase would consist of acetonitrile and water with an acid modifier like formic or phosphoric acid.[11][12]
¹H NMR Spectroscopy Structural Confirmation & Impurity Identification. The ¹H NMR spectrum provides a fingerprint of the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the methoxy (-OCH₃) protons. The integration of these peaks should correspond to the number of protons (e.g., a 3H singlet for the methoxy group).[13] The absence of signals corresponding to known impurities confirms the success of the purification.
Melting Point Analysis Purity Indication. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.
Representative Analytical Conditions

HPLC Method Example:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

¹H NMR Expected Chemical Shifts:

  • -OCH₃ (methoxy): Singlet, ~3.8 ppm

  • -CH₂- (methylene): Singlet, ~3.6 ppm

  • Aromatic Protons: Multiplets, ~6.7-7.2 ppm

  • -COOH (acid): Broad singlet, often >10 ppm (can vary and may exchange with D₂O)

(Note: Exact chemical shifts can vary based on the solvent used. These are estimates based on similar structures like 4-methoxyphenylacetic acid).[14]

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. By understanding the compound's fundamental properties and the principles behind key purification techniques, scientists can strategically select the most appropriate method—be it recrystallization for crystalline solids, flash chromatography for complex mixtures, or acid-base extraction for removing neutral impurities. The protocols and analytical methods outlined in this guide provide a robust framework for achieving high purity and validating the final product with confidence.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]

  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Separation Science. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • University of Calgary. (n.d.). Recrystallisation. Department of Chemistry. [Link]

  • Google Patents. (1969).
  • PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. [Link]

  • Michigan State University. (n.d.). Recrystallization and Crystallization. Department of Chemistry. [Link]

  • University of California, Davis. (n.d.). Experiment 9 — Recrystallization. Department of Chemistry. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • MilliporeSigma. (n.d.). This compound. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Jasperse, J. (n.d.). The four facets of 1H NMR spectroscopy. Chem 360 Lecture Notes. [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum. [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic acid. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phenolic Acids. [Link]

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Application Notes and Protocols for the Analytical Characterization of 2-Fluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for use in a regulated industry, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methods for this compound, offering detailed protocols and the scientific rationale behind the experimental choices. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for quality control and research applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.

PropertyValueSource
Chemical Formula C9H9FO3[1][2]
Molecular Weight 184.16 g/mol [1][2]
CAS Number 883531-28-0[1]
Appearance Solid (predicted)
pKa ~4.5 (estimated)Inferred from similar structures

The presence of a carboxylic acid group dictates its acidic nature, while the aromatic ring with its substituents provides a chromophore suitable for UV-Vis spectroscopy. The fluorine atom introduces a unique spectroscopic handle for 19F NMR.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the workhorse for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase method is proposed for this compound, leveraging its moderate polarity.

Rationale for Method Selection

A C18 column is chosen for its versatility and proven efficacy in retaining aromatic carboxylic acids. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, ensures good peak shape and resolution by suppressing the ionization of the carboxylic acid group. UV detection is selected based on the strong absorbance of the phenyl ring. A similar approach has been successfully applied to the analysis of related phenylacetic acid derivatives[3].

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard Preparation D HPLC System A->D B Sample Preparation B->D C Mobile Phase Preparation C->D E Data Acquisition D->E F Peak Integration E->F G Purity Calculation F->G

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or o-Phosphoric Acid)[4]

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Degas the mobile phases before use.

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 100 µg/mL.

5. Sample Solution Preparation:

  • Prepare the sample solution in the same manner as the standard solution.

6. Chromatographic Conditions:

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Standard for reversed-phase separation of aromatic compounds.
Mobile Phase Gradient elution (see table below)To ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA small injection volume to prevent peak broadening.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 275 nm (or scan for optimum)The methoxy and fluoro-substituted phenyl ring is expected to have a UV maximum around this wavelength.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
307030

7. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the sample by the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance.

Rationale for Derivatization

The polar and non-volatile nature of the carboxylic acid group can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is a common strategy to overcome these issues. A similar approach is used for the analysis of other acidic compounds[6].

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Sample Weighing B Derivatization A->B C Extraction B->C D GC-MS System C->D E Data Acquisition D->E F Peak Identification E->F G Impurity Profiling F->G

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound sample

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or Methanolic HCl)

  • Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous sodium sulfate

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

3. Derivatization (Silylation Example):

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column suitable for a wide range of compounds.
Inlet Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)To prevent column overloading.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
MS Transfer Line 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500To cover the expected mass of the derivatized analyte and its fragments.

5. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum.

  • The mass spectrum should show a molecular ion peak and characteristic fragment ions.

  • Search the NIST library for potential matches of impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, 1H, 13C, and 19F NMR will provide a complete picture of the molecular structure.

Expected NMR Spectral Features
  • 1H NMR: Will show signals for the methoxy group protons, the methylene protons of the acetic acid side chain, and the aromatic protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • 13C NMR: Will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing fluorine and electron-donating methoxy group.

  • 19F NMR: Will show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

NMR Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters:

  • Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Use standard pulse programs for each nucleus.

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the 1H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment, GC-MS for volatile impurity profiling and structural confirmation, and NMR for definitive structural elucidation will ensure the quality and consistency of this compound for its intended applications. It is recommended that these methods be validated according to the relevant regulatory guidelines (e.g., ICH) before implementation in a quality control environment.

References

  • PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. [Link]

  • Jiang, et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • Nageswara Rao, R., et al. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. Journal of Chromatography A, 972(2), 277-82. [Link]

  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Lee, C. R., & Go, A. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of chromatography. A, 826(1), 89-96. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Fluoro-4-methoxyphenylacetic acid is a valuable building block in medicinal chemistry and drug development. Its synthesis, while achievable through several established routes, often presents challenges in maximizing yield and purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a question-and-answer format, to troubleshoot common issues and optimize experimental outcomes. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are three principal methods for synthesizing this compound, each starting from a different precursor:

  • The Willgerodt-Kindler Reaction: This route starts from 2-fluoro-4-methoxyacetophenone, which is reacted with sulfur and an amine (typically morpholine) to form a thiomorpholide intermediate, followed by hydrolysis to the desired carboxylic acid.[1][2]

  • Grignard Reagent Carboxylation: This classic carbon-carbon bond-forming reaction involves preparing a Grignard reagent from 2-fluoro-4-methoxybenzyl halide (chloride or bromide) and magnesium.[3][4] This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup.[5]

  • Hydrolysis of a Benzyl Cyanide: This method involves the hydrolysis of 2-fluoro-4-methoxybenzyl cyanide under either strong acidic or basic conditions to yield the carboxylic acid.[3][6]

Q2: Which synthetic route is best for my application?

The optimal route depends on precursor availability, scale, and safety considerations. The Willgerodt-Kindler reaction is often favored for its tolerance of various functional groups and for avoiding the highly moisture-sensitive conditions required for Grignard reactions.[7] However, it can be a lengthy, high-temperature process.[6] Grignard synthesis is powerful but requires strict anhydrous conditions, as the reagent is a strong base that reacts readily with water.[4] The cyanide hydrolysis route is straightforward but involves handling highly toxic cyanide salts, which requires stringent safety protocols.[8]

Q3: What is a realistic target yield for this synthesis?

Yields are highly dependent on the chosen route and the optimization of reaction conditions. For the Willgerodt-Kindler reaction, yields for substituted phenylacetic acids can be in the range of 80-95% after optimization.[2][7] Grignard reactions, when meticulously performed, can also provide good yields, often around 75%.[3] Yields from cyanide hydrolysis are also typically high but can be affected by side reactions if conditions are not carefully controlled.[9]

Section 2: Synthetic Workflow & Optimization Overview

The following diagram outlines the general workflow for synthesizing and optimizing this compound, focusing on the common decision points and optimization loops.

G cluster_0 Phase 1: Route Selection cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Analysis & Optimization Start Select Starting Material SM1 2-Fluoro-4-methoxyacetophenone Start->SM1 Based on availability & cost SM2 2-Fluoro-4-methoxybenzyl Halide Start->SM2 Based on availability & cost SM3 2-Fluoro-4-methoxybenzyl Cyanide Start->SM3 Based on availability & cost R1 Willgerodt-Kindler Reaction SM1->R1 R2 Grignard Reagent Formation & Carboxylation SM2->R2 R3 Nitrile Hydrolysis (Acidic or Basic) SM3->R3 Workup Reaction Workup & Crude Isolation R1->Workup R2->Workup R3->Workup Analysis Analyze Crude Product (TLC, NMR, LC-MS) Workup->Analysis Troubleshoot Low Yield or Impure Product? Analysis->Troubleshoot Purify Purification (Recrystallization/Chromatography) Final Final Product: This compound Purify->Final Troubleshoot->R1 Yes (Adjust conditions) Troubleshoot->R2 Yes (Adjust conditions) Troubleshoot->R3 Yes (Adjust conditions) Troubleshoot->Purify No

Caption: Workflow for synthesis and optimization of this compound.

Comparative Analysis of Synthetic Routes

The table below summarizes the key parameters and considerations for the three primary synthetic routes.

FeatureWillgerodt-Kindler ReactionGrignard CarboxylationCyanide Hydrolysis
Starting Material Substituted AcetophenoneBenzyl HalideBenzyl Cyanide
Key Reagents Sulfur, Morpholine, NaOHMg turnings, Dry Ice (CO₂)H₂SO₄ or NaOH
Typical Yield 80-95% (optimized)[2][7]~75%[3]High, but variable
Key Advantages Good functional group tolerance; robust.Powerful C-C bond formation.Simple, direct conversion.
Key Challenges High temperatures; long reaction times; odorous sulfur compounds.Strict anhydrous conditions required; sensitive to protic impurities.[4]Highly toxic cyanide reagents; potential for amide byproduct formation.[3]
Ideal For Bench-scale to pilot-scale where precursor is readily available.Situations where the benzyl halide is the most accessible precursor.Labs equipped to handle cyanides safely.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during synthesis.

Route 1: Willgerodt-Kindler Reaction

Q: My reaction has stalled, or the yield of the intermediate thiomorpholide is low. What went wrong?

A: This issue typically points to problems with reaction temperature, reagent quality, or stoichiometry.

  • Potential Cause 1: Insufficient Temperature. The Willgerodt-Kindler reaction requires significant thermal energy, typically refluxing around 130-140 °C, to drive the rearrangement.[6]

    • Solution: Ensure your heating mantle and condenser are functioning correctly to maintain a steady, vigorous reflux. Use a high-boiling solvent if necessary, although the reaction is often run neat with morpholine acting as the solvent.

  • Potential Cause 2: Reagent Purity. Old sulfur or impure morpholine can inhibit the reaction.

    • Solution: Use freshly opened or purified reagents. Morpholine should be colorless; a yellow tint indicates degradation.

  • Potential Cause 3: Incorrect Stoichiometry. An excess of both sulfur and morpholine is crucial for driving the reaction to completion.

    • Solution: A common ratio is 1.0 eq of acetophenone, 2.5 eq of sulfur, and 3.0 eq of morpholine.[6] Ensure accurate measurements are made.

Q: The final hydrolysis step is incomplete, leaving behind the thiomorpholide intermediate. How can I improve this?

A: Incomplete hydrolysis is a common bottleneck. The thiomorpholide can be quite stable.

  • Potential Cause: Insufficient Hydrolysis Time or Base Concentration. The hydrolysis requires prolonged heating with a strong base.

    • Solution: After the initial reaction, ensure you add a sufficient concentration of aqueous NaOH (e.g., 20-25%) and maintain reflux for at least 4-6 hours.[6] Monitor the reaction by TLC until the thiomorpholide spot has disappeared. Using phase-transfer catalysts like triethyl benzyl ammonium chloride (TEBA) can dramatically decrease hydrolysis time.[2]

Route 2: Grignard Reagent Carboxylation

Q: My Grignard reaction won't initiate. The magnesium isn't being consumed. What should I do?

A: This is the most frequent problem in Grignard synthesis and is almost always due to the presence of water or an oxidized magnesium surface.

  • Potential Cause 1: Wet Glassware or Solvents. Grignard reagents are potent bases and are instantly quenched by water.[4]

    • Solution: All glassware must be rigorously dried in an oven (e.g., overnight at >120 °C) and cooled under a stream of dry nitrogen or argon just before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Potential Cause 2: Inactive Magnesium Surface. Magnesium turnings have a passivating layer of magnesium oxide (MgO) that prevents reaction.

    • Solution: Activate the magnesium. This can be done by adding a small crystal of iodine (which will disappear as the reaction starts), a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.[3]

  • Potential Cause 3: Inhibitors in the Benzyl Halide. The starting material may contain traces of water or alcohol.

    • Solution: Purify the 2-fluoro-4-methoxybenzyl halide by distillation if its purity is suspect.

Q: The yield is low, and I've isolated significant amounts of a biphenyl dimer (1,2-bis(2-fluoro-4-methoxyphenyl)ethane). Why?

A: This side product, known as a Wurtz coupling product, forms when the Grignard reagent reacts with the starting benzyl halide.[5]

  • Potential Cause: High Local Concentration of Benzyl Halide. Adding the halide too quickly can lead to this side reaction.

    • Solution: Add the 2-fluoro-4-methoxybenzyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[3] This ensures the halide reacts with the magnesium as it is added, keeping its concentration low. Vigorous stirring is also essential.

Route 3: Cyanide Hydrolysis

Q: My hydrolysis produced a mixture of the desired acid and the corresponding amide. How can I get full conversion?

A: The amide (2-fluoro-4-methoxyphenylacetamide) is the intermediate in the hydrolysis of the nitrile. Incomplete conversion is common if reaction conditions are not harsh enough.

  • Potential Cause 1 (Acid Hydrolysis): Insufficient Reaction Time or Acid Concentration.

    • Solution: Use a concentrated acid like 70% sulfuric acid and heat until the reaction initiates, which can be very vigorous.[3] Ensure the reaction goes to completion by monitoring via TLC. Be prepared for a highly exothermic reaction.

  • Potential Cause 2 (Base Hydrolysis): Reversibility or Insufficient Temperature.

    • Solution: Use a significant excess of a strong base (e.g., 40% NaOH) and maintain reflux for several hours. Using a higher boiling point solvent like ethylene glycol can help drive the reaction to completion.

Q: How do I separate the final acid product from the unreacted amide?

A: Separation can be achieved by leveraging the difference in acidity.

  • Solution: Dissolve the crude mixture in a dilute aqueous base solution, such as sodium carbonate or bicarbonate. The carboxylic acid will deprotonate to form a water-soluble carboxylate salt, while the neutral amide will remain undissolved.[3] Filter off the solid amide. The desired carboxylic acid can then be re-precipitated from the filtrate by acidifying with a strong acid like HCl.[3]

Section 4: Experimental Protocol

This section provides a representative protocol for the Willgerodt-Kindler synthesis of this compound.

Protocol: Willgerodt-Kindler Synthesis

Materials:

  • 2-Fluoro-4-methoxyacetophenone

  • Sulfur (elemental powder)

  • Morpholine

  • Sodium Hydroxide (NaOH), pellets or solution

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup (separatory funnel, beakers, Büchner funnel)

Step 1: Formation of the Thiomorpholide Intermediate [6]

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-fluoro-4-methoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to a steady reflux (approx. 130-140 °C) with vigorous stirring. The mixture will darken and become viscous.

  • Maintain reflux for 6-8 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC (a typical eluent would be 30% ethyl acetate in hexanes) to confirm the consumption of the starting ketone.

Step 2: Hydrolysis to Carboxylic Acid [2][6]

  • Cool the reaction mixture to room temperature. The mixture may solidify or become very thick.

  • Carefully add a 20% aqueous solution of sodium hydroxide (enough to fully submerge and stir the crude material).

  • Heat the new mixture to reflux and maintain for an additional 4-6 hours to ensure complete hydrolysis of the thiomorpholide intermediate.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature. If desired, you can wash the cooled mixture with a nonpolar solvent like toluene to remove sulfurous impurities.

  • Transfer the aqueous mixture to a large beaker and cool in an ice bath.

  • Slowly and carefully acidify the solution with concentrated HCl with stirring. The product, this compound, will precipitate out as a solid as the pH becomes acidic (target pH < 2).

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter with several portions of cold water to remove inorganic salts.

Step 4: Purification

  • The crude solid can be purified by recrystallization. A common solvent system is hot water or a mixture of toluene and hexanes.[6]

  • Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Wikipedia. Willgerodt rearrangement. [Link]

  • MSU Chemistry. Willgerodt‐Kindler Reac1on. [Link]

  • Erowid. Synthesis of Phenylacetic Acid. [Link]

  • Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Rhodium.ws. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica, B 40, 534–544. [Link]

  • Chegg.com. Solved (1) Consider the synthesis of phenylacetic acid. [Link]

  • SynArchive. Willgerodt-Kindler Reaction. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • National Institutes of Health. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • Google Patents. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
  • Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.
  • Google Patents.
  • Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.
  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]

  • 2a biotech. Products. [Link]

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Technical Support Center: Purification of 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle challenges encountered during the purification of this important synthetic intermediate. Here, we synthesize our in-house expertise with established chemical principles to provide you with a self-validating system of protocols and troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: While the impurity profile can vary based on the synthetic route, common impurities in the synthesis of substituted phenylacetic acids often include unreacted starting materials, reagents, and byproducts from side reactions. For this compound, potential impurities could be residual 1-fluoro-3-methoxybenzene, and byproducts from incomplete hydrolysis if the synthesis proceeds through a nitrile intermediate. Side reactions like decarboxylation or decomposition under harsh acidic or basic conditions can also introduce impurities[1].

Q2: What is the recommended first-pass purification strategy for crude this compound?

A2: For most solid organic compounds, recrystallization is an excellent initial purification technique due to its efficiency and scalability[2]. The choice of solvent is critical and should be determined experimentally. A good starting point is to test solvents where the compound is sparingly soluble at room temperature but highly soluble when heated. Alternatively, an acid-base extraction can be highly effective for separating the acidic product from neutral or basic impurities[3][4].

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities are often highly conjugated organic molecules. A common and effective method for their removal is to treat a solution of the crude product with activated carbon. The activated carbon adsorbs the colored impurities, which can then be removed by filtration. It is important to use the minimum amount of activated carbon necessary, as it can also adsorb some of your desired product.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is necessary to achieve a sharp melting point consistent with the literature value for pure this compound.

Part 2: Troubleshooting Guide

This guide provides a problem-and-solution format for specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Oiling out during recrystallization The solvent is too nonpolar for the compound, or the solution is supersaturated. The boiling point of the solvent may also be higher than the melting point of the compound.1. Add a more polar co-solvent dropwise to the hot solution until the oil dissolves. 2. Reheat the solution to ensure complete dissolution and then allow it to cool more slowly. 3. Choose a different solvent system with a lower boiling point.
Poor recovery after recrystallization The compound is too soluble in the chosen solvent at low temperatures. Too much solvent was used.1. Select a solvent in which the compound has lower solubility at room temperature. 2. Use the minimum amount of hot solvent required to dissolve the crude product. 3. Place the crystallization flask in an ice bath to maximize crystal formation before filtration.
Product is not precipitating from solution after acid-base extraction and acidification. The compound may be more soluble in the aqueous solution than expected. The pH may not be sufficiently acidic to fully protonate the carboxylate.1. Ensure the pH of the aqueous layer is well below the pKa of the carboxylic acid (typically pH 1-2) by adding a strong acid like concentrated HCl. 2. Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.
Persistent baseline impurities observed in HPLC/GC analysis. Impurities may co-crystallize with the product. The chosen purification method may not be effective for these specific impurities.1. Attempt a second recrystallization using a different solvent system. 2. Consider column chromatography for more challenging separations. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key purification experiments.

Protocol 1: Recrystallization of this compound

This protocol outlines the steps for purifying the solid product by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product (approx. 50 mg) into several test tubes.

    • Add a small amount of different solvents (e.g., water, ethanol, isopropanol, acetone, toluene, or mixtures like ethanol/water) to each test tube.

    • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A common solvent system for phenylacetic acids is a mixture of ethanol and water[5].

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating the flask on a hot plate with stirring.

    • Continue adding the hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used):

    • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution:

    • Dissolve the crude product in an appropriate organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction:

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO2 evolution.

    • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Acidification and Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a concentrated acid, such as hydrochloric acid, with stirring until the solution is acidic (pH ~2).

    • The purified this compound should precipitate out of the solution.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the purified product under vacuum.

Part 4: Visualization of Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Perform Recrystallization is_solid->recrystallization Yes extraction Perform Acid-Base Extraction is_solid->extraction No (or if solid is very impure) is_colored Are colored impurities present? activated_carbon Treat with Activated Carbon is_colored->activated_carbon Yes purity_check Check Purity (TLC, HPLC, MP) is_colored->purity_check No recrystallization->is_colored extraction->purity_check activated_carbon->recrystallization Then... chromatography Consider Column Chromatography chromatography->purity_check purity_check->chromatography Purity Not Acceptable pure_product Pure Product purity_check->pure_product Purity Acceptable

Caption: Decision tree for selecting a purification method.

Diagram 2: Experimental Workflow for Recrystallization

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (if needed) dissolve->decolorize cool Cool to Room Temperature dissolve->cool if no decolorization hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Step-by-step workflow for the recrystallization process.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Unknown. recrystallization-2.doc.pdf. [Link]

  • Erowid. (2005). Synthesis of Phenylacetic Acid. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • Google Patents. (1980). US4220592A - Synthesis of substituted phenylacetic acid.
  • Unknown. Chem 267. Recrystallization - Part 2. [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MedSchoolCoach. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. [Link]

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • AbacipharmTech. This compound. [Link]

  • PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Organic Syntheses. phenylacetic acid. [Link]

  • Google Patents. (1997).
  • PubChem. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

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side reactions in 2-Fluoro-4-methoxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex syntheses, this guide from the SyntheSure™ Technical Support Center is tailored for professionals navigating the intricacies of preparing 2-Fluoro-4-methoxyphenylacetic acid. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the chemical reasoning behind common challenges. This document is structured as a dynamic troubleshooting resource, providing not only solutions but also a deeper understanding of the underlying reaction mechanisms to empower your research and development.

We will explore the most prevalent synthetic routes, dissecting potential side reactions and offering field-tested strategies to optimize yield, purity, and reproducibility.

Section 1: Troubleshooting Common Synthetic Pathways

This section addresses specific issues encountered during the synthesis of this compound, structured by the chosen synthetic route.

Route A: From 3-Fluoroanisole via Friedel-Crafts Acylation & Willgerodt-Kindler Reaction

This two-step route is common but presents challenges in regioselectivity and reaction completeness.

Q1: My Friedel-Crafts acylation of 3-fluoroanisole gives a low yield of the desired 2-fluoro-4-methoxyacetophenone and a significant amount of an isomeric byproduct. What is happening and how can I improve selectivity?

Plausible Cause: This issue stems from the competing directing effects of the methoxy (-OCH₃) and fluoro (-F) substituents. Both are ortho-, para-directing groups. The powerful activating -OCH₃ group directs acylation to its ortho (C2) and para (C6) positions, while the -F group directs to its ortho (C2, C4) and para (C6) positions. This results in two primary products: the desired 4-acetyl isomer (acylation at C4) and the undesired 2-acetyl isomer (acylation at C2). The formation of the 2-acetyl isomer is often a significant competing pathway.

Troubleshooting & Recommendations:

  • Temperature Control is Critical: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of the Lewis acid (e.g., Aluminum trichloride) and the acylating agent (acetyl chloride) is paramount.[1] Higher temperatures tend to decrease selectivity and favor the thermodynamically more stable isomer, which may not be the one you desire.

  • Choice of Lewis Acid: While AlCl₃ is standard, its high activity can sometimes reduce selectivity. Consider a milder Lewis acid like FeCl₃ or ZnCl₂ to potentially favor the kinetically controlled product.

  • Solvent Effects: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[1] Using nitrobenzene or CS₂ can alter the reactivity and selectivity profile of the Lewis acid-acylating agent complex.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Lewis acid and acetyl chloride. A large excess can promote di-acylation or side reactions.

Data Summary: Impact of Reaction Conditions on Isomer Ratio

ParameterCondition A (Typical)Condition B (Optimized)Rationale for Improvement
Lewis Acid AlCl₃ (1.2 eq)AlCl₃ (1.1 eq)Minimizes excess catalyst that can lower selectivity.
Temperature 25 °C (RT)0-5 °CLow temperature favors kinetic control, often improving regioselectivity.
Solvent NitrobenzeneDichloromethane (DCM)DCM is less reactive and generally provides cleaner reactions.
Expected Outcome Lower selectivity (e.g., 2:1 desired:undesired)Higher selectivity (e.g., >5:1 desired:undesired)Enhanced kinetic control leads to preferential formation of the target isomer.

Diagram: Friedel-Crafts Acylation Isomers

Friedel_Crafts_Isomers cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products start 3-Fluoroanisole reagents 1. AcCl, AlCl₃ 2. H₂O start->reagents Reaction desired Desired Product (2-Fluoro-4-methoxyacetophenone) reagents->desired Major Pathway (Para to -OCH₃) undesired Side Product (2-Fluoro-6-methoxyacetophenone) reagents->undesired Minor Pathway (Ortho to -OCH₃)

Caption: Regioselectivity in the Friedel-Crafts acylation of 3-fluoroanisole.

Q2: My Willgerodt-Kindler reaction is sluggish, and my main impurity is unreacted 2-fluoro-4-methoxyacetophenone. How can I drive the reaction to completion?

Plausible Cause: The Willgerodt-Kindler reaction, which converts the acetophenone to a thioamide intermediate using sulfur and an amine (typically morpholine), often requires high thermal energy to proceed.[2] Incomplete conversion is a very common issue, resulting from insufficient temperature, inadequate reaction time, or suboptimal reagent ratios.

Troubleshooting & Recommendations:

  • Elevate the Temperature: This reaction typically requires temperatures of 130-160 °C. Solvents with high boiling points like pyridine, or even neat reaction conditions (if the morpholine can act as a solvent), are often necessary.

  • Microwave-Assisted Synthesis: If available, microwave irradiation is an excellent method to accelerate the Willgerodt-Kindler reaction.[3] It can dramatically reduce reaction times from many hours to under an hour and often improves yields.

  • Optimize Reagent Stoichiometry: A moderate excess of sulfur (e.g., 2.5-3.0 equivalents) and morpholine (2.5-3.0 equivalents) relative to the ketone can help drive the reaction to completion.

  • Catalysis: While not always required, the addition of a catalytic amount of a high-boiling tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst can sometimes improve reaction rates.

Diagram: Willgerodt-Kindler Workflow

Willgerodt_Kindler_Workflow A 2-Fluoro-4-methoxy- acetophenone B Mix with Morpholine and Elemental Sulfur A->B C Heat (Conventional or Microwave) B->C D Thioamide Intermediate (2-Fluoro-4-methoxyphenyl- ethanethioyl)morpholine C->D Willgerodt-Kindler Reaction E Hydrolysis (Strong Acid or Base) D->E F Final Product: 2-Fluoro-4-methoxy- phenylacetic acid E->F

Caption: Key stages of the Willgerodt-Kindler synthesis pathway.

Q3: After hydrolysis of the Willgerodt-Kindler product, I'm seeing significant amounts of the thioamide/amide intermediate alongside my target acid. How can I ensure complete hydrolysis?

Plausible Cause: Amides, and especially thioamides, are stable functional groups. Their hydrolysis requires forcing conditions. Incomplete hydrolysis occurs when the reaction time, temperature, or the concentration of the acid/base is insufficient to completely convert the intermediate to the carboxylate salt.

Troubleshooting & Recommendations:

  • Employ Harsher Conditions: Do not underestimate the stability of the intermediate.

    • Acid Hydrolysis: A mixture of concentrated sulfuric acid or hydrochloric acid in water or acetic acid, heated to reflux (≥100 °C) for an extended period (12-24 hours), is often necessary.

    • Base Hydrolysis: Refluxing with a concentrated solution of NaOH or KOH (e.g., 25-40% w/v) in water or a water/ethanol mixture is also effective. Base hydrolysis is often cleaner and avoids potential sulfonation from H₂SO₄.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the amide/thioamide starting material. Do not stop the reaction until the spot corresponding to the intermediate is completely gone.

  • Work-up Procedure: After hydrolysis, the carboxylic acid must be liberated from its salt.

    • If using base hydrolysis , cool the reaction mixture and carefully acidify with concentrated HCl until the pH is ~1-2. The product should precipitate and can be collected by filtration or extracted.

    • If using acid hydrolysis , the product can often be isolated by cooling and extracting with a suitable organic solvent like ethyl acetate or diethyl ether.

Route B: From 2-Fluoro-4-methoxybenzyl Halide via Cyanation and Hydrolysis

This classical two-step approach is reliable but prone to side reactions involving the nucleophile and solvent.

Q1: My cyanation reaction on 2-fluoro-4-methoxybenzyl bromide results in a low yield of the nitrile and a significant amount of 2-fluoro-4-methoxybenzyl alcohol. Why is this occurring?

Plausible Cause: The formation of the corresponding benzyl alcohol is a classic sign of a competing hydrolysis reaction. This happens when water is present in the reaction mixture. The hydroxide ions (or water itself) compete with the cyanide ion as a nucleophile, attacking the electrophilic benzylic carbon. This is especially problematic if using aqueous solvent mixtures.[4]

Troubleshooting & Recommendations:

  • Use Anhydrous Conditions: This is the most critical factor.

    • Solvent: Switch from aqueous/alcoholic solvents to a polar aprotic solvent like anhydrous acetone, DMSO, or DMF.[4]

    • Reagents: Ensure your sodium or potassium cyanide is dry. Dry the benzyl bromide starting material over a drying agent like MgSO₄ if it has been stored for a long time.

  • Add a Catalyst: The addition of a catalytic amount of sodium iodide (NaI) can significantly accelerate the reaction. The iodide displaces the bromide in-situ (Finkelstein reaction) to form the more reactive benzyl iodide, which then reacts faster with the cyanide nucleophile.

  • Temperature: Gentle heating (e.g., 50-60 °C) can increase the rate of the desired SN2 reaction, but avoid excessively high temperatures which might promote elimination or other side reactions.

Q2: During the hydrolysis of 2-fluoro-4-methoxybenzyl cyanide, I isolate the corresponding amide as a major, hard-to-remove impurity. What are the optimal hydrolysis conditions?

Plausible Cause: Nitrile hydrolysis is a two-step process, proceeding through an amide intermediate. The second step, hydrolysis of the amide to the carboxylic acid, is often the rate-limiting step. If the reaction is stopped prematurely or the conditions are too mild, the reaction will stall at the stable amide stage.[5]

Troubleshooting & Recommendations:

  • Force the Reaction to Completion: Similar to the hydrolysis of the Willgerodt-Kindler intermediate, forcing conditions are required.

    • Acid Hydrolysis: A common and effective method is refluxing in aqueous sulfuric acid (e.g., 50-70% H₂SO₄) for several hours.[5] The high temperature and strong acid concentration are needed to push the equilibrium from the amide to the carboxylic acid.

    • Base Hydrolysis: Refluxing with a concentrated aqueous or ethanolic solution of NaOH or KOH is also a viable option. After the reaction is complete (monitored by TLC), the mixture is acidified to precipitate the final product.

  • Extended Reaction Time: Do not be afraid to run the reaction for a longer period. A 4-6 hour reflux might only get you to the amide, whereas a 12-18 hour reflux may be required for full conversion to the acid.

Diagram: Nitrile Hydrolysis Pathway and Pitfall

Nitrile_Hydrolysis cluster_conditions Reaction Conditions cluster_pitfall Common Pitfall A Starting Nitrile (R-CH₂-C≡N) B Amide Intermediate (R-CH₂-CONH₂) A->B Step 1 (Fast) C Carboxylic Acid (R-CH₂-COOH) B->C Step 2 (Slow, Rate-Limiting) pitfall Reaction stalls here with mild conditions, leading to impurity. B->pitfall cond H₃O⁺ or OH⁻, Heat

Caption: The two-step hydrolysis of a nitrile to a carboxylic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for high-purity this compound on a lab scale?

For general lab-scale synthesis where starting materials are accessible, the benzyl cyanide route (Route B) is often more reliable and higher-yielding than the Willgerodt-Kindler route. The cyanation and hydrolysis steps are classical, well-understood reactions. While they require careful control of conditions (anhydrous cyanation, forceful hydrolysis), they typically result in fewer side products than the Friedel-Crafts/Willgerodt-Kindler sequence, which can suffer from intractable isomeric impurities from the first step.

Q2: I'm having trouble forming the Grignard reagent from 2-fluoro-4-methoxybromobenzene. Is this a viable route?

This is an exceptionally challenging route. The carbon-fluorine (C-F) bond is very strong, and the fluorine atom's high electronegativity makes the adjacent carbon less susceptible to oxidative insertion by magnesium. While Grignard reagents can be formed from some aryl fluorides, it typically requires highly activated magnesium (e.g., Rieke magnesium) or specialized conditions like mechanochemical ball milling, which are not available in most standard labs.[6] For practical purposes, this route is not recommended due to the high probability of failure in forming the initial Grignard reagent.

Q3: What are the recommended purification techniques for the final product?

This compound is a solid at room temperature.

  • Recrystallization: This is the most effective method for achieving high purity. Suitable solvent systems include toluene, a mixture of ethyl acetate/hexanes, or hot water. The choice of solvent depends on the impurities present.

  • Acid-Base Extraction: During the work-up, an acid-base extraction is a powerful purification tool. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a saturated sodium bicarbonate solution to convert the acid to its water-soluble sodium salt. The aqueous layer can then be separated, washed with fresh organic solvent to remove neutral impurities, and finally re-acidified with HCl to precipitate the pure acid.

  • Column Chromatography: While possible, it is often not necessary if recrystallization and acid-base extraction are performed correctly. If needed, a silica gel column using a gradient of ethyl acetate in hexanes (with 1% acetic acid added to the mobile phase to prevent tailing) can be used.

Q4: What are the specific safety precautions for these syntheses?

  • Friedel-Crafts Reagents: Aluminum trichloride (AlCl₃) reacts violently with water and is highly corrosive. Acetyl chloride is also corrosive and lachrymatory. Both should be handled in a well-ventilated fume hood, away from moisture, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanide Salts: Sodium cyanide (NaCN) and potassium cyanide (KCN) are extremely toxic . They are fatal if swallowed or inhaled, and toxic in contact with skin. Never allow cyanide salts to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations must be done in a fume hood. Have a cyanide poisoning antidote kit and trained personnel available. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide in a basic solution before disposal according to institutional guidelines.

  • Willgerodt-Kindler Reagents: This reaction can produce hydrogen sulfide (H₂S), a flammable and highly toxic gas with the characteristic smell of rotten eggs. The reaction must be performed in an efficient fume hood.

References

  • Wikipedia. Willgerodt rearrangement. Available from: [Link]

  • Priebbenow, D. & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(12), 4987-4999. Available from: [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link]

  • Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. (2015). Available from: [Link]

  • Agnimonhan, H. et al. (2017). Reaction of Willgerodt-Kindler. ResearchGate. Available from: [Link]

  • Polat, F. et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available from: [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). Available from: [Link]

  • Google Patents. WO 2014/030106 A2.
  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • Main, A. et al. (2021). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Magnetochemistry, 7(9), 127. Available from: [Link]

  • ResearchGate. Reaction of 4a with Grignard reagent 7. Available from: [Link]

  • PubMed Central. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025). Available from: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • Journal of the Tennessee Academy of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. (1955). Available from: [Link]

  • Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.

Sources

Technical Support Center: Enhancing the Solubility of 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 2-Fluoro-4-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to facilitate your experimental success. Our approach is rooted in fundamental physicochemical principles and validated methodologies to empower you with the knowledge to overcome solubility hurdles.

I. Understanding the Molecule: Physicochemical Profile

Before delving into solubility enhancement techniques, it is crucial to understand the inherent properties of this compound. While experimental data for this specific molecule is limited, we can infer its behavior based on its structure and data from similar compounds.

PropertyPredicted ValueImplication for Solubility
pKa ~4.17[1]As a weak acid, its solubility is expected to be highly dependent on pH. At pH values above its pKa, it will exist predominantly in its more soluble ionized (carboxylate) form.
logP ~1.5 - 2.0This positive logP value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility.
Molecular Weight 184.16 g/mol [1][2]The relatively low molecular weight is generally favorable for solubility.
Structure Aromatic carboxylic acidThe aromatic ring contributes to its hydrophobicity, while the carboxylic acid group provides a handle for pH modification and salt formation.

II. Frequently Asked Questions (FAQs)

Here, we address common questions encountered when working with this compound.

Q1: Why is my this compound not dissolving in water?

A1: this compound is a weakly acidic compound with a predicted pKa of around 4.17.[1] In neutral water (pH ~7), a significant portion of the molecules will be in the protonated, less soluble form. The aromatic ring also contributes to its hydrophobicity, further limiting its aqueous solubility.

Q2: I've tried dissolving it in common organic solvents without success. What should I do?

A2: While its logP suggests some affinity for organic solvents, solubility can still be limited. The polarity of the solvent plays a crucial role. For carboxylic acids, polar aprotic solvents like DMSO and DMF are often good starting points. Alcohols such as ethanol and methanol can also be effective.[3] If you are still facing issues, a co-solvent system or one of the enhancement techniques detailed below might be necessary.

Q3: Can I simply heat the solution to improve solubility?

A3: Increasing the temperature can enhance the solubility of many compounds, and it's a reasonable first step to try.[3] However, be cautious about the thermal stability of this compound. Prolonged heating at high temperatures could lead to degradation. Always monitor for any changes in color or the appearance of impurities.

Q4: Will adjusting the pH of my aqueous solution help?

A4: Absolutely. For an acidic compound like this, increasing the pH of the aqueous solution above its pKa will deprotonate the carboxylic acid group, forming the more soluble carboxylate salt.[3][4] This is one of the most effective and straightforward methods to enhance its aqueous solubility.

III. Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for systematically improving the solubility of this compound.

A. pH Adjustment: The Primary Approach

The solubility of ionizable compounds is significantly influenced by the pH of the solution.[5] For a carboxylic acid, solubility increases as the pH rises above its pKa.

Causality: At a pH above the pKa, the carboxylic acid group (-COOH) loses a proton to become a carboxylate anion (-COO⁻). This negatively charged ion has much stronger interactions with polar water molecules, leading to a significant increase in aqueous solubility.

pH_Solubility cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_Solubility Predominantly unionized (R-COOH) Low Aqueous Solubility High_Solubility Predominantly ionized (R-COO⁻) High Aqueous Solubility Low_Solubility->High_Solubility Increase pH

Caption: Relationship between pH and the solubility of a carboxylic acid.

Experimental Protocol: pH-Dependent Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: Carefully withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value to generate a pH-solubility profile.

B. Co-solvency: Modifying the Solvent Environment

Co-solvency involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a poorly soluble compound.[6]

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar or weakly polar solutes. They can disrupt the hydrogen bonding network of water, which can "squeeze out" hydrophobic molecules.

Co_solvency cluster_0 Aqueous Solution cluster_1 Co-solvent System Poor_Solubility Poorly Soluble Compound (Hydrophobic) Improved_Solubility Solubilized Compound Poor_Solubility->Improved_Solubility Addition of Co-solvent Water Water Molecules (High Polarity) Co_solvent Co-solvent (e.g., Ethanol, PEG 400) Reduces Polarity

Caption: Mechanism of solubility enhancement by co-solvency.

Experimental Protocol: Co-solvent Screening

  • Solvent Selection: Choose a range of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Preparation of Co-solvent Mixtures: Prepare various mixtures of the co-solvent with water (or a suitable buffer) at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Determination: Add an excess of this compound to each co-solvent mixture.

  • Equilibration and Analysis: Follow steps 3-6 from the "pH-Dependent Solubility Profile" protocol to determine the solubility in each co-solvent system.

  • Data Evaluation: Plot solubility as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Expected Solubility in Common Solvents (Estimated)

SolventPredicted SolubilityNotes
Water (pH 7)LowLimited by the pKa and hydrophobic nature.
EthanolModerateA common solvent for many organic acids.
MethanolModerate to HighSimilar to ethanol, often a slightly better solvent.
DMSOHighA powerful polar aprotic solvent.
PEG 400Moderate to HighA non-volatile, water-miscible co-solvent.
C. Salt Formation: Creating a More Soluble Species

Converting the acidic drug into a salt is a widely used and effective method to improve its aqueous solubility and dissolution rate.[7][8]

Causality: Salts are ionic compounds that readily dissociate in water into their constituent ions. The ionized form of the drug has much greater interaction with water molecules compared to the neutral, unionized form, leading to higher solubility. For an acidic drug, a salt is formed by reacting it with a base.

Experimental Protocol: Salt Formation Screening

  • Base Selection: Choose a selection of pharmaceutically acceptable bases (counterions) to react with your acidic compound. Common choices for carboxylic acids include sodium hydroxide, potassium hydroxide, calcium hydroxide, and various amines like tromethamine (Tris) and meglumine. The pKa of the base should be at least 2 pH units higher than the pKa of the acid for stable salt formation.[7]

  • Reaction Stoichiometry: Dissolve this compound in a suitable organic solvent (e.g., ethanol, acetone).

  • Base Addition: Add an equimolar amount of the chosen base (dissolved in a minimal amount of water or the same organic solvent) to the solution of the acid while stirring.

  • Salt Precipitation/Crystallization: The salt may precipitate out of the solution directly. If not, you can induce precipitation by cooling the solution or by adding an anti-solvent (a solvent in which the salt is insoluble).

  • Isolation and Drying: Collect the solid salt by filtration, wash it with a small amount of the anti-solvent, and dry it under vacuum.

  • Characterization: Confirm the formation of the salt and its purity using techniques such as melting point analysis, FTIR, and NMR spectroscopy.

  • Solubility Measurement: Determine the aqueous solubility of the newly formed salt using the methods described previously.

D. Use of Cyclodextrins: Encapsulation for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule.[6][9]

Causality: By encapsulating the hydrophobic aromatic ring of this compound within its non-polar cavity, the cyclodextrin-drug complex presents a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility.[]

Cyclodextrin_Complexation cluster_0 Components cluster_1 Inclusion Complex Drug This compound (Hydrophobic part) Complex Soluble Drug-Cyclodextrin Complex Drug->Complex CD Cyclodextrin (Hydrophobic cavity, Hydrophilic exterior) CD->Complex

Caption: Formation of a soluble inclusion complex with cyclodextrin.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices for aromatic compounds.[][11]

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0 to 50 mM).

  • Equilibration: Add an excess amount of this compound to each cyclodextrin solution.

  • Analysis: Follow steps 3-6 from the "pH-Dependent Solubility Profile" protocol.

  • Phase Solubility Diagram: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this line can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex.

IV. Summary and Recommendations

For improving the solubility of this compound, we recommend a tiered approach:

  • Start with pH Adjustment: This is often the simplest and most effective method for ionizable compounds. Determine the pH-solubility profile to find the optimal pH for your application.

  • Explore Co-solvents: If pH adjustment alone is insufficient or not feasible for your formulation, investigate the use of co-solvents. A systematic screening will identify the most suitable solvent system.

  • Consider Salt Formation: For solid dosage forms or when a significant increase in aqueous solubility is required, salt formation is a powerful strategy.

  • Utilize Cyclodextrins: If the above methods are not suitable, or for specific formulation requirements, cyclodextrin complexation offers an elegant solution for enhancing solubility.

It is important to note that the optimal method will depend on the specific requirements of your experiment or formulation, including the desired concentration, the route of administration (for in vivo studies), and compatibility with other components.

V. References

  • Enhanced Solubilization of Fluoranthene by Hydroxypropyl β-Cyclodextrin Oligomer for Bioremediation. (2018). PMC. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent.

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025). UNT Digital Library. [Link]

  • LogP and logD calculations. (n.d.). Chemaxon Docs. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]

  • p-Methoxyphenylacetic acid. (n.d.). Solubility of Things. [Link]

  • Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. (2025). ACS Publications. [Link]

  • Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation. (n.d.). PMC - NIH. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. [Link]

  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. [Link]

  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (n.d.). NIH. [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. [Link]

  • Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). (n.d.). Cheméo. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. (2020). Kent Academic Repository. [Link]

  • (PDF) Principles of Salt Formation. (2025). ResearchGate. [Link]

  • Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. (n.d.). PMC - NIH. [Link]

Sources

Technical Support Center: 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. While the carbon-fluorine bond generally imparts significant chemical stability, the interplay of the carboxylic acid and methoxy functional groups can lead to degradation under specific experimental conditions.[1] This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and mitigate these issues effectively.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the standard recommended storage and handling conditions for this compound?

A: As a solid, this compound is generally stable under standard ambient conditions.[2] For long-term stability and to prevent unforeseen degradation, the following conditions are recommended:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Refrigeration is advisable for long-term storage.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation of dust.[4] Avoid contact with strong oxidizing agents, as these are common incompatibilities for phenylacetic acid derivatives.[3]

Q2: What are the primary factors that can compromise the stability of this compound in solution?

A: The stability of this compound in solution is primarily influenced by four key factors, which are the basis for industry-standard forced degradation studies:[5][6]

  • pH: Both highly acidic and highly basic conditions can catalyze degradation reactions.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to unwanted side products.

  • Light: Exposure to UV or high-intensity visible light can induce photolytic degradation.[7]

  • Temperature: Elevated temperatures can accelerate degradation, particularly decarboxylation.[3]

Q3: How does the ortho-fluoro substituent specifically impact the molecule's stability and reactivity?

A: The fluorine atom at the C2 position has two major competing effects:

  • Increased Bond Strength: The Carbon-Fluorine (C-F) bond is exceptionally strong, making the fluorinated aromatic ring itself highly resistant to metabolic or chemical cleavage at that site.[1]

  • Electronic Influence: As a strongly electron-withdrawing group, the fluorine atom influences the electron density of the entire molecule. This can increase the acidity of the carboxylic acid proton and affect the reactivity of the adjacent methoxy group and the benzylic position, sometimes in non-intuitive ways.[8] Understanding this electronic influence is key to predicting potential degradation pathways.

Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis after sample preparation. What are the likely culprits?

A: Unexpected peaks are almost always related to degradation. Based on the structure of this compound, the most probable degradation products arise from:

  • O-Demethylation: Cleavage of the methyl group from the methoxy ether, resulting in 2-Fluoro-4-hydroxyphenylacetic acid. This is a common pathway under acidic or thermal stress.

  • Decarboxylation: Loss of the carboxylic acid group as CO2, yielding 1-fluoro-3-methoxy-5-methylbenzene. This is typically induced by heat.

  • Oxidation: Addition of hydroxyl groups to the aromatic ring or oxidation at the benzylic methylene bridge.

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This guide uses a problem-solution format to address specific stability issues you may encounter.

Issue / Observation Potential Root Cause & Explanation Recommended Actions & Solutions
1. Rapid loss of parent compound in acidic or basic buffers. Acid/Base-Catalyzed Hydrolysis: The methoxy group (-OCH₃) is susceptible to cleavage under harsh pH conditions, particularly strong acids (e.g., HCl, TFA) at elevated temperatures, leading to the formation of a phenol (2-Fluoro-4-hydroxyphenylacetic acid).pH Control: Screen a range of pH values (e.g., pH 3, 5, 7, 9) to find the optimal stability zone for your experiment. Buffer Selection: Use the mildest possible buffers that are compatible with your assay. Temperature Management: Perform sample preparation and analysis at controlled, cool temperatures (e.g., 4-10 °C) to minimize reaction rates.
2. Inconsistent results or sample degradation in peroxide-containing solvents (e.g., older THF, ether). Oxidative Degradation: Phenylacetic acids can be sensitive to oxidation. Peroxides, dissolved oxygen, or trace metal ions can initiate radical reactions, leading to hydroxylation of the aromatic ring or other oxidative byproducts. The compound is incompatible with strong oxidizing agents.[3]Solvent Purity: Use fresh, high-purity, or peroxide-free solvents. Inert Atmosphere: For maximum stability in sensitive applications, prepare solutions using solvents that have been degassed by sparging with nitrogen or argon. Avoid Incompatibles: Do not mix with strong oxidizing agents like hydrogen peroxide, permanganate, or chromates unless it is a controlled part of your experimental design.[9]
3. Lower-than-expected concentration in samples left on the benchtop. Photodegradation: Aromatic systems, especially those with activating groups like methoxy, can absorb UV light from ambient laboratory lighting. This energy can be sufficient to cause bond cleavage and trigger degradation pathways. The ICH Q1B guideline recommends photostability testing for this reason.[7]Light Protection: Prepare and store all solutions in amber glass vials or tubes wrapped in aluminum foil. Minimize Exposure: Limit the time samples spend in direct light on the benchtop or in an autosampler. Use autosamplers with refrigerated, dark sample compartments where possible.
4. Appearance of a new, less polar peak during GC analysis or upon heating. Thermal Degradation (Decarboxylation): Phenylacetic acids can undergo thermal decarboxylation (loss of CO₂) at elevated temperatures, which are common in GC injection ports. This would result in the formation of a more volatile, less polar compound (1-fluoro-3-methoxy-5-methylbenzene).Use Lower-Temperature Techniques: If thermal instability is suspected, prioritize analysis by HPLC or UHPLC, which operate at or near room temperature. Optimize GC Method: If GC is necessary, minimize the injection port temperature and use a fast temperature ramp to reduce the compound's residence time at high temperatures.

Section 3: Experimental Protocols & Workflows

These protocols provide a validated framework for preparing solutions and assessing the stability of this compound.

Protocol 1: Preparation of a Standard Stock Solution
  • Weighing: Accurately weigh the required amount of this compound solid using a calibrated analytical balance.

  • Dissolution: Add the solid to a Class A amber volumetric flask. Add approximately 70% of the final volume of a suitable solvent (e.g., Acetonitrile, Methanol, or DMSO).

  • Mixing: Gently swirl the flask. If needed, sonicate for 2-5 minutes in a room temperature water bath to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature. Dilute to the final volume with the solvent, cap, and invert the flask 15-20 times to ensure homogeneity.

  • Storage: Store the stock solution at 2-8 °C, protected from light. For long-term storage (>1 week), aliquot and store at -20 °C.

Protocol 2: Forced Degradation Study Workflow

This protocol is essential for identifying potential degradants and establishing a stability-indicating analytical method, as recommended by ICH guidelines.[5][7] The goal is to achieve 5-20% degradation of the active ingredient.[9]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Solution of This compound (e.g., 1 mg/mL in 50:50 ACN:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose aliquots to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Expose aliquots to stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Expose aliquots to stress Thermal Thermal Stress (e.g., 80°C in solution) Start->Thermal Expose aliquots to stress Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Expose aliquots to stress Control Control (No stress, RT, protected from light) Start->Control Expose aliquots to stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS Method Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Neutralize->Analysis Degradation_Pathways cluster_main Potential Degradation Pathways Parent This compound (Parent Compound) Demethylated 2-Fluoro-4-hydroxyphenylacetic acid (Phenol Product) Parent->Demethylated O-Demethylation (Acid/Heat Stress) Decarboxylated 1-fluoro-3-methoxy-5-methylbenzene (Decarboxylation Product) Parent->Decarboxylated Decarboxylation (Thermal Stress)

Caption: Common degradation pathways for the title compound.

References

  • Sparrow Chemical. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • American Chemical Society. (2022). Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. ACS Fall 2022. Retrieved from [Link]

  • Request PDF. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Retrieved from [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]

  • PubMed. (2015). 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Retrieved from [Link]

  • Glen Research. (n.d.). TECHNICAL BRIEF – LNA VS 2'-F-RNA. Retrieved from [Link]

  • Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PMC. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Retrieved from [Link]

  • PMC. (n.d.). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. Retrieved from [Link]

  • PMC. (2010). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Retrieved from [Link]

  • NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Reactions of 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-4-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during reactions with this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is primarily governed by three key features: the carboxylic acid group, the fluorine atom at the 2-position, and the methoxy group at the 4-position of the phenyl ring.

  • Carboxylic Acid Group: This is the primary reactive site for common transformations like amide bond formation and esterification.

  • 2-Fluoro Substituent: Fluorine is the most electronegative element, and its presence on the aromatic ring has a significant electron-withdrawing inductive effect.[1][2][3][4][5] This effect increases the acidity of the carboxylic acid by stabilizing the carboxylate anion, making it a stronger acid than its non-fluorinated analog.[1][4][5]

  • 4-Methoxy Substituent: The methoxy group is an electron-donating group through resonance, which can influence the electron density of the aromatic ring. This can affect the reactivity of the ring in electrophilic aromatic substitution reactions, although the primary reactions of this molecule typically involve the carboxylic acid.

Q2: What are the most common reactions performed with this compound?

A2: The most common reactions involve the carboxylic acid functionality and include:

  • Amide bond formation: Reacting with a primary or secondary amine to form the corresponding amide. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.[6]

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Decarboxylation: While not always a desired reaction, phenylacetic acids can undergo decarboxylation under certain conditions, such as high temperatures, to form 2-fluoro-4-methoxytoluene.[2]

Q3: How should I store and handle this compound?

A3: this compound is a solid at room temperature.[7] It should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. When handling, it is recommended to use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, as it can cause skin and eye irritation.

Troubleshooting Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. However, even with a seemingly straightforward substrate like this compound, challenges can arise.

Problem 1: Low or No Amide Product Yield

Question: I am attempting an amide coupling reaction with this compound and a primary amine using a standard coupling reagent like HATU, but I am getting a low yield or no product. What could be the issue?

Answer: Low yields in amide coupling reactions can stem from several factors, often related to the activation of the carboxylic acid, the nucleophilicity of the amine, or the reaction conditions.[8]

Troubleshooting Workflow: Low Amide Yield

G start Low Amide Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_conditions Evaluate Reaction Conditions start->check_conditions solution_reagent Optimize Coupling Reagent & Stoichiometry check_activation->solution_reagent solution_base Adjust Base and Additives check_amine->solution_base solution_solvent Ensure Anhydrous Conditions check_conditions->solution_solvent

Caption: Troubleshooting workflow for low amide yield.

Potential Causes and Solutions
Potential Cause Explanation Suggested Solution
Incomplete Carboxylic Acid Activation The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid, which can sometimes interfere with the efficiency of certain coupling reagents. The activated intermediate may also be susceptible to hydrolysis if moisture is present.[8][9]1. Change Coupling Reagent: If using a carbodiimide like DCC or EDC, consider switching to a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU, HBTU) reagent, which are often more effective for electron-deficient acids.[10] 2. Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of the coupling reagent. 3. Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) together for 15-30 minutes before adding the amine.[11]
Amine Protonation The increased acidity of this compound makes it more likely to protonate the amine, forming a non-nucleophilic ammonium salt. This acid-base reaction competes with the desired coupling reaction.[8][12]1. Use a Non-Nucleophilic Base: Add 2-3 equivalents of a hindered amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the carboxylic acid and any acid byproducts from the coupling reagent.[9] 2. Order of Addition: Add the base to the carboxylic acid before adding the coupling reagent and the amine.
Steric Hindrance While the substituents on this compound are not excessively bulky, steric hindrance can become a factor if the amine partner is also sterically demanding.[8]1. Increase Reaction Time and/or Temperature: For hindered couplings, longer reaction times or gentle heating (e.g., to 40-50 °C) may be necessary. Monitor for potential side reactions. 2. Alternative Activation: Consider converting the carboxylic acid to the more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, although this may require an extra step and careful handling.
Presence of Water Activated carboxylic acid intermediates are highly susceptible to hydrolysis, which will revert them back to the starting carboxylic acid.[8][9]1. Use Anhydrous Solvents: Ensure that your solvent (e.g., DMF, DCM) is anhydrous. 2. Dry Glassware: Thoroughly dry all glassware before use. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[13]
Protocol 1: General Procedure for Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Problem 2: Formation of Side Products

Question: My amide coupling reaction is producing significant impurities. What are the likely side products and how can I minimize their formation?

Answer: Side reactions in amide coupling can lead to a complex mixture and difficult purification. Understanding the potential side products is key to mitigating their formation.

Common Side Products and Prevention Strategies
Side Product Plausible Mechanism Prevention Strategy
Unreacted Starting Material Incomplete reaction due to factors discussed in Problem 1.Refer to the troubleshooting guide for low yield. Ensure complete activation and sufficient reaction time.
Epimerization (if amine or acid is chiral) Racemization of a chiral center adjacent to the carboxyl group can occur during activation.Use additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[10] Running the reaction at lower temperatures can also be beneficial.
Guanidinium byproduct (from uronium reagents) The amine can react with the uronium coupling reagent (e.g., HATU) to form a guanidinium byproduct.Ensure the carboxylic acid is activated before the amine is introduced (pre-activation).
N-acylurea (from carbodiimide reagents) The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.Add HOBt or a similar additive to trap the O-acylisourea as a more reactive active ester.

Troubleshooting Esterification Reactions

The Fischer esterification is a common method for converting carboxylic acids to esters using an alcohol and an acid catalyst.[6]

Problem: Incomplete Esterification and/or Low Yield

Question: I am trying to synthesize the methyl ester of this compound via Fischer esterification, but the reaction is not going to completion. How can I improve the yield?

Answer: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, you need to shift the equilibrium to the right.[6]

Driving the Equilibrium in Fischer Esterification

G cluster_0 Shift Equilibrium to Products eq Carboxylic Acid + Alcohol ⇌ Ester + Water remove_water Remove Water as it Forms eq->remove_water excess_alcohol Use Large Excess of Alcohol excess_alcohol->eq

Caption: Key strategies for maximizing ester yield.

Optimization Strategies for Fischer Esterification
Strategy Explanation Practical Implementation
Use a Large Excess of Alcohol According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.[6]Use the alcohol as the solvent for the reaction. For example, to make the methyl ester, dissolve the carboxylic acid in a large excess of methanol. One study showed that using a 10-fold excess of alcohol can increase the yield to 97%.[6]
Remove Water Removing a product as it is formed will also drive the equilibrium to the right.1. Dean-Stark Apparatus: For higher boiling alcohols, use a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene).[14] 2. Drying Agents: Incorporate a dehydrating agent into the reaction mixture, such as molecular sieves.
Choice of Acid Catalyst A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[15]1. Sulfuric Acid (H₂SO₄): A common and effective catalyst. Use a catalytic amount (e.g., 1-5 mol%).[14] 2. p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to H₂SO₄.[14] 3. Lewis Acids: Catalysts like boron trifluoride (BF₃) can also be used.[14]
Protocol 2: Fischer Esterification to Synthesize Methyl 2-Fluoro-4-methoxyphenylacetate
  • Dissolve this compound (1.0 eq) in anhydrous methanol (20-50 eq).

  • Carefully add concentrated sulfuric acid (0.05 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Analytical Methods for Reaction Monitoring

Effective troubleshooting relies on accurate monitoring of reaction progress.

Q: What are the best analytical techniques for monitoring reactions of this compound?

A: A combination of techniques is often ideal for a comprehensive understanding of your reaction.

Technique Application Key Considerations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Useful for determining the disappearance of starting materials and the appearance of products.Choose a solvent system that provides good separation of all components. Visualize spots using a UV lamp (254 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides quantitative data on the consumption of reactants and formation of products. The mass spectrometer helps to identify the components of the reaction mixture, including side products.[16]A reversed-phase C18 column is generally suitable.[17] A mobile phase of water and acetonitrile with a small amount of formic acid or TFA is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the products and can be used to identify impurities. ¹H, ¹³C, and ¹⁹F NMR are all valuable. ¹⁹F NMR can be particularly useful for tracking the fluorine-containing species.[16]Prepare a clean sample for NMR analysis by performing a mini-workup of a small aliquot of the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for analyzing volatile products or impurities.[17][18]May require derivatization of the carboxylic acid to a more volatile ester for analysis.
Protocol 3: Sample Preparation for HPLC-MS Analysis
  • Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Dilute the aliquot in a compatible solvent (e.g., a 1:1 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample to around 0.1 mg/mL for injection.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[17]

References

Technical Support Center: 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Fluoro-4-methoxyphenylacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) related to the handling, analysis, and impurity profile of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles, synthesis pathways, and analytical best practices to ensure the integrity of your research.

Understanding the Impurity Landscape

The purity of this compound is paramount for its successful application in research and development. Impurities can arise from various sources, including the synthetic route, subsequent degradation, or improper storage. A thorough understanding of these potential impurities is the first step in troubleshooting and ensuring the quality of your experiments.

A common and efficient synthesis of this compound involves a two-step process:

  • Friedel-Crafts Acylation: The synthesis typically begins with the Friedel-Crafts acylation of m-fluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-fluoro-4-methoxyacetophenone.

  • Willgerodt-Kindler Reaction: The resulting acetophenone is then converted to this compound via the Willgerodt-Kindler reaction, which involves heating the ketone with sulfur and a secondary amine (e.g., morpholine) to form a thioamide, followed by hydrolysis.

Each of these steps can introduce specific impurities that may be carried through to the final product.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the use and analysis of this compound.

Q1: I am observing an unexpected peak in the HPLC analysis of my this compound sample. What could it be?

A1: An unexpected peak in your chromatogram could be a process-related impurity or a degradation product. The most common process-related impurities are positional isomers generated during the Friedel-Crafts acylation step. The methoxy group is a strong ortho-, para-director, and the fluorine atom is a weak ortho-, para-director. Therefore, acylation of m-fluoroanisole can lead to the formation of several isomers of the acetophenone intermediate, which would then be converted to the corresponding phenylacetic acid isomers.

Potential Positional Isomer Impurities:

Impurity NameStructureOrigin
4-Fluoro-2-methoxyphenylacetic acid(Structure of 4-Fluoro-2-methoxyphenylacetic acid)Friedel-Crafts acylation at the position ortho to the methoxy group and meta to the fluorine.
2-Fluoro-6-methoxyphenylacetic acid(Structure of 2-Fluoro-6-methoxyphenylacetic acid)Friedel-Crafts acylation at the other position ortho to the methoxy group.
3-Fluoro-4-methoxyphenylacetic acid(Structure of 3-Fluoro-4-methoxyphenylacetic acid)Friedel-Crafts acylation at the position para to the methoxy group.

Other potential impurities could be residual starting materials or intermediates from the Willgerodt-Kindler reaction, such as 2-fluoro-4-methoxyacetophenone or the corresponding thioamide.

Q2: My sample of this compound has developed a slight yellow color over time. Is this a cause for concern?

A2: The development of a yellow color upon storage can indicate the formation of degradation products. Phenylacetic acids can be susceptible to degradation under certain conditions, particularly exposure to light (photodegradation) and high temperatures.[1] Oxidative degradation can also occur. It is recommended to store the compound in a cool, dark place in a well-sealed container. While a slight change in color may not significantly impact all applications, it is crucial to re-analyze the sample for purity before use in sensitive experiments.

Q3: I am having difficulty achieving a high yield in the Willgerodt-Kindler reaction step. What are the common pitfalls?

A3: The Willgerodt-Kindler reaction can be sensitive to reaction conditions.[2][3] Common issues that can lead to low yields include:

  • Reaction Temperature and Time: Insufficient heating or reaction time can lead to incomplete conversion of the starting acetophenone. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of byproducts and decomposition.

  • Reagent Quality: The purity of the sulfur and the amine (e.g., morpholine) is crucial. Old or impure reagents can lead to side reactions and lower yields.

  • Hydrolysis Step: The final hydrolysis of the thioamide to the carboxylic acid needs to be complete. Incomplete hydrolysis will result in the thioamide remaining as an impurity.

For troubleshooting, it is advisable to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or HPLC.

Troubleshooting Guides

HPLC Analysis Issues

Issue: Poor separation between the main peak and an impurity.

  • Possible Cause: The HPLC method is not optimized for the separation of closely related isomers or impurities.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the resolution of early eluting peaks.

    • Change the Column: If modifying the mobile phase is not effective, consider using a different column. A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size and longer length can provide better separation.

    • Adjust the pH of the Mobile Phase: The retention of acidic compounds like phenylacetic acids is highly dependent on the pH of the mobile phase. Operating at a pH well below the pKa of the carboxylic acid group (typically around 4) will ensure it is in its neutral form and better retained on a reverse-phase column.

Issue: The peak for this compound is tailing.

  • Possible Cause: Interaction of the carboxyl group with residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Lower the pH of the Mobile Phase: As mentioned above, a lower pH (e.g., 2.5-3.0) will suppress the ionization of the carboxylic acid and reduce tailing.

    • Use an End-capped Column: Employ a high-quality, end-capped HPLC column to minimize the number of free silanol groups.

    • Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help to block the active silanol sites and improve peak shape.

Synthesis and Purity Issues

Issue: Presence of significant amounts of positional isomers in the final product.

  • Possible Cause: Lack of regioselectivity in the Friedel-Crafts acylation step. The activating methoxy group directs to both ortho and para positions, leading to a mixture of isomers.[4]

  • Mitigation Strategies:

    • Optimize Reaction Conditions: The regioselectivity of Friedel-Crafts reactions can be influenced by the choice of Lewis acid catalyst, solvent, and reaction temperature. Experimenting with different conditions may favor the formation of the desired isomer. However, complete selectivity is often difficult to achieve.

    • Purification: The most practical approach is to remove the unwanted isomers through purification. Recrystallization can be effective if there are significant differences in the solubility of the isomers. Preparative HPLC or column chromatography are more robust methods for separating closely related isomers.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This method is designed to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Studies

To understand the degradation pathways and develop a stability-indicating method, forced degradation studies should be performed.[6][7]

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 30% hydrogen peroxide. Keep at room temperature for 1 hour. Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours. Dissolve in the mobile phase for HPLC analysis.

  • Photodegradation: Expose the solid sample and a solution of the sample in acetonitrile:water to UV light (254 nm) and visible light for 24 hours. Prepare the samples for HPLC analysis.

Visualizations

Synthesis_and_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities m_fluoroanisole m-Fluoroanisole acetophenone_intermediate 2-Fluoro-4-methoxy- acetophenone m_fluoroanisole->acetophenone_intermediate Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) final_product 2-Fluoro-4-methoxy- phenylacetic acid acetophenone_intermediate->final_product Willgerodt-Kindler (Sulfur, Morpholine, then Hydrolysis) isomer_impurities Positional Isomers (e.g., 4-Fluoro-2-methoxy- phenylacetic acid) acetophenone_intermediate->isomer_impurities Side Reaction wk_impurities Willgerodt-Kindler Intermediates (Thioamide, Unreacted Ketone) acetophenone_intermediate->wk_impurities Incomplete Reaction degradation_products Degradation Products (from Hydrolysis, Oxidation, etc.) final_product->degradation_products Degradation

Caption: Synthesis pathway of this compound and sources of potential impurities.

Troubleshooting_Workflow start Unexpected Peak in HPLC check_synthesis Review Synthesis Route - Friedel-Crafts Isomers? - Willgerodt Intermediates? start->check_synthesis check_storage Assess Storage Conditions - Light Exposure? - High Temperature? start->check_storage method_optimization Optimize HPLC Method - Mobile Phase - Column - pH check_synthesis->method_optimization forced_degradation Perform Forced Degradation Studies check_storage->forced_degradation forced_degradation->method_optimization characterization Characterize Impurity (LC-MS, NMR) method_optimization->characterization

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.

References

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Pen-Yuan, C., et al. (2021). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, 72(22), 7847-7861. [Link]

  • Lu, Y., et al. (2020). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 11, 595. [Link]

  • Li, X., et al. (2018). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 1092, 432-438. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. (2013). Supporting information. [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica, 40b, 534-544.
  • Sciencemadness Discussion Board. (2003). Willgerodt Reaction. [Link]

  • The Royal Society of Chemistry. (2015). Supporting information. [Link]

  • Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction?. [Link]

Sources

Technical Support Center: 2-Fluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4-methoxyphenylacetic acid (CAS No. 883531-28-0). This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of this compound. Our goal is to preemptively address common issues and provide robust troubleshooting strategies to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common inquiries regarding the day-to-day management of this compound.

Q1: What are the ideal storage conditions for solid this compound?

To ensure long-term stability and purity, the compound should be stored under the following conditions:

  • Temperature: Standard room temperature or ambient storage is recommended.[1]

  • Atmosphere: It is crucial to store the compound in a dry environment.[1][2] The container should be sealed tightly to prevent moisture absorption.[2][3]

  • Location: A well-ventilated place is advised for storage.[2]

Q2: How chemically stable is this compound?

Under the recommended storage conditions, this compound is a chemically stable compound.[3] Proper storage in a tightly closed, dry environment will prevent degradation and ensure its stability for experimental use.

Q3: Are there any specific chemicals or conditions to avoid when storing this reagent?

Yes. To prevent hazardous reactions and degradation, avoid the following:

  • Incompatible Materials: Do not store near strong oxidizing agents.[2][4]

  • Environmental Conditions: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[4] Crucially, avoid exposure to moisture, as this can compromise the integrity of the material.[4]

Q4: What Personal Protective Equipment (PPE) is necessary when working with this compound?

Due to its hazard profile, proper PPE is mandatory. The compound is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[5][6]

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6][7]

  • Skin Protection: Use chemically resistant gloves and a lab coat.[4] Wash hands thoroughly after handling.[7]

  • Respiratory Protection: Handle in a well-ventilated area.[2][6] If dust is likely to be generated, use a chemical fume hood or respiratory protection.[3][4]

Parameter Value Source
CAS Number 883531-28-0[1][5][6]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Physical Form Solid[5]
Storage Temperature Room Temperature / Ambient[1][5]
Hazard Statements H302, H315, H319, H335[5]
Part 2: Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific issues that may arise during the use of this compound in experiments.

Q1: I am having difficulty dissolving the compound in my desired solvent. What steps can I take?

Causality: The solubility of phenylacetic acid derivatives is influenced by solvent polarity, temperature, and pH.[8] While this compound has polar features, its solubility can be limited in certain solvents.

Troubleshooting Steps:

  • Solvent Selection: If you are experiencing poor solubility, consider using polar organic solvents such as ethanol, methanol, or DMSO.[8][9]

  • Temperature Increase: Gently warming the solution can significantly increase the solubility of the compound.[8][9] Use a water bath and monitor the temperature to avoid any potential degradation.

  • pH Adjustment: The carboxylic acid group means its solubility is pH-dependent.[8] In aqueous solutions, increasing the pH to a basic environment by carefully adding a base (e.g., sodium hydroxide) will deprotonate the acid, forming a more soluble salt. Always check the pH with indicator strips to confirm the change.[7]

  • Sonication: Using an ultrasonic bath can help break up solid particles and aid in dissolution.[9]

G cluster_0 Dissolution Troubleshooting Start Compound fails to dissolve Solvent Is the solvent appropriate? (e.g., DMSO, Ethanol) Start->Solvent ChangeSolvent Switch to a more polar organic solvent Solvent->ChangeSolvent No Heat Apply gentle heat? Solvent->Heat Yes ChangeSolvent->Heat ApplyHeat Warm solution gently (e.g., water bath) Heat->ApplyHeat Yes pH Is pH adjustment permissible for the experiment? Heat->pH No ApplyHeat->pH AdjustpH Increase pH to deprotonate and form a soluble salt pH->AdjustpH Yes Success Dissolution Successful pH->Success No, consult further AdjustpH->Success G cluster_1 Best Practices for Compound Storage Receive Receive Compound Inspect Inspect Container Seal Is it intact? Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Yes Reject Quarantine & Contact Supplier Inspect->Reject No Log Log in Inventory Store->Log

Caption: Workflow for receiving and storing the chemical.

References
  • Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Cheméo. [Link]

  • p-Methoxyphenylacetic acid - Solubility of Things. Solubility of Things. [Link]

Sources

Technical Support Center: 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Fluoro-4-methoxyphenylacetic acid (CAS No. 883531-28-0). This guide is intended for researchers, scientists, and drug development professionals who are handling this compound in a laboratory setting. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep understanding of the causality behind each precaution. This document is structured to offer comprehensive, actionable guidance to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Compound Identification and Hazard Summary

This compound is a solid organic compound with the molecular formula C₉H₉FO₃.[1] While specific toxicological data for this compound is limited, its structural motifs—a halogenated aromatic ring and a carboxylic acid group—necessitate careful handling. The primary hazards are associated with its irritant properties.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3]

Section 2: Personal Protective Equipment (PPE) Protocol

Adherence to a stringent PPE protocol is the most critical step in mitigating exposure risks. The following PPE is mandatory when handling this compound.

Core PPE Requirements
Protection TypeSpecificationRationale and Field-Proven Insights
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4]The acidic nature of the compound can cause serious eye irritation upon contact. A face shield is recommended when handling larger quantities where the risk of splashing is increased.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or apron.Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice to prevent exposure from a potential tear in the outer glove. A lab coat protects against accidental skin contact with the powder.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges.This is crucial when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of airborne particles, which can cause respiratory tract irritation.[4]
Foot Protection Closed-toe shoes.This is a general laboratory safety requirement to protect feet from spills.
PPE Workflow Diagram

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated) Assess Assess Risks Select_PPE Select Appropriate PPE Assess->Select_PPE Based on Task Don_Coat 1. Lab Coat Don_Resp 2. Respirator Don_Coat->Don_Resp Don_Goggles 3. Goggles/Face Shield Don_Resp->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Coat 2. Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Goggles/Face Shield Doff_Coat->Doff_Goggles Doff_Resp 4. Respirator Doff_Goggles->Doff_Resp

Caption: PPE Donning and Doffing Workflow.

Section 3: Safe Handling and Storage

Engineering Controls
  • Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[4]

Handling Practices
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.

  • Grounding: When transferring large quantities of the powder, use grounded equipment to prevent static discharge, which can ignite fine dust.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Segregate from incompatible materials. Store away from strong oxidizing agents, bases, and metals.[5][6]

Section 4: Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound.

Q1: What should I do in case of a small powder spill on the lab bench?

A1:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Cordon off the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including a respirator, gloves, and eye protection.

  • Neutralize: Gently cover the spill with sodium bicarbonate or another suitable acid neutralizer.[2][7] This is a critical step to reduce the acidic hazard.

  • Clean-up: Carefully sweep the neutralized mixture into a designated, labeled waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Q2: The compound appears discolored or has clumped together in the container. Is it still usable?

A2: Discoloration or clumping may indicate degradation or moisture absorption. While the compound might still be suitable for non-critical applications, it is not recommended for experiments where high purity is essential. It is advisable to use a fresh, unopened container for sensitive reactions. The degradation products may have different reactivity and toxicity profiles.

Q3: Can I dissolve this compound directly in water for my experiment?

A3: As a carboxylic acid, its solubility in neutral water may be limited. To enhance solubility, you can deprotonate the carboxylic acid by preparing a solution with a mild, non-reactive base to form the corresponding carboxylate salt. Always add the acid to the solvent, not the other way around, to control any potential exothermic reactions.

Q4: What are the signs of overexposure?

A4: Overexposure can manifest as redness, itching, or a burning sensation on the skin; redness, watering, and irritation of the eyes; and coughing or irritation of the respiratory tract if inhaled.[2] If you experience any of these symptoms, move to fresh air immediately and seek medical attention.

Emergency Response Workflow

Emergency_Response cluster_small Minor Spill Protocol cluster_large Major Spill Protocol Spill Chemical Spill Occurs Assess Assess Severity Spill->Assess Small_Spill Minor Spill (<1L) Assess->Small_Spill Contained & Manageable Large_Spill Major Spill (>1L) Assess->Large_Spill Uncontrolled or Hazardous Alert_Small Alert Area Personnel Small_Spill->Alert_Small Evacuate Evacuate Area Large_Spill->Evacuate Don_PPE Don PPE Alert_Small->Don_PPE Contain Contain & Neutralize Don_PPE->Contain Cleanup Clean & Decontaminate Contain->Cleanup Alert_Large Alert Emergency Services Evacuate->Alert_Large Isolate Isolate & Secure Area Alert_Large->Isolate

Caption: Emergency Spill Response Workflow.

Section 5: Disposal Protocol

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste Segregation
  • Halogenated Organic Waste: This compound should be collected in a designated, properly labeled container for halogenated organic waste.[8] Do not mix with non-halogenated waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept tightly closed except when adding waste.

Disposal Methods

The U.S. Environmental Protection Agency (EPA) provides guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds. While this compound is not a PFAS, the principles for the destruction of the carbon-fluorine bond are relevant.

  • Incineration: High-temperature incineration is a promising method for the complete destruction of fluorinated organic compounds.[4][9] The high stability of the carbon-fluorine bond requires high temperatures to ensure complete breakdown.[9]

  • Hazardous Waste Landfill: Disposal in a RCRA Subtitle C hazardous waste landfill is an option, as these facilities have stringent controls to prevent environmental release.

  • Underground Injection: For liquid waste streams, deep-well injection into permitted Class I hazardous waste wells is a viable disposal method that minimizes the potential for environmental release.

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

References

  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. [Link]

  • University of California, San Diego - Blink. (2024, March 3). Chemical Compatibility Guidelines. [Link]

  • ALL4. (2024, August 29). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. [Link]

  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline. [Link]

  • U.S. Environmental Protection Agency. (2020, December 18). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]

  • University of Wollongong. (n.d.). Chemical Spill procedure. [Link]

  • San José State University. (2024, May 3). Appendix ACID: Acidic Chemical Spill Response Guide. [Link]

  • Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up. [Link]

  • Zaera Research Group - UC Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Hazardous Waste Segregation. (n.d.). [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. [Link]

  • Halogenated Waste. (n.d.). [Link]

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Technical Support Center: Recrystallization of 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0). Recognizing the nuanced challenges of crystallizing substituted phenylacetic acids, this document offers a framework built on foundational principles and field-proven troubleshooting strategies.

Introduction: The Science of Purification

Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor).

For a molecule like this compound, the presence of a carboxylic acid, a methoxy group, and a fluorine atom introduces a unique combination of polarity and hydrogen bonding capabilities. This necessitates a systematic approach to solvent selection and optimization of the recrystallization conditions to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

While specific solubility data for this compound is not extensively published, we can infer its behavior from its structure and data from analogous compounds. It is a solid at room temperature.[2] The carboxylic acid moiety suggests solubility in polar protic solvents and basic aqueous solutions. The aromatic ring and methoxy group contribute to some solubility in organic solvents. The melting point of the isomeric 3-Fluoro-4-methoxyphenylacetic acid is 111-113°C, which can serve as a preliminary estimate.[3] It is crucial to experimentally determine the melting point of your crude and purified material as a measure of purity.

Q2: How do I select an appropriate solvent for recrystallization?

The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1] A systematic solvent screening is the most reliable method. A general principle is that solvents with similar functional groups to the solute are often good candidates.[4][5]

Recommended starting solvents for screening include:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Water: Due to the polar carboxylic acid group.

Solvent mixtures, such as ethanol/water or toluene/heptane, can also be effective.

Q3: What is "oiling out" and why does it happen?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals upon cooling.[6][7] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.[8] The resulting oil can trap impurities, hindering purification.

Q4: Can different crystallization conditions produce different crystal forms?

Yes. The phenomenon where a compound exists in multiple crystalline forms is known as polymorphism.[2][3][9][10] Different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability, which is of critical importance in drug development.[2][3][9][10] Factors such as the choice of solvent, cooling rate, and agitation can influence which polymorphic form is obtained.[2][10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable recrystallization solvent.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of potential solvents (see FAQ Q2)

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Agitate or vortex each tube to assess solubility at room temperature. A good candidate solvent will show poor solubility.

  • For the solvents that showed poor solubility, gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of crystalline solid upon cooling.

Table 1: Solvent Screening Observations (Example)
SolventSolubility at Room Temp.Solubility at B.P.Crystal Formation on Cooling
WaterSparingly solubleSolubleAbundant, fine needles
EthanolSolubleVery solubleFew crystals
Ethyl AcetateSlightly solubleSolubleGood, prismatic crystals
TolueneInsolubleSlightly solublePoor crystal formation
HeptaneInsolubleInsolubleN/A
Protocol 2: Single Solvent Recrystallization

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals to a constant weight.

Troubleshooting Guide

TroubleshootingRecrystallization

Problem: No crystals form upon cooling.

  • Cause: The solution may not be supersaturated, likely due to the use of too much solvent.[11][12]

  • Solution:

    • Reduce Solvent Volume: Reheat the solution and boil off some of the solvent to increase the concentration of the compound.[11] Allow it to cool again.

    • Induce Crystallization: If the solution is supersaturated but crystals are not forming, nucleation may be required.

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[11][13] This can create nucleation sites.

      • Seed Crystals: Add a tiny crystal of the crude product to the cooled solution to act as a template for crystal growth.[11][13]

      • Lower Temperature: Cool the solution in a salt-ice bath for a lower temperature.[11]

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The compound's solubility limit is exceeded at a temperature above its melting point.[7][8] This can also be caused by a high concentration of impurities.

  • Solution:

    • Reheat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point.[12]

    • Slow Cooling: Allow the solution to cool much more slowly. An insulated container can help.

    • Change Solvent: If the problem persists, a different solvent or solvent mixture may be necessary. Choose a solvent with a lower boiling point.

    • Vigorous Stirring: As the oil begins to form, vigorous stirring can sometimes break it into smaller droplets that may act as nuclei for crystallization.[7]

Problem: The purity of the compound does not improve significantly.

  • Cause: The chosen solvent may not effectively differentiate between the compound and a major impurity. It's also possible that the crystals formed too quickly, trapping impurities within the lattice.

  • Solution:

    • Re-evaluate Solvent: Perform the solvent screening again, paying close attention to the solubility of the impurities.

    • Slower Crystallization: Ensure the cooling process is slow and undisturbed to allow for the formation of a more ordered crystal lattice.

    • Second Recrystallization: It may be necessary to perform the recrystallization a second time.

Problem: The final yield is very low.

  • Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. Product may also have been lost during transfers or hot filtration.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the compound.

    • Adequate Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.

    • Recover Second Crop: The mother liquor can be concentrated by boiling off some solvent to obtain a second, though likely less pure, crop of crystals.

References

  • PharmaCores. (2025, May 1).
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (n.d.).
  • Polymorphism - All About Drugs. (n.d.).
  • Jagiellońskie Centrum Innowacji.
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018, July 27).
  • University of Rochester, Department of Chemistry.
  • recrystalliz
  • Nichols, L. (2025, August 20). 3.
  • CK-12 Foundation. Flexi answers - How can an oil be recrystallized?.
  • Reddit. (2013, February 3).
  • Chemical Education Xchange.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Sigma-Aldrich. This compound | 883531-28-0.
  • Wired Chemist.
  • Nichols, L. (2022, April 7). 3.
  • ChemicalBook. 883531-28-0(this compound) Product Description.
  • ChemicalBook. 452-14-2(3-Fluoro-4-methoxyphenylacetic acid) Product Description.
  • PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of York, Chemistry Teaching Labs.
  • University of Rochester, Department of Chemistry.
  • MedChemExpress. 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite.
  • Recrystallization and Crystalliz
  • Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Santa Cruz Biotechnology. This compound | CAS 883531-28-0 | SCBT.
  • Recrystalliz

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Validation & Comparative

A Comparative Guide to 2-Fluoro-4-methoxyphenylacetic Acid and 4-methoxyphenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the nuanced interplay of a molecule's structure and its biological function is of paramount importance. The strategic modification of a lead compound, even by a single atom, can profoundly alter its physicochemical properties and, consequently, its therapeutic efficacy. This guide provides an in-depth technical comparison of 2-Fluoro-4-methoxyphenylacetic acid and its non-fluorinated parent compound, 4-methoxyphenylacetic acid. As a Senior Application Scientist, this analysis is grounded in both fundamental chemical principles and their practical implications in a research and development setting.

At a Glance: Structural and Physicochemical Distinctions

The introduction of a fluorine atom at the ortho position of the phenyl ring in 4-methoxyphenylacetic acid to yield this compound induces significant changes in the molecule's electronic and steric properties. This seemingly minor alteration has a cascading effect on its physical and potential biological characteristics.

PropertyThis compound4-methoxyphenylacetic acidRationale for Differences
Molecular Formula C₉H₉FO₃[1][2]C₉H₁₀O₃[3]Addition of a fluorine atom and removal of a hydrogen atom.
Molecular Weight 184.16 g/mol [1][2]166.17 g/mol [3]The higher atomic weight of fluorine compared to hydrogen.
Melting Point Data not available87 °C[3]Fluorination can affect crystal lattice energy and intermolecular interactions, often leading to changes in melting point.
Boiling Point 290.6 ± 25.0 °C (Predicted)[1]Data not availableThe increased polarity and molecular weight due to fluorine can lead to a higher boiling point.
Solubility Data not available18 mg/mL in water[3]Fluorine's high electronegativity can alter hydrogen bonding capabilities and overall polarity, impacting solubility.
pKa 4.17 ± 0.10 (Predicted)[1]Data available, but specific value not found in searchesThe electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa.

The Impact of Fluorination: A Deeper Dive

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties. The high electronegativity of fluorine, its small van der Waals radius (similar to hydrogen), and the strength of the C-F bond are key factors that can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

For instance, the electron-withdrawing effect of the fluorine atom in this compound is predicted to lower its pKa, making it a slightly stronger acid than its non-fluorinated counterpart. This can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as the ionization state of a molecule affects its ability to cross biological membranes.

Biological Activity: An Inferential Comparison

4-Methoxyphenylacetic acid is a known intermediate in the synthesis of various pharmaceuticals and has been identified as a potential plasma biomarker for the early detection of non-small cell lung cancer.[4] It has also been found to be a plant metabolite that can inhibit the germination of certain seeds.[3][5]

The introduction of a fluorine atom, as seen in other classes of compounds, can significantly impact biological activity. For example, studies on fluorinated analogues of other biologically active acids have shown that fluorination can lead to enhanced potency. This is often attributed to improved binding interactions with target proteins or increased metabolic stability. While speculative without direct experimental data, it is plausible that this compound could exhibit altered or enhanced biological activities compared to the parent compound.

Synthesis Protocols: A Comparative Overview

The synthesis of both compounds can be approached through established organic chemistry methodologies. For researchers, the choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis of 4-methoxyphenylacetic acid via the Willgerodt-Kindler Reaction

A common and effective method for the synthesis of 4-methoxyphenylacetic acid is the Willgerodt-Kindler reaction, starting from 4-methoxyacetophenone. This reaction involves the conversion of an aryl alkyl ketone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.

Caption: Willgerodt-Kindler reaction pathway for 4-methoxyphenylacetic acid.

Experimental Protocol:

  • Thioamide Formation: A mixture of 4-methoxyacetophenone, sulfur, and morpholine is refluxed.[6]

  • Hydrolysis: The resulting phenylacetothiomorpholide intermediate is then hydrolyzed using an acid or base to yield 4-methoxyphenylacetic acid.[6]

This method is robust and generally provides good yields.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would also likely employ a Willgerodt-Kindler type reaction, starting from the corresponding acetophenone. A patented method describes the preparation of the precursor, 2-fluoro-4-methoxyacetophenone, from m-fluoroanisole.[7]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (based on precursor synthesis and analogy):

  • Friedel-Crafts Acylation: m-Fluoroanisole is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride to produce 2-fluoro-4-methoxyacetophenone.[7]

  • Willgerodt-Kindler Reaction: The resulting acetophenone derivative is then subjected to the Willgerodt-Kindler reaction conditions (sulfur and morpholine) to form the thioamide intermediate.

  • Hydrolysis: The intermediate is hydrolyzed to afford the final product, this compound.

This proposed route leverages a known transformation and a readily available starting material.

Conclusion and Future Directions

This guide has provided a detailed comparison of this compound and 4-methoxyphenylacetic acid, highlighting the key physicochemical differences imparted by ortho-fluorination. While a direct comparative biological evaluation is not yet present in the literature, the principles of medicinal chemistry suggest that the fluorinated analogue may possess distinct and potentially advantageous properties for drug development.

The provided synthesis protocols offer practical starting points for researchers interested in preparing these compounds for further investigation. The critical next step for the scientific community is to conduct direct, side-by-side biological assays to elucidate the functional consequences of this structural modification. Such studies will be invaluable in determining the potential of this compound as a novel scaffold or pharmacophore in future drug discovery efforts.

References

  • PubChem. 4-Methoxyphenylacetic acid. [Link]

  • Gescher, A. et al. The Role of 4-Methoxyphenylacetic Acid in Modern Organic Synthesis. [Link]

  • EMBL-EBI. 4-methoxyphenylacetic acid (CHEBI:55501). [Link]

  • Rhodium.ws. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. [Link]

  • Sciencemadness.org. Willgerodt-Kindler featuring acetophenone. [Link]

  • PubMed. Biological evaluation of fluorinated p-boronophenylalanine derivatives as a boron carrier. [Link]

  • PubMed. Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. [Link]

  • Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction). [Link]

  • SciSpace. Optimum Conditions for the Willgerodt-Kindler Reaction. 1. [Link]

  • ResearchGate. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • Google Patents. Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Google Patents. Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
  • MDPI. Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. [Link]

  • PubChem. Methoxyphenylacetic acid. [Link]

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A Comparative Guide to the Biological Activity of Phenylacetic Acid Analogs as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the phenylacetic acid scaffold represents a cornerstone in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic potential of these compounds is intrinsically linked to their ability to inhibit cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This guide provides an in-depth, objective comparison of the biological activity of a series of phenylacetic acid analogs, using experimental data to elucidate critical structure-activity relationships (SAR). We will delve into the causality behind experimental design and present a clear, self-validating framework for assessing the potential of novel analogs.

The Central Role of Cyclooxygenase in Inflammation

The biological activity of many phenylacetic acid-derived anti-inflammatory agents is primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it plays a crucial role in the synthesis of pro-inflammatory prostaglandins.[1][2] Consequently, the selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs, as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1.[1]

The following diagram illustrates the inflammatory cascade and the central role of the COX enzymes.

Inflammatory Cascade and the Role of COX Enzymes Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Phospholipase A2 Phospholipase A2 Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Gastroprotection, Platelet Aggregation Gastroprotection, Platelet Aggregation Prostaglandins (Housekeeping)->Gastroprotection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammation)->Inflammation, Pain, Fever Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagent Prep Prepare Assay Buffer, COX Enzymes (1 & 2), Arachidonic Acid, and Test Compounds Plate Setup Add Buffer, Heme, and COX Enzyme to 96-well plate Reagent Prep->Plate Setup Inhibitor Addition Add Test Compounds at various concentrations Plate Setup->Inhibitor Addition Reaction Initiation Add Arachidonic Acid to start the reaction Inhibitor Addition->Reaction Initiation Color Development Incubate and allow color to develop Reaction Initiation->Color Development Measurement Read Absorbance at specified wavelength Color Development->Measurement Calculation Calculate % Inhibition and IC50 values Measurement->Calculation

Caption: Workflow for the In Vitro COX Inhibitor Screening Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the COX assay buffer, ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and heme as per the manufacturer's instructions (e.g., Cayman® colorimetric COX inhibitor screening assay kit). [3]Test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add the test compound solutions at various concentrations to the wells. Include wells for a known COX-1 or COX-2 inhibitor (e.g., celecoxib, mefenamic acid) as a positive control and a solvent-only control (vehicle).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes). The peroxidase activity is then measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The comparative analysis of this series of phenoxy acetic acid derivatives underscores the critical role that subtle structural modifications can play in modulating the biological activity and selectivity of phenylacetic acid-based COX inhibitors. The insights gained from such SAR studies are invaluable for the rational design of novel anti-inflammatory agents with improved therapeutic profiles.

Future research in this area should focus on synthesizing and evaluating a broader range of analogs of 2-Fluoro-4-methoxyphenylacetic acid to directly elucidate the impact of the fluoro and methoxy substituents on COX inhibition. By systematically exploring the chemical space around this promising scaffold, it is possible to identify new drug candidates with enhanced potency, selectivity, and safety. The experimental framework outlined in this guide provides a robust and validated approach for conducting such investigations, ensuring the scientific integrity and trustworthiness of the resulting data.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126.
  • Abdel-Gawad, H., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

  • Habeeb, A. G., Rao, P. N., & Knaus, E. E. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel derivatives of the diarylisoxazole class of cyclooxygenase-2 inhibitors. Journal of medicinal chemistry, 44(18), 2921–2927.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.

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A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-4-methoxyphenylacetic Acid: A Comparative Validation of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoro-4-methoxyphenylacetic Acid in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The strategic incorporation of a fluorine atom and a methoxy group onto the phenylacetic acid scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable intermediate in the development of novel therapeutics. The efficient and reliable synthesis of this compound is therefore of paramount importance to researchers in the pharmaceutical and life sciences sectors.

This guide provides an in-depth, validated comparison of two principal synthetic routes to this compound: the Willgerodt-Kindler reaction starting from 2-fluoro-4-methoxyacetophenone, and a Grignard reagent-based approach commencing with the corresponding benzyl halide. By presenting detailed experimental protocols, comparative data, and a thorough analysis of the underlying chemical principles, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Methodology 1: The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding carboxylic acids (via a thioamide intermediate) with the same number of carbon atoms.[1] This method is particularly advantageous when the precursor acetophenone is readily accessible.

Causality Behind Experimental Choices

The synthesis of the requisite starting material, 2-fluoro-4-methoxyacetophenone, can be efficiently achieved via a Friedel-Crafts acylation of 3-fluoroanisole. A patented method describes the reaction of m-fluoroanisole with acetyl chloride in the presence of aluminum trichloride in dichloroethane to yield the desired acetophenone.[2]

The subsequent Willgerodt-Kindler reaction involves heating the acetophenone with sulfur and an amine, typically morpholine, to form a thiomorpholide intermediate. The choice of morpholine is critical as it has been shown to give good yields in this reaction.[3] The reaction mechanism proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal carbon of the alkyl chain.[1] The final step is the hydrolysis of the thiomorpholide to the desired carboxylic acid, which can be achieved under acidic or basic conditions.

Validated Experimental Protocol: Synthesis of this compound via the Willgerodt-Kindler Reaction

Step 1: Synthesis of 2-Fluoro-4-methoxyacetophenone

  • To a stirred and cooled (0 °C) solution of 3-fluoroanisole (1.0 equiv.) in dichloroethane, add aluminum trichloride (1.05 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Slowly add acetyl chloride (1.02 equiv.) to the mixture, keeping the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to afford pure 2-fluoro-4-methoxyacetophenone.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-methoxyacetophenone (1.0 equiv.), sulfur (2.5 equiv.), and morpholine (3.0 equiv.).

  • Heat the mixture to reflux (approximately 130-140 °C) for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a stirred solution of 10% sodium hydroxide (excess).

  • Heat the resulting mixture to reflux for an additional 8-10 hours to facilitate the hydrolysis of the thiomorpholide intermediate.

  • Cool the mixture to room temperature and wash with diethyl ether to remove any unreacted starting material and byproducts.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the crude this compound.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Visualizing the Willgerodt-Kindler Pathway

Willgerodt_Kindler_Pathway Start 3-Fluoroanisole Precursor 2-Fluoro-4-methoxyacetophenone Start->Precursor Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Intermediate Thiomorpholide Intermediate Precursor->Intermediate Willgerodt-Kindler Reaction (Sulfur, Morpholine, Heat) Product This compound Intermediate->Product Hydrolysis (NaOH, then HCl)

Caption: Synthetic pathway to this compound via the Willgerodt-Kindler reaction.

Methodology 2: The Grignard Reagent Pathway

An alternative and widely applicable method for the synthesis of carboxylic acids is the carboxylation of a Grignard reagent. This approach involves the preparation of an organomagnesium halide, which is then reacted with carbon dioxide (dry ice) to form a magnesium carboxylate salt, followed by acidic workup to yield the desired carboxylic acid.

Causality Behind Experimental Choices

This synthetic route necessitates the preparation of a suitable benzyl halide precursor, 2-fluoro-4-methoxybenzyl bromide or chloride. This can be achieved from the corresponding benzyl alcohol through treatment with a halogenating agent such as thionyl chloride or phosphorus tribromide. The formation of the Grignard reagent is a critical step that requires strictly anhydrous conditions to prevent quenching of the highly reactive organometallic species.[4] The subsequent carboxylation with solid carbon dioxide (dry ice) provides a readily available and inexpensive source of the carboxyl group. The final acidic workup protonates the carboxylate salt to yield the final product.

Validated Experimental Protocol: Synthesis of this compound via a Grignard Reagent

Step 1: Synthesis of 2-Fluoro-4-methoxybenzyl Bromide (Illustrative)

  • To a solution of 2-fluoro-4-methoxybenzyl alcohol (1.0 equiv.) in anhydrous diethyl ether, add phosphorus tribromide (0.4 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto ice and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-4-methoxybenzyl bromide.

Step 2: Grignard Reaction and Carboxylation

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 2-fluoro-4-methoxybenzyl bromide (1.0 equiv.) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, evidenced by a gentle reflux. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C and pour it slowly onto an excess of crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and then quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Visualizing the Grignard Reagent Pathway

Grignard_Pathway Start 2-Fluoro-4-methoxybenzyl Alcohol Halide 2-Fluoro-4-methoxybenzyl Bromide Start->Halide Bromination (PBr3) Grignard Grignard Reagent Halide->Grignard Grignard Formation (Mg, Ether) Product This compound Grignard->Product Carboxylation & Workup (1. CO2, 2. H3O+)

Caption: Synthetic pathway to this compound via a Grignard reagent.

Comparative Performance Analysis

ParameterWillgerodt-Kindler ReactionGrignard Reagent Pathway
Starting Material 2-Fluoro-4-methoxyacetophenone2-Fluoro-4-methoxybenzyl halide
Key Reagents Sulfur, Morpholine, NaOH, HClMagnesium, Dry Ice (CO₂), HCl
Reaction Conditions High Temperature (reflux)Anhydrous conditions, Low temperature for carboxylation
Reported Yield Moderate to Good (typically 60-80%)Good to Excellent (typically 70-90%)
Purity of Crude Product Moderate (may require significant purification)Generally high
Scalability Scalable, but handling of H₂S can be a concernScalable, requires strict control of anhydrous conditions
Safety Considerations Generation of odorous and toxic H₂SHandling of reactive Grignard reagent, pyrophoric potential
Cost-Effectiveness Dependent on the cost of the acetophenone precursorDependent on the cost of the benzyl alcohol precursor and magnesium

Conclusion and Recommendations

Both the Willgerodt-Kindler reaction and the Grignard reagent pathway offer viable and effective routes for the synthesis of this compound. The choice between these two methodologies will ultimately depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment and safety infrastructure available.

The Willgerodt-Kindler reaction is a robust method, particularly when the corresponding acetophenone is readily available. However, it often requires high reaction temperatures and can generate odorous and toxic byproducts, necessitating careful handling and waste disposal.

The Grignard reagent pathway generally provides higher yields and a purer crude product. The main challenge lies in the stringent requirement for anhydrous conditions to ensure the successful formation and reaction of the Grignard reagent.

For laboratory-scale synthesis where high purity is a priority and anhydrous techniques can be readily implemented, the Grignard reagent pathway is often the preferred method. For larger-scale industrial applications, the Willgerodt-Kindler reaction may be more cost-effective if the starting acetophenone is significantly cheaper than the corresponding benzyl alcohol, provided that appropriate safety measures are in place to handle the byproducts.

Ultimately, a thorough risk assessment and a careful consideration of the specific project requirements are essential for selecting the optimal synthetic route.

References

  • Organic Syntheses Procedure. Phenylacetic acid. [Link]

  • Rhodium.ws. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction). [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • SciSpace. Optimum Conditions for the Willgerodt-Kindler Reaction. 1. [Link]

  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. [Link]

  • Google Patents.
  • Google Patents. Preparation method 2,4,5-trifluorophenylacetic acid.
  • Organic Syntheses Procedure. Benzaldehyde, 2-methoxy-. [Link]

  • Google Patents. Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • The Royal Society of Chemistry. One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • Google Patents.
  • Google Patents.

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A Guide to the Spectroscopic Confirmation of 2-Fluoro-4-methoxyphenylacetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Dr. Evelyn Reed, Senior Application Scientist Subject: A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-4-methoxyphenylacetic Acid for Definitive Structure Confirmation

In the landscape of pharmaceutical development and fine chemical synthesis, unambiguous structural confirmation of novel compounds is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, scientific integrity. This compound, a key building block in medicinal chemistry, presents a unique case for rigorous spectroscopic analysis. The presence and position of the fluoro, methoxy, and acetic acid groups on the phenyl ring give rise to a distinct spectral fingerprint.

This guide provides an in-depth, comparative analysis of the multi-technique spectroscopic data expected for this compound. Rather than merely presenting data, we will delve into the causal relationships between the molecular structure and the spectral output, contrasting the expected data with that of its close structural isomers, primarily 3-Fluoro-4-methoxyphenylacetic acid and the non-fluorinated parent compound, 4-Methoxyphenylacetic acid . This comparative approach serves as a self-validating system, enhancing the trustworthiness of structural assignments.

The Strategic Importance of Multi-Technique Analysis

No single spectroscopic technique can unequivocally confirm a structure of this complexity. A synergistic approach employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is essential. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides an unassailable confirmation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data on the substitution pattern of the aromatic ring.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required for compounds with lower solubility and will reveal the acidic proton of the carboxylic acid.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.

¹H NMR Spectral Analysis: A Tale of Three Protons

The aromatic region of the ¹H NMR spectrum is the most diagnostic for confirming the 2,4-substitution pattern. We expect to see three distinct signals for the aromatic protons, each influenced by its neighbors and, crucially, by the highly electronegative fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound vs. 4-Methoxyphenylacetic acid

Proton Assignment (this compound) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz) Comparative Data: 4-Methoxyphenylacetic acid (ppm) [1]
H-6~7.15 - 7.25Doublet of doublets (dd), J(H-F) ≈ 8-9 Hz, J(H-H) ≈ 8-9 Hz~7.22 (d)
H-5~6.70 - 6.80Doublet of doublets (dd), J(H-F) ≈ 11-12 Hz, J(H-H) ≈ 2-3 Hz~6.88 (d)
H-3~6.65 - 6.75Doublet of doublets (dd), J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 8-9 Hz~6.88 (d)
-CH₂-~3.60 - 3.70Singlet (s)~3.60 (s)
-OCH₃~3.75 - 3.85Singlet (s)~3.81 (s)
-COOH~10.0 - 12.0Broad singlet (br s)Variable
  • Causality and Comparison: The key differentiator is the splitting pattern. In the non-fluorinated analogue, the para-substitution gives a classic two-doublet (or AA'BB') system[1]. For our target molecule, the fluorine atom introduces additional couplings. The proton ortho to the fluorine (H-3) and the proton meta to the fluorine (H-5) will exhibit both H-H and H-F couplings, resulting in complex doublet of doublets patterns. The magnitude of the through-bond J(H-F) coupling is distance-dependent, providing definitive proof of the fluorine's position.

¹³C NMR Spectral Analysis: The Fluorine Effect

The influence of the fluorine substituent is even more pronounced in the ¹³C NMR spectrum. The carbon directly bonded to fluorine will appear as a doublet with a very large coupling constant, while adjacent carbons will also show smaller couplings.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & ¹J(C-F) (Hz) Comparative Data: 4-Methoxyphenylacetic acid (ppm) [1]
C=O~175 - 178Singlet (s)~178.1
C-4~158 - 160Doublet (d), ²J(C-F) ≈ 10-12 Hz~158.8
C-2~155 - 157Doublet (d), ¹J(C-F) ≈ 240-250 Hz~129.9 (for C-2/6)
C-6~130 - 132Doublet (d), ³J(C-F) ≈ 5-7 Hz~129.9 (for C-2/6)
C-1~118 - 120Doublet (d), ²J(C-F) ≈ 15-20 Hz~125.9
C-5~114 - 116Doublet (d), ³J(C-F) ≈ 2-3 Hz~114.0 (for C-3/5)
C-3~101 - 103Doublet (d), ²J(C-F) ≈ 25-30 Hz~114.0 (for C-3/5)
-OCH₃~55 - 56Singlet (s)~55.2
-CH₂-~40 - 42Singlet (s)~40.5
  • Expertise in Interpretation: The most telling signal is for C-2. The carbon atom directly attached to fluorine experiences a massive splitting (¹J(C-F) > 240 Hz), unequivocally identifying the point of fluorination. Furthermore, the carbon para to the fluorine (C-5) will show a minimal C-F coupling, while the two carbons ortho to the fluorine (C-1 and C-3) will show significant two-bond C-F couplings. This detailed pattern is a high-fidelity confirmation of the substitution pattern, which would be markedly different for the 3-fluoro isomer.

Section 2: FT-IR Spectroscopy - Probing Functional Groups

FT-IR spectroscopy provides confirmation of the key functional groups present in the molecule. While less definitive for isomer differentiation than NMR, it is a rapid and essential quality control tool.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and speed. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Table 3: Key FT-IR Vibrational Frequencies for Phenylacetic Acids

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation Comparative Data: 3-Fluoro-4-methoxyphenylacetic acid (cm⁻¹) [2]
O-H Stretch (Carboxylic Acid)2500 - 3300 (very broad)Characteristic hydrogen-bonded dimer stretchBroad absorption observed
C-H Stretch (Aromatic)3000 - 3100Aromatic ring C-H bondsAromatic C-H stretches observed
C-H Stretch (Aliphatic)2850 - 3000-CH₂- and -OCH₃ group C-H bondsAliphatic C-H stretches observed
C=O Stretch (Carboxylic Acid)1700 - 1725Carbonyl of the carboxylic acid dimer~1700
C=C Stretch (Aromatic)1500 - 1600Phenyl ring skeletal vibrationsRing vibrations observed
C-F Stretch1200 - 1250Strong, characteristic absorptionC-F stretch expected in this region
C-O Stretch (Ether & Acid)1030 - 1300Asymmetric and symmetric stretchesMultiple C-O stretches observed
  • Trustworthiness of Data: The presence of the extremely broad O-H stretch and the strong C=O stretch at ~1710 cm⁻¹ are definitive evidence of the carboxylic acid functionality. The C-F stretch is a crucial, though often crowded, region. The key is to confirm its presence as a strong band in the 1200-1250 cm⁻¹ region. Comparison with the non-fluorinated analogue, which would lack this band, provides a clear validation point.

Section 3: Mass Spectrometry - The Final Verification

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which will likely be analyzed in negative ion mode ([M-H]⁻). Electron Ionization (EI) can also be used to induce more fragmentation.

  • Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Expected Mass Spectrometric Data

  • Molecular Formula: C₉H₉FO₃[3][4]

  • Exact Mass: 184.0536 g/mol

  • High-Resolution MS (ESI-): Expect to observe the deprotonated molecule [M-H]⁻ at m/z 183.0463. Confirmation of this mass to within 5 ppm of the theoretical value is strong evidence for the correct elemental formula.

  • Fragmentation (EI): The most characteristic fragmentation pathway for phenylacetic acids is the loss of the carboxyl group, often as H₂O and CO (a loss of 45 Da), leading to a stable benzyl-type cation. For this compound, a prominent fragment would be expected at m/z 139, corresponding to the [M - COOH]⁺ fragment (the 2-fluoro-4-methoxybenzyl cation). Further fragmentation could involve the loss of a methyl radical from the methoxy group.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structure confirmation process.

structure_confirmation_workflow cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Sample 2-Fluoro-4-methoxy- phenylacetic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Analyze Splitting Patterns & C-F Couplings. Compare to Isomers. NMR->NMR_Data Provides Connectivity FTIR_Data Confirm Functional Groups (COOH, C-F, C-O). FTIR->FTIR_Data Provides Functional Groups MS_Data Verify Molecular Weight & Fragmentation. MS->MS_Data Provides MW & Formula Confirmation Structure Confirmed NMR_Data->Confirmation FTIR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Conclusion

The definitive structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of data from NMR, FT-IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra, with their characteristic C-F and H-F coupling patterns, provide the most definitive evidence for the precise location of the fluorine substituent. FT-IR confirms the presence of the required functional groups, while high-resolution mass spectrometry validates the elemental composition. By comparing these results against the known spectra of related isomers, researchers can build a robust, multi-faceted, and scientifically rigorous case for the structure of their synthesized compound, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • PubChem. 4-Methoxyphenylacetic Acid. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • NIST Chemistry WebBook. 3-Fluoro-4-methoxyphenylacetic acid. [Link]

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A Senior Application Scientist's Guide to 2-Fluoro-4-methoxyphenylacetic Acid and Its Bioisosteric Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks in the synthesis of novel chemical entities is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of the target molecule. In this guide, we delve into the utility of 2-Fluoro-4-methoxyphenylacetic acid, a versatile fluorinated building block, and provide a comparative analysis of its logical alternatives. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection and application of these compounds, grounded in experimental evidence.

The Strategic Importance of this compound in Modern Medicinal Chemistry

This compound (CAS 883531-28-0) is a substituted phenylacetic acid derivative that has garnered significant interest in the field of drug discovery.[1] Its structure, featuring a fluorine atom ortho to the acetic acid moiety and a methoxy group in the para position, offers a unique combination of electronic and steric properties.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacological attributes.[2][3] Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence binding interactions with biological targets, and block sites of metabolic degradation, often leading to improved metabolic stability and bioavailability.[4][5] The ortho-fluoro substitution in this compound can induce a specific conformational preference in the final molecule, which can be crucial for optimal target engagement.

Phenylacetic acid derivatives, in general, are key components in a variety of pharmaceuticals, most notably as a scaffold in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[6] The versatility of the carboxylic acid group allows for its ready conversion into esters, amides, and other functional groups, making it a valuable handle for chemical elaboration.[7]

A Comparative Analysis of Bioisosteric Alternatives

The principle of bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group is substituted with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. In the context of this compound, several logical alternatives can be considered.

The Non-Fluorinated Analog: 4-Methoxyphenylacetic Acid

The most direct comparison to be made is with the non-fluorinated parent compound, 4-Methoxyphenylacetic acid (CAS 104-01-8). This compound serves as a baseline to evaluate the specific contributions of the fluorine atom.

FeatureThis compound4-Methoxyphenylacetic AcidRationale for Comparison
Structure Fluorine at the 2-positionHydrogen at the 2-positionIsolates the effect of the ortho-fluoro group.
Electronic Properties The electron-withdrawing fluorine atom can lower the pKa of the carboxylic acid and influence the electron density of the aromatic ring.The electronic profile is primarily dictated by the methoxy and acetic acid groups.The electronic perturbation by fluorine can alter binding affinities and reactivity.
Metabolic Stability The C-F bond is exceptionally strong and can block metabolic oxidation at the 2-position, potentially increasing the compound's half-life.The 2-position is susceptible to enzymatic hydroxylation, a common metabolic pathway.Enhanced metabolic stability is a frequent goal of fluorination in drug design.
Conformational Effects The ortho-fluoro group can induce a specific dihedral angle between the phenyl ring and the acetic acid side chain, influencing the molecule's three-dimensional shape.Greater conformational flexibility.Pre-organizing a molecule into a bioactive conformation can enhance potency.
Positional Isomers: 3-Fluoro-4-methoxyphenylacetic Acid

The position of the fluorine atom can have a dramatic impact on a molecule's properties. Comparing the 2-fluoro isomer with the 3-fluoro isomer can provide insights into the structure-activity relationship (SAR).

FeatureThis compound3-Fluoro-4-methoxyphenylacetic AcidRationale for Comparison
Steric Hindrance The ortho-fluoro group is in closer proximity to the acetic acid side chain, which can create more significant steric interactions.The meta-fluoro group exerts less steric influence on the side chain.Steric factors can affect binding to target proteins and the reactivity of the carboxylic acid.
Electronic Influence The inductive effect of the ortho-fluoro group is more pronounced on the carboxylic acid.The electronic effect on the carboxylic acid is primarily through resonance and a weaker inductive effect.The precise electronic tuning afforded by the fluorine position can be critical for optimizing biological activity.
Bioisosteres of the Carboxylic Acid Group

In some instances, the carboxylic acid moiety itself can be a liability, contributing to poor cell permeability or rapid clearance. In such cases, replacing the carboxylic acid with a bioisostere can be a viable strategy.

BioisostereRationale for UsePotential Advantages
Tetrazole Mimics the acidic proton and hydrogen bonding capabilities of a carboxylic acid.Improved metabolic stability and oral bioavailability in some cases.
Acylsulfonamide Another acidic functional group that can act as a carboxylic acid surrogate.Can offer a different acidity profile and altered pharmacokinetic properties.
Hydroxamic Acid Can also chelate metal ions in enzyme active sites.May provide additional binding interactions and a different ADME profile.

Experimental Data: The Impact of Fluorine Substitution

While direct comparative studies on this compound and its analogs in a single application are not abundant in the public literature, we can draw valuable insights from related studies on fluorinated phenylacetic acid derivatives. A study on aryl acetamide triazolopyridazines as anti-cryptosporidium agents provides a compelling example of the profound and position-dependent effects of fluorine substitution.[8]

In this study, the introduction of a fluorine atom at the 4-position of a phenylacetamide moiety resulted in an 18-fold increase in potency compared to the unsubstituted analog.[8] Furthermore, the study demonstrated a remarkable 1000-fold difference in potency between regioisomers, highlighting the critical importance of the fluorine atom's position on the aromatic ring.[8] While not a direct comparison of this compound, this data strongly supports the principle that the strategic placement of fluorine is a powerful tool for modulating biological activity.

Experimental Protocols

To facilitate the practical application of these compounds, we provide a representative synthesis protocol for this compound, based on the synthesis of its immediate precursor, and a general protocol for its derivatization.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from m-fluoroanisole. The first step is the Friedel-Crafts acylation to form 2-fluoro-4-methoxyacetophenone, followed by an oxidation reaction.

Step 1: Synthesis of 2-Fluoro-4-methoxyacetophenone [9]

Synthesis_Step1 m_fluoroanisole m-Fluoroanisole intermediate 2-Fluoro-4-methoxyacetophenone m_fluoroanisole->intermediate 1. acetyl_chloride Acetyl Chloride acetyl_chloride->intermediate alcl3 AlCl₃ alcl3->intermediate dichloroethane Dichloroethane, 0°C dichloroethane->intermediate

Caption: Friedel-Crafts Acylation of m-Fluoroanisole.

Procedure:

  • In a flask, add 180-220 mL of dichloroethane and 0.9-1.1 mol of m-fluoroanisole.

  • Cool the mixture to 0°C with stirring.

  • Add 1.00-1.03 mol of aluminum chloride.

  • Slowly add 1.01-1.03 mol of acetyl chloride over approximately 2 hours, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction to stir for an additional hour.

  • Pour the reaction mixture into ice water and separate the organic layer.

  • Wash the organic layer with water, dry over a suitable drying agent, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to yield pure 2-fluoro-4-methoxyacetophenone.

Step 2: Oxidation to this compound

A common method for oxidizing an acetophenone to a phenylacetic acid is the haloform reaction followed by acidification, or other modern oxidation methods.

Synthesis_Step2 intermediate 2-Fluoro-4-methoxyacetophenone product This compound intermediate->product 1. oxidant Oxidizing Agent (e.g., NaOBr) oxidant->product acid Acid Workup (e.g., HCl) acid->product 2.

Caption: Oxidation of the Acetophenone Intermediate.

General Procedure (Conceptual):

  • Dissolve 2-fluoro-4-methoxyacetophenone in a suitable solvent.

  • Treat the solution with an oxidizing agent, such as sodium hypobromite (prepared in situ from bromine and sodium hydroxide).

  • After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter, wash, and dry the solid to obtain this compound.

Derivatization via Amide Bond Formation

The carboxylic acid functionality of this compound is readily derivatized, for example, through amide bond formation.

Derivatization start This compound product Amide Derivative start->product 1. amine Amine (R-NH₂) amine->product coupling Coupling Agent (e.g., EDC, HOBt) coupling->product base Base (e.g., TEA) base->product

Caption: Amide Coupling of this compound.

General Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as EDC (2 equivalents) and HOBt (2 equivalents).

  • Add a base, for example, triethylamine (TEA) (2-3 equivalents).

  • Add the desired amine (1.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the ortho position provides a powerful tool for modulating the electronic, metabolic, and conformational properties of target molecules. When considering alternatives, a systematic approach based on the principles of bioisosterism, including the evaluation of non-fluorinated analogs and positional isomers, is essential for rational drug design.

While direct comparative data for this specific compound and its immediate analogs remains an area for further investigation, the existing literature on related fluorinated phenylacetic acids provides strong evidence for the significant and often beneficial impact of fluorine substitution. The experimental protocols provided herein offer a starting point for the synthesis and derivatization of this important building block, enabling researchers to explore its full potential in the development of novel therapeutics.

References

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 2019. [Link][8]

  • Preparation method of 2-fluoro-4-methoxyacetophenone. Google Patents, CN102304035A, 2012. [9]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma, 2015. [Link][6]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 2023. [Link][3]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 2020. [Link][5]

  • phenylacetic acid. Organic Syntheses, Coll. Vol. 1, p.436 (1941); Vol. 2, p.75 (1922). [Link][7]

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A Comparative Efficacy Analysis of 2-Fluoro-4-methoxyphenylacetic Acid and Structurally Related Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Fluoro-4-methoxyphenylacetic Acid

This compound belongs to the phenylacetic acid class of compounds, which are known for their anti-inflammatory, analgesic, and antipyretic properties. The core mechanism of action for most NSAIDs, including phenylacetic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[1] The relative inhibitory activity against COX-1 and COX-2 is a key determinant of a drug's efficacy and its gastrointestinal side-effect profile.

The Central Role of Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of the COX-2 enzyme at the site of inflammation, which in turn reduces the production of pro-inflammatory prostaglandins like PGE2. The inhibition of COX-1 is largely associated with the common gastrointestinal side effects of NSAIDs. Therefore, a key goal in the development of new NSAIDs is to achieve potent COX-2 inhibition while minimizing COX-1 activity.

Below is a diagram illustrating the signaling pathway leading to prostaglandin synthesis and the point of intervention for COX inhibitors.

Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of NSAIDs.

Comparative Efficacy Analysis: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data for this compound, we can infer its potential efficacy by examining the impact of its structural features—a fluoro group at the 2-position and a methoxy group at the 4-position of the phenyl ring—on the activity of related phenylacetic acid derivatives.

Comparison with Parent and Monosubstituted Phenylacetic Acids

To build a comparative framework, we will consider the hypothetical efficacy of this compound against its parent compound, phenylacetic acid, and monosubstituted analogues.

CompoundStructureAnticipated Relative COX InhibitionRationale for Anticipated Efficacy
This compound A phenylacetic acid with a fluoro group at the 2-position and a methoxy group at the 4-position.Potentially High The combination of a 2-fluoro and 4-methoxy group is anticipated to enhance binding to the COX active site. The fluorine may increase binding affinity through favorable electrostatic interactions, while the methoxy group could provide additional hydrophobic interactions. This combination may lead to potent COX inhibition.
Diclofenac 2-[(2,6-dichlorophenyl)amino]phenylacetic acidHigh (Non-selective) A well-established and potent NSAID, serving as a benchmark for high anti-inflammatory activity. Its potency is well-documented in numerous clinical studies.[2]
Ibuprofen (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acidModerate (Non-selective) A widely used NSAID with a well-characterized efficacy and safety profile. It serves as a standard for moderate, non-selective COX inhibition.
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideHigh (COX-2 Selective) A selective COX-2 inhibitor, representing a class of NSAIDs with improved gastrointestinal safety. It is a benchmark for potent and selective COX-2 inhibition.

Note: The anticipated relative COX inhibition is a qualitative assessment based on established SAR principles and is not derived from direct experimental data for this compound.

Insights from Structurally Related Compounds
  • Fluorine Substitution: The introduction of a fluorine atom can significantly impact the biological activity of a molecule. In the context of NSAIDs, fluorine substitution can enhance binding affinity to the target enzyme through various mechanisms, including the formation of hydrogen bonds and favorable electrostatic interactions. For instance, the substitution of chlorine with fluorine in the distal phenyl ring of diclofenac (a structural feature of lumiracoxib) is a minimal change that can influence selectivity.[3]

  • Methoxy Substitution: The presence of a methoxy group can also modulate the anti-inflammatory activity of phenylacetic acid derivatives. Methoxy groups can participate in hydrophobic interactions within the enzyme's active site, potentially increasing the compound's potency. Studies on other methoxy-substituted compounds have demonstrated significant anti-inflammatory and analgesic activities.

Based on these principles, the combination of a 2-fluoro and a 4-methoxy substituent on the phenylacetic acid ring of the topic compound suggests a potential for potent COX inhibition. The electron-withdrawing nature of the fluorine atom at the ortho position, combined with the electron-donating and lipophilic character of the methoxy group at the para position, may create a favorable electronic and steric profile for interaction with the cyclooxygenase active site.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of this compound and enable a direct comparison with other compounds, the following experimental protocols are essential.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes, which is a direct measure of its inhibitory potency and selectivity.

Caption: A generalized workflow for an in vitro COX inhibition assay.

Detailed Steps:

  • Enzyme and Compound Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. The test compound, this compound, and reference NSAIDs are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Reaction Incubation: The enzymes are pre-incubated with the test compounds or vehicle control in an assay buffer at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination and Product Quantification: After a set incubation period (e.g., 10 minutes), the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acetic Acid-Induced Writhing Test (Analgesic Efficacy)

This widely used animal model assesses the peripheral analgesic activity of a compound.

Detailed Steps:

  • Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound (this compound), a reference drug (e.g., diclofenac), and a vehicle control are administered orally or intraperitoneally to different groups of mice.

  • Induction of Writhing: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation and Counting: The number of writhes for each mouse is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. A significant reduction in the number of writhes indicates an analgesic effect.

Conclusion

While direct experimental data for this compound is currently limited in the public domain, a qualitative assessment based on established structure-activity relationships of phenylacetic acid derivatives suggests it has the potential to be a potent anti-inflammatory agent. The presence of both a 2-fluoro and a 4-methoxy substituent on the phenylacetic acid core is anticipated to enhance its interaction with the cyclooxygenase active site.

To definitively establish its efficacy and enable a robust comparison with existing NSAIDs, rigorous in vitro and in vivo studies, following the protocols outlined in this guide, are imperative. The determination of its COX-1/COX-2 inhibitory profile will be crucial in predicting its therapeutic index and potential for gastrointestinal side effects. Further research into this and similar compounds is warranted to explore their potential as next-generation anti-inflammatory and analgesic agents.

References

  • Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry.
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Fundamental & Clinical Pharmacology.
  • In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for N-substituted (OH, Me, CHF2, H) 1,2-dihydropyrid-2-one derivatives of phenylacetic acid.
  • Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific c-hydroxybutyri. Ovid.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
  • Anti-inflammatory, analgesic and other related actions of 4'-chloro-5-methoxy-3-biphenylylacetic acid (DKA-9). Semantic Scholar.
  • Structures, Lipophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs Diclofenac, Bromfenac and Amfenac: A Theoretical Study. Scirp.org.
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  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain.
  • Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed.
  • Structure and biological property studies of the fluorinated sulfonic esters derived from 2-hydroxy-4-(hydroxy/methoxy)acetophenone as inhibitors of biochemical targets linked to type 2 diabetes mellitus.
  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
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A Technical Guide for Researchers: 2-Fluoro-4-methoxyphenylacetic Acid vs. 2-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthesis campaign and the biological activity of the target molecules. Phenylacetic acid derivatives, in particular, are privileged scaffolds in medicinal chemistry, frequently appearing in non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth, objective comparison of two key halogenated intermediates: 2-Fluoro-4-methoxyphenylacetic acid and 2-Bromo-4-methoxyphenylacetic acid. We will delve into their synthesis, physicochemical properties, chemical reactivity, and potential biological implications, supported by experimental data and established chemical principles.

Physicochemical Properties: A Comparative Overview

A molecule's physical and chemical characteristics are foundational to its behavior in both chemical reactions and biological systems. The substitution of a fluorine atom versus a bromine atom at the ortho-position of 4-methoxyphenylacetic acid imparts distinct properties.

PropertyThis compound2-Bromo-4-methoxyphenylacetic acidRationale for Differences
Molecular Formula C₉H₉FO₃[1][2]C₉H₉BrO₃[3][4]Different halogen substituent.
Molecular Weight 184.16 g/mol [1][2]245.07 g/mol [3][4]Bromine is significantly heavier than fluorine.
Appearance Off-white to light yellow solid[5]Cream colored powder[3]Subtle differences in crystal lattice and impurities.
Melting Point Not available127-131 °C[3]The larger, more polarizable bromine atom can lead to stronger intermolecular interactions and a higher melting point.
pKa (Predicted) 4.17 ± 0.10[5]4.20 ± 0.10The high electronegativity of fluorine can have a slight acid-strengthening effect through induction compared to bromine.
LogP (Predicted) Not available2.08The larger and more lipophilic bromine atom increases the partition coefficient compared to fluorine.
Safety Irritant[5]Toxic if swallowed, very toxic to aquatic life[6]The toxicology of organobromine compounds is often more pronounced than their fluoro- analogs.

Synthesis: A Tale of Two Halogenation Strategies

The synthetic accessibility of a building block is a paramount consideration for its practical application. The routes to 2-fluoro- and 2-bromo-4-methoxyphenylacetic acid highlight different strategic approaches to halogenation.

Synthesis of 2-Bromo-4-methoxyphenylacetic Acid

The synthesis of the bromo- derivative is typically achieved through a direct electrophilic aromatic substitution on the readily available 4-methoxyphenylacetic acid. The methoxy and acetic acid groups are ortho, para-directing, and the bromine is introduced at the position ortho to the activating methoxy group.

G cluster_0 Synthesis of 2-Bromo-4-methoxyphenylacetic Acid 4-methoxyphenylacetic_acid 4-Methoxyphenylacetic Acid 2_Bromo_acid 2-Bromo-4-methoxyphenylacetic Acid 4-methoxyphenylacetic_acid->2_Bromo_acid Electrophilic Aromatic Substitution Br2_AcOH Bromine (Br₂) in Acetic Acid (AcOH) Br2_AcOH->2_Bromo_acid

Caption: Synthetic route to 2-Bromo-4-methoxyphenylacetic acid.

A representative experimental protocol involves the slow, dropwise addition of a solution of bromine in acetic acid to a stirred solution of 4-methoxyphenylacetic acid in acetic acid. The reaction proceeds at room temperature, and the product can be isolated by precipitation in ice-water followed by recrystallization. This method is straightforward and generally provides good yields.

Proposed Synthesis of this compound

Direct fluorination of 4-methoxyphenylacetic acid is not a feasible route due to the high reactivity of fluorinating agents. Therefore, a multi-step synthesis is typically employed, often starting from m-fluoroanisole. A common strategy involves the Friedel-Crafts acylation to introduce an acetyl group, followed by a Willgerodt-Kindler reaction to convert the methyl ketone to a thioamide, which is then hydrolyzed to the desired carboxylic acid.

G cluster_1 Proposed Synthesis of this compound m_fluoroanisole m-Fluoroanisole acetophenone 2-Fluoro-4-methoxyacetophenone m_fluoroanisole->acetophenone Friedel-Crafts Acylation AcCl_AlCl3 Acetyl Chloride (AcCl) Aluminum Chloride (AlCl₃) AcCl_AlCl3->acetophenone 2_Fluoro_acid This compound acetophenone->2_Fluoro_acid Oxidation & Rearrangement Willgerodt_Kindler Willgerodt-Kindler Reaction (Sulfur, Morpholine, then Hydrolysis) Willgerodt_Kindler->2_Fluoro_acid G cluster_2 Comparative Suzuki Coupling Reactivity Aryl_Halide 2-Halo-4-methoxyphenylacetic Acid (Halo = F or Br) Coupled_Product Coupled Product Aryl_Halide->Coupled_Product Boronic_Acid Arylboronic Acid Boronic_Acid->Coupled_Product Pd_Catalyst Pd(0) Catalyst Base Pd_Catalyst->Coupled_Product

Caption: Generalized Suzuki coupling of 2-halo-4-methoxyphenylacetic acids.

Comparative Reactivity:

  • 2-Bromo-4-methoxyphenylacetic Acid: The carbon-bromine bond is weaker than the carbon-fluorine bond, making it more susceptible to oxidative addition by the palladium catalyst. Consequently, 2-bromo-4-methoxyphenylacetic acid is expected to be significantly more reactive in standard Suzuki coupling reactions. This allows for milder reaction conditions and a broader substrate scope.

  • This compound: The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides generally unreactive in traditional Suzuki couplings. [7]While specialized catalyst systems have been developed for the activation of C-F bonds, these often require higher temperatures, stronger bases, and more complex ligands. For most practical applications, the bromo- derivative is the superior choice for Suzuki and other palladium-catalyzed cross-coupling reactions.

Experimental Protocol: A Representative Suzuki Coupling

Objective: To compare the reactivity of 2-fluoro- and 2-bromo-4-methoxyphenylacetic acid in a Suzuki coupling reaction with phenylboronic acid.

Materials:

  • 2-Bromo-4-methoxyphenylacetic acid

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the respective aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and monitor the reaction progress by TLC or LC-MS.

Expected Outcome: The reaction with 2-bromo-4-methoxyphenylacetic acid is expected to proceed to completion within a few hours, yielding the coupled product in high yield. In contrast, the reaction with this compound is anticipated to show little to no conversion under these standard conditions, highlighting its lower reactivity.

Biological Activity: Implications for Drug Design

Both 2-fluoro- and 2-bromo-4-methoxyphenylacetic acid are utilized as intermediates in the synthesis of anti-inflammatory agents. [3]Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. [8][9][10]COX-2 is a key target in the development of modern NSAIDs due to its role in inflammation, and selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with the inhibition of COX-1. [11][12] While direct comparative biological data for these two specific compounds is not readily available in the literature, we can propose a comparative in vitro assay to evaluate their potential as COX-2 inhibitors.

Proposed Experimental Protocol: Comparative In Vitro COX-2 Inhibition Assay

Objective: To compare the in vitro inhibitory activity of 2-fluoro- and 2-bromo-4-methoxyphenylacetic acid against the human COX-2 enzyme.

Methodology: A commercially available COX-2 inhibitor screening assay kit can be used. This assay typically measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

Procedure:

  • Prepare a series of dilutions of each test compound (2-fluoro- and 2-bromo-4-methoxyphenylacetic acid) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • In a 96-well plate, add the COX-2 enzyme, heme, and the test compounds or control.

  • Initiate the reaction by adding arachidonic acid.

  • Add the chromogenic substrate and measure the absorbance at the appropriate wavelength over time.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Anticipated Results and Discussion:

The electronic properties of the halogen substituent can influence the binding of the molecule to the active site of the COX-2 enzyme.

  • Fluorine: The high electronegativity and small size of the fluorine atom can lead to strong dipole-dipole or hydrogen bonding interactions with the enzyme's active site. This may result in potent inhibitory activity.

  • Bromine: The larger size of the bromine atom may introduce steric hindrance, potentially affecting the optimal binding orientation within the active site. However, its polarizability could also contribute to favorable van der Waals interactions.

A direct comparison of their IC₅₀ values from this assay would provide crucial data on their relative potency as COX-2 inhibitors and guide the selection of the more promising scaffold for further drug development.

Conclusion

The choice between this compound and 2-bromo-4-methoxyphenylacetic acid is a nuanced decision that depends on the specific goals of the research program.

  • For applications requiring a versatile handle for palladium-catalyzed cross-coupling reactions , 2-bromo-4-methoxyphenylacetic acid is the clear choice due to its superior reactivity. Its synthesis is also more direct.

  • In the context of medicinal chemistry and drug design , the selection is less straightforward. While the synthesis of This compound is more challenging, the unique properties of fluorine, such as its ability to form strong interactions and modulate metabolic stability, may offer advantages in terms of biological activity and pharmacokinetic properties.

Ultimately, this guide provides the foundational knowledge and experimental frameworks to enable researchers, scientists, and drug development professionals to make an informed decision based on the specific requirements of their projects.

References

  • [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. 2024-03-15. Available from: [Link]

  • In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for... ResearchGate. Available from: [Link]

  • [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. PubMed. Available from: [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. Available from: [Link]

  • Phenylacetic acid derivative: Significance and symbolism. (2025-07-31). Available from: [Link]

  • chemical label 2-Bromo-4-methoxyphenylacetic Acid. Available from: [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific c-hydroxybutyri. Ovid. Available from: [Link]

  • Analgesic. Wikipedia. Available from: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. 2022-01-13. Available from: [Link]

  • Willgerodt rearrangement. Wikipedia. Available from: [Link]

  • Willgerodt-Kindler Reaction. SynArchive. Available from: [Link]

  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025-03-29. Available from: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available from: [Link]

  • The Suzuki Reaction. 2014-02-06. Available from: [Link]

  • Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. Available from: [Link]

  • Optimum Conditions for the Willgerodt-Kindler Reaction. 1. SciSpace. Available from: [Link]

  • Willgerodt‐Kindler Reac1on. MSU chemistry. 2009-01-30. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024-10-10. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • 3-Fluoro-4-methoxyphenylacetic acid. the NIST WebBook. Available from: [Link]

  • The comparative results of bioassay performance using a variety of... ResearchGate. Available from: [Link]

  • CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. Google Patents.
  • CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. Google Patents.

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A Comparative Study of Fluorinated vs. Non-Fluorinated Phenylacetic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the myriad of chemical tools available, fluorination has emerged as a powerful strategy to enhance the desirable properties of drug candidates. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylacetic acids, a common scaffold in medicinal chemistry. We will explore the profound impact of fluorine substitution on key physicochemical and biological properties, supported by experimental data and detailed methodologies to empower researchers in their drug design endeavors.

The Fluorine Advantage: More Than Just an Isostere

The introduction of fluorine into a molecule, often replacing a hydrogen atom, is far more than a simple isosteric substitution. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's acidity, lipophilicity, metabolic stability, and biological activity. This guide will dissect these effects within the context of the phenylacetic acid framework, providing a clear rationale for the strategic use of fluorination in drug development.

Physicochemical Properties: A Quantitative Comparison

The electronic and steric influence of fluorine substitution directly translates to measurable differences in the physicochemical properties of phenylacetic acids. These properties, in turn, govern a molecule's behavior in biological systems, from its absorption and distribution to its interaction with target proteins.

Acidity (pKa)

The acidity of the carboxylic acid group is a critical determinant of a molecule's ionization state at physiological pH, which influences its solubility, membrane permeability, and binding to biological targets. The strong electron-withdrawing nature of the fluorine atom can significantly increase the acidity of the carboxylic acid, resulting in a lower pKa value.

Table 1: Comparative pKa and logP Values of Phenylacetic Acid and its Fluorinated Analogs

CompoundStructurepKalogP
Phenylacetic AcidC₆H₅CH₂COOH4.31[1][2]1.41[1]
2-Fluorophenylacetic Acid2-FC₆H₄CH₂COOHValue not foundValue not found
3-Fluorophenylacetic Acid3-FC₆H₄CH₂COOH4.10 (Predicted)[3]1.7[4]
4-Fluorophenylacetic Acid4-FC₆H₄CH₂COOH4.25[5]1.6[6]
4-(Trifluoromethyl)phenylacetic Acid4-CF₃C₆H₄CH₂COOH4.01 (Predicted)[7]2.08

Note: Experimental values are cited where available. Predicted values are provided for comparison where experimental data was not found in the search results.

The data indicates that while a single fluorine substitution on the phenyl ring has a modest effect on the pKa, the presence of a strongly electron-withdrawing trifluoromethyl group is predicted to noticeably increase acidity.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on logP is context-dependent. While the high electronegativity of fluorine can increase molecular polarity, the overall effect on lipophilicity is often an increase, particularly with multiple fluorine substitutions as seen with the trifluoromethyl group.[8]

Metabolic Stability: Resisting the Body's Defenses

A significant challenge in drug development is overcoming rapid metabolism by enzymes in the liver, primarily the cytochrome P450 (CYP450) family. Fluorination is a widely employed strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by CYP450 enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "blocking" of that site can lead to a longer in vivo half-life and improved bioavailability.

Illustrative Comparison of Metabolic Stability

While direct comparative in vitro metabolic stability data for the phenylacetic acid series was not available in the search results, the general principle of increased stability with fluorination is well-established. For instance, studies on other chemical scaffolds have consistently demonstrated that fluorination at sites of metabolic oxidation leads to a significant increase in metabolic half-life (t½) and a decrease in intrinsic clearance (CLint) in human liver microsome assays.[9][10]

Biological Activity: A Case Study in COX Inhibition

Phenylacetic acid derivatives are known to exhibit a range of biological activities, including the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine can modulate the potency and selectivity of these inhibitors.

A study on phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore demonstrated their potential as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX).[11] In this series, the fluorinated derivatives exhibited potent anti-inflammatory activity. While a direct comparison with a non-fluorinated parent compound was not explicitly detailed in the provided search results, the study highlights the successful incorporation of fluorinated moieties in the design of potent enzyme inhibitors. The fenamic acid class of inhibitors, which are structurally similar to phenylacetic acids, also demonstrates that small structural modifications can significantly impact COX inhibition.[1]

Experimental Protocols

To empower researchers to validate these principles in their own laboratories, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.

Workflow for pKa Determination

pKa_Workflow A Prepare Buffer Solutions (pH 3-12, constant ionic strength) C Add Analyte to Buffers in 96-well plate (final conc. ~0.1-0.2 mM) A->C B Prepare Stock Solution of Analyte (e.g., 10 mM in DMSO) B->C D Record UV-Vis Spectra (230-500 nm) C->D E Plot Absorbance vs. pH at a specific wavelength D->E F Determine pKa from Sigmoidal Curve Inflection Point E->F

Caption: A generalized workflow for the determination of pKa by UV-Vis spectrophotometry.

Protocol:

  • Prepare a series of buffer solutions with known pH values ranging from approximately 3 to 12, maintaining a constant ionic strength (e.g., 0.1 M) with an inert salt like KCl.

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a 96-well UV-transparent microplate, add a small volume of the stock solution to each well containing the different buffer solutions to achieve a final concentration of approximately 0.1-0.2 mM. Include wells with buffer and DMSO only as blanks.

  • Record the UV-Vis spectrum for each well over a relevant wavelength range (e.g., 230-500 nm) using a microplate spectrophotometer.

  • Select a wavelength where the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength against the pH of the buffer solutions.

  • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.

Determination of logP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.

Workflow for logP Determination

logP_Workflow A Pre-saturate Octanol with Water and vice-versa C Mix Octanol and Water phases in a separatory funnel A->C B Dissolve Analyte in one phase B->C D Shake vigorously to allow partitioning C->D E Allow phases to separate D->E F Measure Analyte Concentration in each phase (e.g., by HPLC) E->F G Calculate logP = log([Analyte]octanol / [Analyte]water) F->G

Caption: A generalized workflow for the shake-flask method for logP determination.

Protocol:

  • Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of 1-octanol and water, shaking thoroughly, and allowing the phases to separate overnight.

  • Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Add a known volume of the stock solution and the two pre-saturated solvents to a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the aqueous and octanol phases.

  • Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by CYP450 enzymes.

Workflow for Microsomal Stability Assay

Microsomal_Stability_Workflow A Prepare Incubation Mixture: Test Compound, Human Liver Microsomes, Phosphate Buffer B Pre-incubate at 37°C A->B C Initiate Reaction by adding NADPH B->C D Take Aliquots at Different Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction with Cold Acetonitrile containing Internal Standard D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Determine Half-life (t½) and Intrinsic Clearance (CLint) G->H

Caption: A generalized workflow for an in vitro microsomal stability assay.

Protocol:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Prepare an incubation mixture containing the test compound (at a final concentration of, e.g., 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot can be used to calculate the metabolic half-life (t½).

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Conclusion

The strategic incorporation of fluorine into the phenylacetic acid scaffold offers a powerful and versatile approach to modulate key drug-like properties. As demonstrated, fluorination can significantly influence acidity, lipophilicity, metabolic stability, and biological activity. The provided experimental protocols serve as a practical guide for researchers to quantitatively assess these effects in their own drug discovery programs. By understanding the fundamental principles of fluorination and employing robust experimental methodologies, drug development professionals can make more informed decisions in the design of novel therapeutics with enhanced efficacy and safety profiles.

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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-methoxyphenylacetic acid is a key building block in medicinal chemistry and materials science. The isomeric purity and overall purity of this compound are critical, as impurities can lead to undesirable side reactions, lower yields of the target molecule, and potentially introduce toxicological risks in drug development pipelines. This guide provides a comparative analysis of essential analytical techniques for confirming the purity of synthesized this compound. We will delve into the principles, protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. By explaining the causality behind experimental choices and advocating for an orthogonal, multi-technique approach, this guide serves as a practical resource for researchers, scientists, and drug development professionals to ensure the quality and reliability of their synthesized materials.

Part 1: Understanding the Analyte and Potential Impurities

Before embarking on purity analysis, it is crucial to understand the potential impurities that may be present in the synthesized this compound (Molecular Formula: C₉H₉FO₃, Molecular Weight: 184.16 g/mol )[1][2]. Impurities in an Active Pharmaceutical Ingredient (API) or intermediate can arise from various sources, including starting materials, intermediates from side reactions, and degradation products[3].

A common synthetic route to phenylacetic acids involves steps like Friedel-Crafts acylation followed by oxidation or other functional group manipulations. For instance, a plausible route could start from m-fluoroanisole[4]. Based on such synthetic pathways, potential impurities could include:

  • Unreacted Starting Materials: e.g., m-fluoroanisole.

  • Isomeric Impurities: Positional isomers such as 3-Fluoro-4-methoxyphenylacetic acid or 4-Fluoro-3-methoxyphenylacetic acid, which can be difficult to separate due to similar physical properties.

  • By-products from Side Reactions: Compounds formed from incomplete reactions or alternative reaction pathways.

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., methanol, ethyl acetate, hexane)[3].

A robust analytical strategy must be capable of separating and detecting these diverse types of impurities.

Part 2: A Comparative Guide to Analytical Techniques

No single analytical technique is sufficient to declare a compound as "pure." A combination of orthogonal methods (methods based on different scientific principles) provides the most comprehensive and trustworthy assessment.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone of purity determination for non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase (RP-HPLC) method is most appropriate. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. Less polar compounds are retained longer on the column[3].

Causality in Method Design:

  • Column Choice: A C18 column is the standard choice for separating moderately polar aromatic compounds.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate buffer) is used. The acidic nature of the analyte (pKa ≈ 4.17) necessitates a buffered mobile phase with a pH around 3.0 to suppress its ionization, ensuring a consistent retention time and sharp peak shape[1][5].

  • Detection: The aromatic ring in the molecule allows for sensitive detection using a UV detector, typically around 254 nm or 280 nm[5][6].

Experimental Protocol (RP-HPLC):

  • Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent[5].

  • Mobile Phase: Acetonitrile and 0.1 M Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 v/v ratio[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm[5].

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of mobile phase.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically reported as area percent, assuming all components have a similar response factor at the chosen wavelength.

Data Interpretation: A pure compound should yield a single major peak. The area of any other peaks relative to the main peak indicates the level of impurities. This method is excellent for quantifying known and unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR gives information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents.

Causality in Method Design:

  • Structural Confirmation: The chemical shifts and coupling patterns in the ¹H NMR spectrum serve as a fingerprint for the desired molecule, confirming its identity.

  • Impurity Detection: Any signals in the spectrum that do not correspond to the target compound or the solvent indicate the presence of impurities. This is especially useful for detecting structural isomers and residual solvents.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate all signals.

Data Interpretation:

  • Confirm Structure: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. For this compound, one would expect signals for the methoxy group (O-CH₃), the methylene group (-CH₂-), and the aromatic protons.

  • Quantify Purity: The presence of small, unidentifiable peaks suggests impurities. If an impurity is identified (e.g., residual ethyl acetate), its molar ratio to the main compound can be calculated from the relative integration of their respective peaks.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is an extremely sensitive technique used to confirm the molecular weight of the synthesized compound and to identify trace-level impurities. It is often coupled with a chromatographic technique like HPLC (LC-MS) or Gas Chromatography (GC-MS) for separation prior to detection[7][8].

Causality in Method Design:

  • Molecular Weight Confirmation: A high-resolution mass spectrometer (HRMS) can determine the molecular weight with high accuracy, confirming the elemental composition (C₉H₉FO₃).

  • Impurity Identification: LC-MS allows for the separation of impurities, and their individual mass spectra can provide clues to their structures, which is invaluable for troubleshooting a synthesis.

Experimental Protocol (LC-MS):

  • LC System: Use an HPLC method similar to the one described above.

  • MS Detector: An electrospray ionization (ESI) source is common for this type of molecule, typically run in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻).

  • Analysis: The mass spectrum of the main chromatographic peak should show a prominent ion corresponding to the expected mass of the deprotonated molecule (183.05 m/z for C₉H₈FO₃⁻). Any other peaks in the chromatogram can be analyzed by their respective mass spectra.

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically causing the melting point to broaden and become depressed.

Causality in Method Design: This classical technique provides a quick and inexpensive assessment of bulk purity. A sharp melting point that matches the literature value is a strong indicator of high purity. For comparison, the melting point of the isomeric impurity 3-Fluoro-4-methoxyphenylacetic acid is 111-113°C[9].

Experimental Protocol:

  • Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.

  • Apparatus: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Part 3: The Orthogonal Approach - A Validated Purity Workflow

Relying on a single method can be misleading. For example, HPLC might not separate a co-eluting impurity, and NMR might not detect an impurity that lacks protons. Therefore, a self-validating workflow using orthogonal techniques is essential.

Purity_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Confirmation Workflow cluster_result Final Assessment Synthesis Crude Product MP Melting Point (Bulk Purity Check) Synthesis->MP Initial Screen NMR ¹H NMR Spectroscopy (Structural ID & Impurity Profile) MP->NMR HPLC RP-HPLC (UV) (Quantitative Purity) NMR->HPLC Orthogonal Check LCMS LC-MS (MW Confirmation & Impurity ID) HPLC->LCMS Further ID Final Pure Compound (>98% Confirmed) LCMS->Final

Caption: A validated workflow for purity confirmation.

This workflow ensures that the compound's identity, structure, and purity are confirmed through multiple, independent analytical lenses, providing a high degree of confidence in the final product's quality.

Part 4: Data Summary and Comparison

The choice of analytical technique depends on the specific question being asked. The following table summarizes the strengths and applications of each method discussed.

Technique Primary Information Strengths Limitations Best For
RP-HPLC Quantitative PurityHigh precision and sensitivity; separates isomers and by-products.Requires a chromophore; assumes equal detector response for area % calculation.Accurate quantification of purity (e.g., 99.5%).
¹H NMR Structural ConfirmationAbsolute structural information; good for identifying and quantifying residual solvents and some impurities.Lower sensitivity than HPLC; complex mixtures can be hard to interpret.Confirming identity and detecting proton-containing impurities.
LC-MS Molecular WeightExtremely sensitive; confirms molecular weight and helps identify unknown impurities.Not inherently quantitative without standards; complex instrumentation.Confirming MW and identifying unknown peaks from HPLC.
Melting Point Bulk PurityFast, simple, and inexpensive.Not quantitative; insensitive to small amounts of impurities.A quick, initial check of overall sample purity.

Conclusion

Confirming the purity of synthesized this compound is a multi-faceted process that is critical for its intended applications. A robust and trustworthy assessment is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. High-Performance Liquid Chromatography provides the quantitative backbone for purity assessment, while Nuclear Magnetic Resonance spectroscopy offers definitive structural confirmation. Mass Spectrometry serves as a powerful tool for molecular weight verification and impurity identification, and melting point analysis offers a rapid check of bulk purity. By implementing the structured, self-validating workflow presented in this guide, researchers can confidently ascertain the quality of their material, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (2011). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link] (Note: Specific document linked is not available, general resource cited).

  • Rao, R. N., Nagaraju, D., Parimala, P., Adapa, S. R., & Alam, M. M. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. Journal of Chromatography A, 972(2), 277–282. Retrieved from [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Retrieved from [Link]

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A Comparative Guide to the Bioactivity of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Phenylacetic acid (PAA), a simple aromatic carboxylic acid, serves as a foundational scaffold for a vast array of biologically active molecules.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, ranging from antimicrobial and antioxidant to anti-inflammatory and anticancer activities.[1][4][5] This guide provides a comparative analysis of the bioactivity of key phenylacetic acid derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this versatile class of compounds. We will delve into the structure-activity relationships that govern their efficacy and provide standardized protocols for their evaluation.

Antimicrobial Activity: A Battle Against Resistance

The rise of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Phenylacetic acid and its derivatives have emerged as promising candidates.[6]

Comparative Efficacy

The antimicrobial potential of PAA derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Halogenation, for instance, has been shown to enhance antibacterial activity.

CompoundTarget OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
Phenylacetic AcidAgrobacterium tumefaciens T-37IC50: 0.8038 mg/mL[6]
4-Aminophenylacetic acid derivativesVarious bacteriaPromising results[7]
Phenylacetic acid from Bacillus licheniformisStaphylococcus aureus, Escherichia coli, Candida albicansActive[8]
Copper(II) complexes of Phenylacetic acidE. coli, S. aureusGood antibacterial activity[9]

Key Insights:

  • The introduction of an amino group at the para position of the phenyl ring in 4-aminophenylacetic acid derivatives leads to promising antimicrobial effects.[7]

  • Metal complexes of phenylacetic acid, such as those with Copper(II), can exhibit enhanced antibacterial properties compared to the parent molecule.[9]

  • Naturally occurring PAA produced by microorganisms like Bacillus licheniformis contributes to the antimicrobial properties of fermented foods.[8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of phenylacetic acid derivatives against a target bacterial strain.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Add a viability indicator (e.g., resazurin) C->D E Incubate for an additional 2-4 hours D->E F Determine MIC as the lowest concentration with no visible growth/color change E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the phenylacetic acid derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Culture the target bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (bacteria and medium) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antioxidant Activity: Quenching Free Radicals

Phenylacetic acid derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant properties. This activity is crucial in combating oxidative stress, a key factor in numerous diseases.

Comparative Efficacy

The antioxidant capacity is closely linked to the number and position of hydroxyl groups on the aromatic ring.

CompoundAssayActivity Metric (IC50)Reference
2,4-Dihydroxyphenylacetic acidDPPH1.50 x 10⁻³ mg/mL[10][11]
2,4-Dihydroxyphenylacetic acid methyl esterDPPH2.55 x 10⁻³ mg/mL[10][11]
Quercetin (Positive Control)DPPH2.88 x 10⁻⁵ mg/mL[10][11]

Key Insights:

  • The presence of hydroxyl groups is critical for the antioxidant activity of phenylacetic acid derivatives.[10][11]

  • Esterification of the carboxylic acid group, as seen in 2,4-dihydroxyphenylacetic acid methyl ester, can slightly reduce the antioxidant activity compared to the free acid form.[10][11]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of phenylacetic acid derivatives to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Workflow for DPPH Assay

DPPH_Workflow A Prepare serial dilutions of test compounds B Add DPPH solution to each dilution A->B C Incubate in the dark at room temperature for 30 minutes B->C D Measure absorbance at 517 nm C->D E Calculate percentage of radical scavenging activity D->E F Determine IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or quercetin) in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each dilution of the test compounds or standard. Then, add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity: Targeting Inflammation Pathways

Several phenylacetic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac.[5] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.

Comparative Efficacy

The anti-inflammatory activity is highly dependent on the specific substitutions on the phenylacetic acid scaffold.

CompoundTargetActivityReference
DiclofenacCOX enzymesPotent inhibitor[5][12]
4-(Pyrrol-1-yl)phenylacetamidesAnalgesic and anti-inflammatoryActive[13]
Stereomeric phenylacetic homologuesCarrageenan-induced edemaStereoselective but modest activity[14]

Key Insights:

  • The 2-(2,6-dichloroanilino)phenylacetic acid structure of diclofenac is a key pharmacophore for potent COX inhibition.[5]

  • Derivatization of the phenyl ring, as in 4-(pyrrol-1-yl)phenylacetamides, can yield compounds with both analgesic and anti-inflammatory properties.[13]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay evaluates the ability of phenylacetic acid derivatives to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

COX_Workflow A Pre-incubate COX-1 or COX-2 enzyme with test compound B Initiate the reaction by adding arachidonic acid A->B C Incubate for a specific time at 37°C B->C D Stop the reaction C->D E Quantify prostaglandin E2 (PGE2) production using ELISA D->E F Calculate percentage of inhibition and determine IC50 E->F MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the phenylacetic acid derivatives. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylacetic acid derivatives is intrinsically linked to their chemical structure. Key structural modifications that influence bioactivity include:

  • Substitution on the Phenyl Ring: The nature, number, and position of substituents on the phenyl ring are critical. For instance, hydroxylation enhances antioxidant activity, while halogenation can improve antimicrobial and anti-inflammatory properties.

  • Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can modulate the compound's polarity, solubility, and interaction with biological targets, thereby affecting its overall bioactivity.

  • Stereochemistry: For chiral derivatives, the stereochemistry can play a crucial role in their biological activity, as seen with some anti-inflammatory phenylacetic homologues where the effect is stereoselective.

[14]Logical Relationship of SAR

SAR_Logic PAA Phenylacetic Acid Scaffold Substituents Ring Substituents (Halogens, OH, NH2, etc.) PAA->Substituents Carboxyl Carboxylic Acid Modification (Ester, Amide) PAA->Carboxyl Stereo Stereochemistry PAA->Stereo Bioactivity Biological Activity (Antimicrobial, Antioxidant, etc.) Substituents->Bioactivity Carboxyl->Bioactivity Stereo->Bioactivity

Caption: Key structural features influencing the bioactivity of phenylacetic acid derivatives.

Conclusion

Phenylacetic acid derivatives represent a rich source of bioactive compounds with significant therapeutic potential. This guide has provided a comparative overview of their antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, highlighting the crucial role of structural modifications in determining their efficacy. The detailed experimental protocols and workflows offer a standardized approach for researchers to evaluate and compare novel derivatives. A thorough understanding of the structure-activity relationships within this chemical class will continue to drive the rational design of new and more potent therapeutic agents.

References

  • Marinho, A., et al. (2024). Antimicrobial activity of phenylacetic acid derivatives compounds obtained from the mangrove endophytic fungus Accc18.
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  • Nahar, L., et al. (2005). Antioxidant phenylacetic acid derivatives from the seeds of Ilex aquifolium. Acta Pharmaceutica, 55(2), 187-193. [Link]

  • Nahar, L., et al. (2005). Antioxidant phenylacetic acid derivatives from the seeds of Ilex aquifolium. ResearchGate. [Link]

  • Kuchař, M., et al. (1991). [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. Ceskoslovenska Farmacie, 40(5), 193-197. [Link]

  • PharmaCompass. (n.d.). Phenylacetic Acid. PharmaCompass.com. [Link]

  • Ataman Kimya. (n.d.). PHENYLACETIC ACID. Ataman Kimya. [Link]

  • ResearchGate. (n.d.). Structures of phenylacetic acid derivatives (1 and 2) isolated from I. aquifolium. ResearchGate. [Link]

  • PubChem. (n.d.). Phenylacetic Acid. PubChem. [Link]

  • Pang, Y., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Food and Chemical Toxicology, 69, 194-202. [Link]

  • Foroumadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Foroumadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Mohammadi-Far, S., et al. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Babu, B. K., et al. (2016). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2993-2996. [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(1), 55-66. [Link]

  • Ataman Kimya. (n.d.). PHENYLACETIC ACID. atamankimya.com. [Link]

  • Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Journal of Neurochemistry, 93(5), 1165-1173. [Link]

  • De Luca, A., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5243. [Link]

  • Pang, Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]

  • Mohammadi-Far, S., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ResearchGate. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Kim, Y. S., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology, 48(4), 312-317. [Link]

  • Yuan, J., et al. (2021). One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. ACS Sustainable Chemistry & Engineering, 9(18), 6244–6252. [Link]

  • Phenylacetic acid derivative: Significance and symbolism. (2025). Connected Papers. [Link]

  • Sarker, S. D., et al. (2025). Identification and Isolation of Constituents Contained in Venoms and Plant Extracts. Natural Resources, 16, 291-318. [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. [Link]

  • Artico, M., et al. (1984). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. Il Farmaco; edizione scientifica, 39(9), 752-764. [Link]

  • Zhang, Y., et al. (2015). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. RSC Advances, 5(100), 82433-82438. [Link]

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Safety Operating Guide

Proper Disposal of 2-Fluoro-4-methoxyphenylacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for any researcher. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Fluoro-4-methoxyphenylacetic acid (CAS No. 883531-28-0). By understanding the chemical's properties and adhering to established protocols, you can ensure the safety of your laboratory personnel and minimize environmental impact. This document is designed to be a practical resource, offering not just procedures, but the scientific rationale behind them.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents the following primary risks:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All manipulations should be conducted in a well-ventilated area or a chemical fume hood.[1][2]

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/IrritationCategory 2Wear protective gloves and clothing. Wash hands thoroughly after handling.[1]
Serious Eye Damage/IrritationCategory 2Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)Avoid breathing dust. Use only in a well-ventilated area or outdoors.[1]

The Cardinal Rule of Disposal: Segregation is Key

The foundational principle of chemical waste management is meticulous segregation. Improperly mixed waste streams can lead to dangerous reactions, complicate disposal processes, and significantly increase disposal costs. This compound is both a halogenated organic compound and an acid . This dictates its placement in a specific waste stream.

The following diagram illustrates the decision-making process for segregating waste containing this compound.

WasteSegregation Start Waste Generated (Containing 2-Fluoro-4- methoxyphenylacetic acid) IsSolid Is the waste primarily solid? Start->IsSolid IsLiquid Is the waste primarily liquid? IsSolid->IsLiquid No SolidWaste Solid Halogenated Organic Waste IsSolid->SolidWaste Yes IsPPE Is it contaminated PPE or labware? IsLiquid->IsPPE No LiquidWaste Liquid Halogenated Organic Acidic Waste IsLiquid->LiquidWaste Yes ContaminatedDebris Solid Chemically Contaminated Waste IsPPE->ContaminatedDebris Yes

Caption: Decision tree for the segregation of waste containing this compound.

Step-by-Step Disposal Procedures

Based on the nature of the waste, follow the appropriate procedure outlined below. These protocols are grounded in guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave".[2][3][4]

Disposal of Unused or Expired Solid this compound
  • Container Selection: The original container, if in good condition, is the preferred vessel for disposal. If the original container is compromised, use a new, clean, and compatible container with a secure screw-top lid. Glass or polyethylene containers are suitable.

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE". The label must also include:

    • The full chemical name: "this compound"

    • CAS Number: "883531-28-0"

    • The approximate quantity of the chemical.

    • The date of accumulation.

    • The relevant hazard pictograms (e.g., irritant).

  • Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA).[5] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is segregated from incompatible materials, particularly bases and strong oxidizing agents.

  • Pickup Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical in the regular trash.

Disposal of Solutions Containing this compound

Solutions containing this compound, such as from experimental workups or as a reaction solvent, must be treated as halogenated organic acidic waste.

  • Waste Stream Identification: This waste belongs in the "Halogenated Organic Waste" stream. It is crucial to keep this separate from non-halogenated waste to avoid costly and complex disposal procedures.[6] Halogenated wastes are typically incinerated at high temperatures.[7]

  • Container Selection: Use a designated, properly vented, and compatible waste container, typically a high-density polyethylene (HDPE) carboy. The use of metal safety cans is not recommended as halogenated solvents can degrade to form acids that corrode metal.[8]

  • Labeling: The container must be labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS". List all chemical constituents and their approximate percentages, including "this compound" and any solvents used.

  • pH Considerations: Do not mix with basic (alkaline) waste, as this can cause a neutralization reaction that may generate heat and pressure.[5] While neutralization of corrosive wastes can sometimes be performed in the lab, this is generally not recommended for halogenated organic acids due to the potential for complex reactions and the generation of other hazardous byproducts. It is safer to dispose of it as acidic waste.

  • Storage and Disposal: Store the container in the SAA, ensuring the lid is securely fastened when not in use. Arrange for pickup through your institution's EHS office.

Disposal of Contaminated Laboratory Materials

Personal protective equipment (gloves, lab coats), absorbent materials from spills, and disposable labware (pipette tips, vials) that have come into contact with this compound are considered chemically contaminated solid waste.

  • Waste Collection: Place all contaminated solid materials into a designated, clearly labeled "Chemically Contaminated Solid Waste" container. This is typically a sturdy plastic bag or a lined cardboard box.

  • Segregation: Do not mix this solid waste with liquid waste or non-hazardous trash. Sharps, such as contaminated needles or broken glass, must be placed in a separate, puncture-resistant sharps container labeled "Chemically Contaminated Sharps".[9]

  • Labeling: The container must be clearly labeled with the identity of the contaminating chemical(s).

  • Disposal: Once the container is full, seal it and arrange for disposal through your institution's EHS office. This waste stream is typically incinerated.[7]

Emergency Procedures and Spill Management

In the event of a spill, the primary goal is to contain the material and prevent exposure.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a labeled waste container. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Clean-up: Once the material is absorbed, carefully scoop the absorbent into a "Chemically Contaminated Solid Waste" container. Clean the spill area with a suitable solvent, and dispose of the cleaning materials in the same waste container.

  • Reporting: Report the spill to your institution's EHS office, as per your laboratory's safety protocols.

By adhering to these detailed procedures, you contribute to a safer and more sustainable research environment. Always consult your institution's specific waste management guidelines and your chemical's SDS for the most accurate and up-to-date information.

References

  • Fisher Scientific. (2024, March 31). Safety Data Sheet: this compound.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2019, November 25). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
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  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from the U.S. Environmental Protection Agency.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from the University of Illinois Urbana-Champaign.
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  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Fluoro-4-methoxyphenylacetic acid (CAS No. 883531-28-0). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This document is structured not as a rigid checklist, but as a self-validating system of protocols, grounded in the specific hazards of this compound. The causality behind each recommendation is explained to build a deeper, more intuitive understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Understanding its specific risk profile is the foundational step in determining appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), the primary hazards are:

  • Skin Corrosion/Irritation (Category 2): This classification indicates that direct contact can cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): The compound can cause serious eye irritation upon contact.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust or powder may cause respiratory irritation.[1]

These classifications necessitate a comprehensive PPE strategy that prevents contact with skin, eyes, and the respiratory system. The toxicological properties of this specific compound have not been fully investigated, which calls for a conservative approach to handling.[2]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific procedures being performed. The following table summarizes the minimum required PPE for handling this compound in a solid (powder/crystal) form.

PPE CategoryTypeSpecifications & Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side-ShieldsMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][3] The solid, dusty nature of this acid poses a significant risk of airborne particles. Standard prescription glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection from dust.
Hand Protection Chemically Resistant GlovesNitrile gloves are a suitable minimum for handling the solid and for splash protection. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4] For prolonged handling or when dissolving the compound in a solvent, consult the glove manufacturer's chemical resistance data for the specific solvent being used.
Skin and Body Protection Laboratory CoatA standard lab coat is required to protect skin and personal clothing from contamination.[5] Ensure the coat is fully buttoned. For tasks with a higher risk of dust generation, consider additional protective clothing like an apron.[3]
Respiratory Protection NIOSH/MSHA-Approved RespiratorRequired when engineering controls (like a fume hood) are insufficient or when handling significant quantities of powder that may become airborne.[3][6] Use a respirator with a particulate filter (Type P95 or P100) for nuisance exposures.[4] All respirator use must be part of a comprehensive respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[3]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical. This protocol is designed to be a self-validating system, where each step logically follows from the previous one, minimizing the risk of exposure.

Step 1: Pre-Operational Safety Checks
  • Verify Engineering Controls: Ensure a chemical fume hood or other local exhaust ventilation system is operational and certified.[6] This is the primary line of defense against respiratory exposure.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower before beginning work.[2]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Meticulously inspect each item, especially gloves, for any signs of damage or degradation. Don all PPE correctly before entering the handling area.

Step 2: Chemical Handling
  • Work Within a Fume Hood: All manipulations of this compound powder, including weighing and preparing solutions, must be performed inside a functioning chemical fume hood to control dust and vapors.[6]

  • Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust clouds. Use a spatula for transfers and avoid pouring the powder from a height.

  • Maintain Situational Awareness: Do not work alone. Avoid direct contact with the chemical. Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][4]

Step 3: Post-Handling and Decontamination
  • Clean Work Area: Decontaminate the work surface within the fume hood after the procedure is complete.

  • Doff PPE Correctly: Remove PPE in a manner that prevents cross-contamination. Gloves should be removed last using the proper technique (without touching the outer surface).[4]

  • Immediate Hygiene: Wash hands and any exposed skin thoroughly after removing PPE.[1]

The following diagram illustrates the logical flow of this safe handling protocol.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_start Start verify_controls Verify Engineering Controls (Fume Hood) prep_start->verify_controls handle_in_hood Handle Chemical in Fume Hood locate_safety Locate Eyewash/Shower verify_controls->locate_safety inspect_ppe Inspect & Don PPE locate_safety->inspect_ppe inspect_ppe->handle_in_hood Proceed to Handling avoid_dust Minimize Dust Generation handle_in_hood->avoid_dust clean_area Decontaminate Work Area avoid_dust->clean_area Procedure Complete doff_ppe Doff PPE Correctly clean_area->doff_ppe dispose_chem Dispose of Chemical Waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->dispose_chem Proceed to Disposal dispose_ppe Dispose of Contaminated PPE dispose_chem->dispose_ppe end_process End dispose_ppe->end_process

Caption: Workflow for Safely Handling this compound.

Spill and Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is crucial.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs or persists, get medical advice/attention.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a POISON CENTER or doctor.[1]

  • Minor Spill: For small spills, ensure adequate ventilation and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1] Do not empty into drains.[2] The SDS mandates disposal of the contents and container to an approved waste disposal plant.[1]

  • Contaminated Materials: All PPE, spill cleanup materials, and any other items contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste according to institutional and local regulations.

By integrating these expert-validated protocols and understanding the rationale behind them, you contribute to a robust safety culture, ensuring that groundbreaking research is conducted without compromising personal or environmental well-being.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.